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  • Product: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid
  • CAS: 90103-87-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid from p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details a robust and efficient synthetic pathway to 2-azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway to 2-azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, p-aminobenzoic acid (PABA), and proceeds through a logical three-step sequence involving catalytic hydrogenation, thermal intramolecular cyclization, and subsequent hydrolysis. This guide provides a thorough examination of the experimental rationale, detailed step-by-step protocols, and an analysis of the key chemical transformations and their underlying mechanisms. The unique bridged bicyclic structure of the target molecule imparts significant conformational rigidity, making it a valuable building block for the design of peptides, peptidomimetics, and other pharmacologically active agents with enhanced biological activity and metabolic stability.[1][2][3]

Introduction: The Significance of Constrained Bicyclic Amino Acids in Drug Discovery

The quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led to a growing interest in the use of conformationally restricted amino acid analogues in drug design.[3] By incorporating rigid structural motifs into peptide or small molecule scaffolds, it is possible to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. This often translates to enhanced binding affinity and biological activity.

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a prime example of such a constrained analogue, where the bicyclic framework locks the piperidine ring, a common feature in many bioactive molecules, into a rigid boat-like conformation.[2] This structural rigidity provides a unique three-dimensional arrangement of the amino and carboxylic acid functionalities, which can be exploited to probe and modulate interactions with biological receptors and enzymes. Its unique structure and properties make it a valuable tool for studying the interactions of organic molecules and for incorporation into novel drug candidates.[4]

This guide presents a practical and scalable synthesis of this valuable building block from p-aminobenzoic acid, a cost-effective and readily available starting material.

Overall Synthetic Strategy

The synthesis of 2-azabicyclo[2.2.2]octane-3-carboxylic acid from p-aminobenzoic acid is accomplished in three main stages, as depicted in the workflow below. The initial step involves the reduction of the aromatic ring of PABA to yield a saturated cyclic amino acid. This is followed by a key intramolecular cyclization to form the bicyclic lactam, which is then hydrolyzed to afford the final target molecule.

Synthesis_Workflow PABA p-Aminobenzoic Acid ACHA 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) PABA->ACHA  Catalytic  Hydrogenation Lactam 2-Azabicyclo[2.2.2]octan-3-one ACHA->Lactam  Thermal  Cyclization Target 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Lactam->Target  Hydrolysis

Figure 1: Overall synthetic workflow from p-aminobenzoic acid.

Detailed Synthesis and Mechanistic Discussion

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

The initial and critical step in this synthetic sequence is the reduction of the aromatic ring of p-aminobenzoic acid to produce 4-aminocyclohexanecarboxylic acid. This transformation is typically achieved through catalytic hydrogenation under pressure.

Causality of Experimental Choices:

  • Catalyst: The choice of catalyst is paramount for achieving high conversion and managing stereoselectivity. While platinum oxide (PtO2) is effective, ruthenium on carbon (Ru/C) is also a robust and commonly used catalyst for arene hydrogenation.[5][6] The reaction is often performed under basic conditions (e.g., in a sodium hydroxide solution) to enhance the solubility of the starting material and facilitate the reaction.[6][7]

  • Reaction Conditions: The hydrogenation requires elevated temperature and hydrogen pressure to overcome the aromaticity of the benzene ring. Typical conditions involve temperatures in the range of 100-120°C and hydrogen pressures of 10-30 bar.[6][7] These conditions are a balance between achieving a reasonable reaction rate and avoiding over-reduction or side reactions.

  • Stereochemistry: The hydrogenation of the planar aromatic ring leads to the formation of a mixture of cis- and trans-isomers of 4-aminocyclohexanecarboxylic acid. The ratio of these isomers can be influenced by the catalyst and reaction conditions, with a higher proportion of the trans-isomer often being observed.[6] For the subsequent cyclization step, the presence of the cis-isomer is crucial.

Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid

  • To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on carbon (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).[6]

  • Seal the autoclave and purge with nitrogen gas three times, followed by hydrogen gas twice.

  • Pressurize the autoclave with hydrogen to 15 bar.[6]

  • Heat the mixture to 100°C with vigorous stirring.[6]

  • Maintain these conditions for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with water.

  • The resulting filtrate containing the sodium salt of 4-aminocyclohexanecarboxylic acid can be used directly in the next step or acidified to isolate the free amino acid.

ParameterValueReference
Starting Materialp-Aminobenzoic Acid[6]
Catalyst5% Ru/C[6]
Solvent10% aq. NaOH[6]
Temperature100 °C[6]
H₂ Pressure15 bar[6]
Reaction Time~20 hours[6]
Product4-Aminocyclohexanecarboxylic Acid (cis/trans mixture)[6]

Table 1: Summary of Reaction Conditions for the Hydrogenation of p-Aminobenzoic Acid.

Step 2: Thermal Intramolecular Cyclization to 2-Azabicyclo[2.2.2]octan-3-one

The second stage of the synthesis involves a high-temperature intramolecular condensation of the 4-aminocyclohexanecarboxylic acid mixture to form the bicyclic lactam, 2-azabicyclo[2.2.2]octan-3-one. This key step establishes the desired bicyclic framework.

Causality of Experimental Choices:

  • Reaction Principle: This transformation is a lactamization, where the amino group of one molecule of 4-aminocyclohexanecarboxylic acid attacks the carboxylic acid group of another, with the elimination of water. The high temperature is necessary to drive this condensation reaction, which is typically unfavorable under milder conditions. The cis-isomer is essential for the formation of the bridged bicyclic system. The high temperature also facilitates the in-situ epimerization of the trans-isomer to the reactive cis-isomer, allowing for a high overall yield from the isomeric mixture.

  • Solvent: A high-boiling, inert solvent is required for this reaction. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an excellent choice due to its high boiling point (257 °C) and thermal stability.

  • Reaction Control: The reaction is driven to completion by the removal of water, which is formed as a byproduct of the condensation. This is typically achieved by distillation during the reaction.

Figure 2: Intramolecular cyclization of cis-4-aminocyclohexanecarboxylic acid.

Experimental Protocol: Thermal Cyclization

  • In a round-bottomed flask equipped with a mechanical stirrer and a distillation apparatus, a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is slurried in Dowtherm A.

  • The mixture is heated to reflux (approximately 250-260 °C) under a slow stream of nitrogen.

  • Heating is continued, and the water formed during the reaction is removed by distillation.

  • After the theoretical amount of water has been collected, the reaction mixture is cooled.

  • The product, 2-azabicyclo[2.2.2]octan-3-one, can be isolated by techniques such as crystallization or extraction after removal of the high-boiling solvent under reduced pressure.

Step 3: Hydrolysis of 2-Azabicyclo[2.2.2]octan-3-one to 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

The final step in the synthesis is the hydrolysis of the bicyclic lactam to yield the target amino acid. This is a standard transformation that can be effected under either acidic or basic conditions.

Causality of Experimental Choices:

  • Reaction Principle: The hydrolysis of a lactam involves the cleavage of the amide bond by the addition of water. This reaction is typically slow at neutral pH and requires catalysis by either an acid or a base.

  • Acidic Hydrolysis: Treatment with a strong acid, such as hydrochloric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The product will be isolated as the hydrochloride salt of the amino acid.

  • Basic Hydrolysis: Alternatively, a strong base, such as sodium hydroxide, will generate the hydroxide ion, a potent nucleophile that directly attacks the carbonyl carbon. The reaction initially yields the sodium salt of the amino acid, which can then be neutralized with acid to give the free amino acid.

Experimental Protocol: Lactam Hydrolysis (General Procedure)

  • Acidic Hydrolysis:

    • Dissolve 2-azabicyclo[2.2.2]octan-3-one in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the water and excess HCl under reduced pressure to yield the hydrochloride salt of 2-azabicyclo[2.2.2]octane-3-carboxylic acid.

  • Basic Hydrolysis:

    • Dissolve 2-azabicyclo[2.2.2]octan-3-one in an aqueous solution of a strong base (e.g., 2 M NaOH).

    • Heat the mixture at reflux for several hours until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture and carefully neutralize with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-azabicyclo[2.2.2]octane-3-carboxylic acid.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to 2-azabicyclo[2.2.2]octane-3-carboxylic acid starting from the inexpensive and readily available p-aminobenzoic acid. The three-step sequence, involving catalytic hydrogenation, thermal cyclization, and lactam hydrolysis, provides a practical approach for obtaining this valuable constrained amino acid. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis and exploration of novel therapeutics incorporating this unique bicyclic scaffold.

References

  • PrepChem. Preparation of 4-aminocyclohexanecarboxylic acid. Available at: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Handcrafted Molecules. (r)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid. Available at: [Link]

  • ResearchGate. An improved preparation of 2-azabicyclo[2.2.2]octane. Available at: [Link]

  • Google Patents. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • ACS Publications. Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Available at: [Link]

  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ACS Publications. Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available at: [Link]

  • PubChem. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Available at: [Link]

  • ACS Publications. Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Available at: [Link]

  • ResearchGate. Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Available at: [Link]

  • ResearchGate. Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). Available at: [Link]

  • Google Patents. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]

  • ResearchGate. Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Available at: [Link]

  • PubMed. Investigations on the formation of 4-aminobicyclo[2.2.2]-octanones. Available at: [Link]

  • Google Patents. US8962629B2 - Tricyclic compounds.
  • Syntheses and transformations of alicyclic y0-amino acid derivatives. Available at: [Link]

  • ACS Publications. The Journal of Organic Chemistry Vol. 63 No. 26. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold The 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine ring system, is a conformationally constrained piperidine analogue of significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine ring system, is a conformationally constrained piperidine analogue of significant interest in medicinal chemistry and drug development. Its rigid, bridged structure imparts a well-defined three-dimensional orientation to appended functional groups, making it a valuable scaffold for designing potent and selective ligands for various biological targets. The derivative, 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, serves as a crucial chiral building block for a range of pharmacologically active compounds, including inhibitors and receptor modulators. This guide provides an in-depth analysis of the principal synthetic strategies and the requisite starting materials for accessing this important molecule, with a focus on the underlying chemical principles that govern each approach.

Strategic Overview of Synthetic Pathways

The construction of the 2-azabicyclo[2.2.2]octane core can be broadly categorized into three main strategies, each defined by its key bond-forming disconnection and choice of starting materials:

  • [4+2] Cycloaddition (Diels-Alder Reaction): The most powerful and widely employed method, forming the bicyclic core in a single, often highly stereocontrolled, step.

  • Intramolecular Cyclization: Formation of the second ring through the cyclization of a suitably functionalized monosubstituted cyclohexane or piperidine precursor.

  • Aromatic Ring Hydrogenation and Cyclization: A robust, albeit longer, route starting from readily available aromatic precursors.

This guide will dissect each of these strategies, detailing the selection of starting materials, the rationale for experimental design, and providing validated protocols.

Strategy 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction provides the most direct entry to the 2-azabicyclo[2.2.2]octane skeleton. The archetypal reaction involves the [4+2] cycloaddition of an N-protected 1,2-dihydropyridine (the 4π-electron diene component) with an electron-deficient alkene (the 2π-electron dienophile). The stereochemical outcome, which is critical for pharmaceutical applications, is controlled through the use of chiral auxiliaries and/or chiral Lewis acid catalysts.

Core Starting Materials:
  • Diene Component: N-Activated 1,2-Dihydropyridines

  • Dienophile Component: Chiral α,β-Unsaturated Acrylimides or Acrylates

Expertise & Causality: The Choice of Reactants

The success of this strategy hinges on the precise electronic and steric tuning of both the diene and dienophile.

  • The Diene (1,2-Dihydropyridine): Pyridine itself is aromatic and not reactive as a Diels-Alder diene. It must first be activated and converted to a non-aromatic 1,2-dihydropyridine. This is typically achieved by N-acylation with an electron-withdrawing group (e.g., phenyl chloroformate, methyl chloroformate) to form a pyridinium salt, which is then subjected to nucleophilic addition (e.g., by a Grignard reagent or hydride) to generate the 1,2-dihydropyridine. The N-alkoxycarbonyl group serves two purposes: it activates the pyridine for nucleophilic addition and modulates the electronic properties of the resulting diene for the cycloaddition. 1-Phenoxycarbonyl-1,2-dihydropyridine is a commonly used, well-balanced diene for these reactions.[1]

  • The Dienophile (Chiral Acrylimides): To induce chirality, the dienophile is typically an acrylic acid derivative bearing a covalently attached chiral auxiliary. Oppolzer's camphorsultam and Evans' oxazolidinones are exemplary auxiliaries.[2][3] For instance, N-acryloyl-(1S)-2,10-camphorsultam is a crystalline, highly effective chiral dienophile.[3] The rigid sultam backbone provides a sterically defined environment, forcing the incoming diene to approach from one specific face of the double bond, thus ensuring high diastereoselectivity.

  • The Catalyst (Lewis Acid): Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or aluminum chloride derivatives are crucial.[4][5] They coordinate to the carbonyl oxygen(s) of the dienophile, achieving two critical effects:

    • Rate Acceleration: They lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-diene/LUMO-dienophile energy gap and accelerating the reaction.[6]

    • Stereochemical Control: By forming a rigid chelated complex with the dienophile and its chiral auxiliary, the Lewis acid locks the conformation of the dienophile, enhancing the facial bias and leading to exceptionally high levels of diastereoselectivity (up to 99% d.e.).[3] The choice of Lewis acid can significantly impact both yield and selectivity.[4]

Logical Relationship: Diels-Alder Stereocontrol

Diels_Alder_Stereocontrol cluster_reactants Starting Materials cluster_catalysis Catalytic Complex cluster_product Outcome Diene 1,2-Dihydropyridine (Diene) Complex Chelated Dienophile-LA Complex Diene->Complex Approaches from less hindered face Dienophile N-Acryloyl-Camphorsultam (Chiral Dienophile) LA Lewis Acid (e.g., TiCl4) Dienophile->LA Coordinates to Carbonyl & Sulfonyl O LA->Complex Forms Rigid Chelate Product endo-Cycloadduct (Diastereomerically Pure) Complex->Product [4+2] Cycloaddition Michael_Addition Start Dihydropyridinone with Unsaturated Ester Sidechain Base Base (e.g., K2CO3) Enolate Enolate Intermediate Start->Enolate Forms Base->Enolate Deprotonation Cyclization Intramolecular Conjugate Addition Enolate->Cyclization Attacks Michael Acceptor Product 2-Azabicyclo[2.2.2]octanone Derivative Cyclization->Product PABA_Route PABA p-Aminobenzoic Acid (PABA) ACHC 4-Aminocyclohexane- carboxylic Acid (cis/trans) PABA->ACHC Catalytic Hydrogenation (H2, Rh-Pd/C) Lactam 2-Azabicyclo[2.2.2]octan-3-one (3-Isoquinuclidone) ACHC->Lactam Thermal Cyclization (~250 °C, Dowtherm A) Dehydration & Epimerization Target 2-Azabicyclo[2.2.2]octane- 3-carboxylic acid Lactam->Target Further Functionalization (Multi-step)

Sources

Foundational

An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, which can be considered a bioisostere of proline and other cyclic amino acids, offers a unique scaffold for the design of novel therapeutic agents. The fixed spatial orientation of the carboxylic acid and the secondary amine functionalities allows for precise interactions with biological targets, potentially leading to enhanced potency and selectivity. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, along with detailed experimental protocols for its characterization and derivatization, empowering researchers to effectively utilize this versatile building block in their scientific endeavors. The (3S)-enantiomer, with CAS Number 109583-12-2, is a common subject of study in the development of new pharmaceuticals.[1][2]

Molecular Structure and Key Features

The core of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic amine framework with a carboxylic acid substituent at the 3-position.[2] This rigid structure imparts a high degree of conformational constraint, which is a desirable feature in drug design for minimizing entropic penalties upon binding to a target.

Caption: 2D representation of the 2-Azabicyclo[2.2.2]octane-3-carboxylic acid structure.

Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₃NO₂[1][2]
Molecular Weight 155.19 g/mol [1]
Appearance White crystalline solid (for related compounds)[3]
Melting Point Not definitively reported. The parent compound, 2-azabicyclo[2.2.2]octane, has a melting point of 174 °C.[4]
Boiling Point Predicted for the methyl ester derivative: 236.5 ± 23.0 °C.[5]
Solubility Generally soluble in polar solvents.[2] The solubility of amino acids is pH-dependent.[6][7] Specific quantitative data for this compound is limited.
pKa Predicted for the amino group of the parent 2-azabicyclo[2.2.2]octane: 11.62 ± 0.20. The pKa of the carboxylic acid is expected to be in the typical range for amino acids.[4]
Experimental Protocol for Solubility Assessment

A qualitative assessment of solubility can be performed to guide the selection of appropriate solvents for reactions and analysis.

Objective: To determine the qualitative solubility of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid in various solvents.

Materials:

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

  • Small test tubes

  • Vortex mixer

  • Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Hexane, 0.1 M HCl, 0.1 M NaOH

Procedure:

  • Place a small amount (approx. 1-2 mg) of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid into separate, labeled test tubes.

  • Add 1 mL of a solvent to each test tube.

  • Vortex each tube for 30 seconds.

  • Visually inspect for complete dissolution.

  • If the compound does not dissolve at room temperature, gently warm the test tube in a water bath to assess temperature effects on solubility.

  • Record observations as "soluble," "sparingly soluble," or "insoluble" for each solvent. The solubility of amino acids is often pH-dependent, so testing in acidic and basic aqueous solutions is recommended.[6][7]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region corresponding to the protons of the bicyclic ring system. The proton at the C3 position, adjacent to the carboxylic acid, would likely appear as a distinct multiplet. The N-H proton may be observable, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm).

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. A strong carbonyl (C=O) stretching absorption is expected around 1700-1730 cm⁻¹. The N-H bending and C-N stretching vibrations of the secondary amine will also be present.[8][9]

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns of related azabicyclo[2.2.2]octane derivatives often involve cleavage of the bicyclic ring system.[10][11]

Chemical Properties and Reactivity

The chemical reactivity of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is dictated by its two primary functional groups: the secondary amine and the carboxylic acid. These groups allow for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Reactivity_Workflow A 2-Azabicyclo[2.2.2]octane- 3-carboxylic acid B Ester Derivatives A->B Esterification (e.g., ROH, H+) C Amide Derivatives A->C Amidation (e.g., RNH2, DCC) D N-Substituted Derivatives A->D N-Alkylation / N-Acylation

Caption: Key chemical transformations of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

Esterification

The carboxylic acid moiety can be readily converted to an ester, which can serve as a protecting group or be a key functional group in a target molecule.

Objective: To synthesize the methyl ester of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

Materials:

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • The product can be further purified by column chromatography if necessary.

Rationale: The Fischer esterification is a classic acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester.[12]

Amidation

The carboxylic acid can be coupled with primary or secondary amines to form amides, a common linkage in many biologically active molecules.

Objective: To synthesize the N-benzyl amide of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

Materials:

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 0.1 M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Rationale: DCC is a common coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[13][14][15] DMAP is often used as a catalyst to accelerate the reaction.

Conclusion

2-Azabicyclo[2.2.2]octane-3-carboxylic acid represents a valuable and versatile scaffold for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Its rigid bicyclic structure provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for biological targets. This guide has provided an overview of its key physical and chemical properties, along with practical experimental protocols for its characterization and common chemical transformations. As research in this area continues, a more complete understanding of the properties and reactivity of this intriguing molecule will undoubtedly emerge, further expanding its utility in the scientific community.

References

  • PubChem. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Marchand, A. P., & Allen, R. (1980). Mass spectral studies of some derivatives of 7‐azanorbornane and 2‐azabicyclo‐[2.2.2]octane. Journal of Heterocyclic Chemistry, 17(4), 689-692.
  • PubMed. (2014). Peptides derivatized with bicyclic quaternary ammonium ionization tags. Sequencing via tandem mass spectrometry. Journal of Mass Spectrometry, 49(10), 1045-1052.
  • Organic Synthesis. Acid-Amine Coupling using DCC. Retrieved from [Link]

  • LookChem. Cas 280-38-6,2-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • ACS Publications. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(18), 2935-2945.
  • Chemsrc. CAS#:109583-12-2 | (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]

  • Applied BioChem by AJM. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • SpringerLink. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Medicinal Chemistry Research, 29(1), 133-149.
  • BIP. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • PMC. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ResearchGate. (2013). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PMC. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 40-43.
  • Google Patents. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • RSC Publishing. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(51), 37309-37315.
  • ResearchGate. (2016). How to do esterification of amino acid?. Retrieved from [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Pearson. Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • RSC Publishing. (2018). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Reaction Chemistry & Engineering, 3(4), 543-554.
  • ResearchGate. (2019). The solubility-pH profiles of amino acids showing departures from the... Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrum and possible fragmentation patterns for az2. Retrieved from [Link]

  • ResearchGate. (2007). FTIR Characteristic Band of Amino Acid Germinates. Retrieved from [Link]

  • PMC. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(2), 183-195.
  • ResearchGate. (2002). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (2013). Structural diversity of bicyclic amino acids. Amino Acids, 44(2), 345-367.
  • Wiley Online Library. (2023). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Chemistry – A European Journal, 29(64), e202302008.
  • PubMed. (2013). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4929-4933.
  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Wiley. (2004).
  • Wiley. (2001). Principles and Applications of Asymmetric Synthesis.42. Wiley. (2001).

Sources

Exploratory

An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Structural Significance of a Constrained Amino Acid In the landscape of modern drug discovery, the quest for novel molecular architectures that impart desirable pharmacological properties is perpetual....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Constrained Amino Acid

In the landscape of modern drug discovery, the quest for novel molecular architectures that impart desirable pharmacological properties is perpetual. Among these, conformationally restricted amino acids have emerged as powerful tools for sculpting the biological activity and pharmacokinetic profiles of therapeutic agents. 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a rigid bicyclic analogue of proline, stands out as a particularly valuable chiral building block. Its unique three-dimensional structure offers a strategic advantage in the design of potent and selective ligands for a range of biological targets. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications, tailored for researchers and scientists in the field of drug development. The constrained nature of the 2-azabicyclo[2.2.2]octane framework reduces the conformational entropy penalty upon binding to a target, which can lead to enhanced binding affinity and selectivity.[1] This inherent rigidity makes it an attractive scaffold for mimicking peptide turns and for the development of small molecule therapeutics targeting neurological disorders and other conditions.[2]

Physicochemical and Structural Properties

The fundamental characteristics of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid are pivotal to its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₃NO₂[3]
Molecular Weight 155.19 g/mol [3]
IUPAC Name 2-azabicyclo[2.2.2]octane-3-carboxylic acid[3]
CAS Number 90103-87-0 (racemic)Multiple Vendor Sites
Chirality Exists as (3S) and (3R) enantiomers[3]

The stereochemistry at the 3-position is a critical determinant of its biological activity, and the synthesis of enantiomerically pure forms is often a key objective in its application.

Synthesis and Methodologies: Crafting the Bicyclic Core

The synthesis of 2-azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives can be achieved through various strategic approaches. A common and effective method involves an intramolecular cyclization reaction. The following section outlines a generalized synthetic workflow, highlighting the critical steps and the underlying chemical principles.

Illustrative Synthetic Workflow

The synthesis often commences from a suitably functionalized cyclohexane precursor. An iodocyclization strategy has been shown to be effective for constructing the bicyclic core of related azabicyclo[2.2.2]octane systems.[4][5]

G cluster_0 Synthetic Workflow Start Functionalized Cyclohexene Precursor Step1 Iodocyclization Reaction (e.g., I₂, NaHCO₃) Start->Step1 Key Ring Formation Step2 Formation of Iodinated Bicyclic Intermediate Step1->Step2 Electrophilic Addition Step3 Functional Group Manipulations (e.g., deiodination, ester hydrolysis) Step2->Step3 Tailoring the Scaffold Target 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Step3->Target Final Product

Caption: A generalized workflow for the synthesis of the 2-azabicyclo[2.2.2]octane core.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual representation based on common synthetic strategies for related compounds and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

  • Preparation of the Precursor: A suitable starting material, such as a 4-aminocyclohex-1-ene carboxylic acid derivative, is prepared. The amino and carboxylic acid functionalities may be protected with appropriate protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the acid).

  • Iodocyclization: The protected cyclohexene derivative is dissolved in an appropriate solvent (e.g., acetonitrile). To this solution, a source of electrophilic iodine (e.g., molecular iodine) and a base (e.g., sodium bicarbonate) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The iodine adds to the double bond, and the nitrogen atom acts as a nucleophile, attacking the iodonium intermediate to form the bicyclic ring system.

  • Work-up and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is extracted into an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

  • Deprotection and Hydrolysis: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection and lithium hydroxide for ester hydrolysis) to yield the final 2-azabicyclo[2.2.2]octane-3-carboxylic acid.

Spectroscopic Characterization: Unveiling the Structure

The unambiguous identification and characterization of 2-azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives are crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum of the 2-azabicyclo[2.2.2]octane core exhibits characteristic signals for the bridgehead protons and the protons of the ethylene bridges. The coupling patterns and chemical shifts provide valuable information about the stereochemistry of the molecule. Due to the rigid bicyclic structure, distinct coupling constants are observed between adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the bridgehead carbons, and the carbons of the ethylene bridges. The chemical shifts are indicative of the electronic environment of each carbon atom. For derivatives, the signals of the substituents will also be present. The characterization of final compounds and intermediates is often confirmed by both ¹H and ¹³C NMR spectroscopy.[6]

Applications in Drug Development: A Scaffold for Innovation

The rigid framework of 2-azabicyclo[2.2.2]octane-3-carboxylic acid makes it an excellent scaffold for the design of small molecules with specific three-dimensional orientations, which is critical for selective binding to biological targets.

As a Proline Analogue in Peptidomimetics

Due to its structural similarity to proline, this constrained amino acid has been incorporated into peptides to induce specific secondary structures and enhance metabolic stability. This strategy has been employed in the development of potent and selective inhibitors of enzymes such as human leukocyte elastase.[7]

Central Nervous System (CNS) Agents

The 2-azabicyclo[2.2.2]octane scaffold is a key component in the development of agents targeting the central nervous system. Its rigid structure can lead to improved binding affinity and selectivity for receptors and transporters in the brain. Derivatives have been explored for their potential as γ-secretase inhibitors for the treatment of Alzheimer's disease.[6]

Workflow for Application in Medicinal Chemistry

G cluster_1 Medicinal Chemistry Application Workflow Start 2-Azabicyclo[2.2.2]octane- 3-carboxylic Acid Scaffold Step1 Functionalization at N2 and/or C3 Start->Step1 Chemical Modification Step2 Synthesis of Compound Library Step1->Step2 Diversity Generation Step3 Biological Screening (e.g., enzyme assays, receptor binding) Step2->Step3 Biological Evaluation Step4 Structure-Activity Relationship (SAR) Studies Step3->Step4 Data Analysis Lead Lead Compound Identification Step4->Lead Optimization

Caption: A typical workflow for utilizing the scaffold in a drug discovery program.

Conclusion: A Foundation for Future Therapeutics

2-Azabicyclo[2.2.2]octane-3-carboxylic acid represents a powerful and versatile building block in the arsenal of medicinal chemists. Its inherent structural rigidity and chirality provide a solid foundation for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of disease targets becomes more sophisticated, the strategic application of such constrained scaffolds will undoubtedly continue to drive innovation in drug discovery.

References

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. [Link]

  • Gonzalez, J., et al. (1998). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.
  • Gati, W., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]

  • Frohlich, R., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. Medicinal Chemistry Research.
  • MySkinRecipes. (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. [Link]

  • ResearchGate. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and... [Link]

  • Groutas, W. C., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Azabicyclo[2.2.2]octane Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, core is a conformationally rigid piperidine analogue that has captivated chemists for decades. I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.2]octane, or isoquinuclidine, core is a conformationally rigid piperidine analogue that has captivated chemists for decades. Its unique three-dimensional structure has made it a valuable scaffold in medicinal chemistry and a compelling target in natural product synthesis. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this important bicyclic amine. We will delve into the pioneering early syntheses, the paradigm-shifting introduction of the Diels-Alder reaction, and the development of modern, stereoselective methodologies. This technical resource will detail key experimental protocols, offering insights into the rationale behind these synthetic strategies and their applications in the development of novel therapeutics.

Genesis of a Scaffold: Early Explorations and Foundational Syntheses

The journey into the world of 2-azabicyclo[2.2.2]octane began in the mid-20th century, driven by the desire to understand the chemistry of bicyclic alkaloids. The seminal work in this area is attributed to Prelog and Komzak in 1941, who are credited with the first synthesis of the isoquinuclidine ring system. Their pioneering efforts laid the groundwork for all subsequent explorations of this fascinating scaffold.

Early synthetic strategies were often lengthy and relied on classical intramolecular cyclization reactions. One of the notable early approaches involved the application of the Hofmann-Löffler-Freytag reaction . This method, in principle, allows for the formation of a pyrrolidine or piperidine ring through the cyclization of a protonated N-haloamine. The reaction proceeds via a free radical mechanism involving an intramolecular 1,5-hydrogen transfer.

Conceptual Workflow of the Hofmann-Löffler-Freytag Reaction

G cluster_0 Hofmann-Löffler-Freytag Reaction Pathway N-haloamine N-haloamine Protonation Protonation N-haloamine->Protonation H+ Homolytic_Cleavage Homolytic_Cleavage Protonation->Homolytic_Cleavage Heat or Light 1,5-H_Transfer 1,5-H_Transfer Homolytic_Cleavage->1,5-H_Transfer Intramolecular Radical_Combination Radical_Combination 1,5-H_Transfer->Radical_Combination Cyclization Cyclization Radical_Combination->Cyclization Base Product 2-Azabicyclo[2.2.2]octane Cyclization->Product

Caption: Conceptual workflow of the Hofmann-Löffler-Freytag reaction for the synthesis of cyclic amines.

While historically significant, these early methods often suffered from harsh reaction conditions and a lack of stereocontrol, limiting their broad applicability.

The Diels-Alder Revolution: A Paradigm Shift in Isoquinuclidine Synthesis

The advent of the Diels-Alder reaction marked a turning point in the synthesis of 2-azabicyclo[2.2.2]octane. This powerful [4+2] cycloaddition provides a highly convergent and stereocontrolled route to the bicyclic core. The most common approach involves the reaction of a 1,2-dihydropyridine (the diene) with an electron-deficient alkene (the dienophile).

The versatility of the Diels-Alder reaction allows for the introduction of a wide range of substituents onto the isoquinuclidine scaffold with a high degree of regio- and stereoselectivity.[1][2] The use of Lewis acid catalysts has been shown to significantly accelerate the reaction and enhance its selectivity.[2]

General Experimental Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation of the Dihydropyridine: The N-substituted 1,2-dihydropyridine is prepared according to established literature procedures.

  • Reaction Setup: To a solution of the 1,2-dihydropyridine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), the dienophile is added.

  • Catalyst Addition: The Lewis acid catalyst (e.g., ZnCl₂, TiCl₄, or a chiral catalyst for asymmetric synthesis) is added at a controlled temperature (often ranging from -78 °C to room temperature).[2]

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is subjected to an aqueous work-up. The organic layer is dried and concentrated, and the resulting residue is purified by column chromatography to afford the desired 2-azabicyclo[2.2.2]octane derivative.

Table 1: Representative Diels-Alder Reactions for Isoquinuclidine Synthesis
DieneDienophileCatalystSolventTemp (°C)Yield (%)Diastereoselectivity (d.r.)Reference
N-Boc-1,2-dihydropyridineAcrolein(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineToluene-2090>99:1[3]
N-Cbz-1,2-dihydropyridineN-Phenylmaleimide-CH₂Cl₂rt95endo only[1]
N-Benzyl-1,2-dihydropyridineMethyl acrylate-Neat105854:1[1]
N-Phenoxycarbonyl-1,2-dihydropyridineN-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-oneTi-TADDOLateToluene09992:8
Visualization of the Diels-Alder Approach

G cluster_1 Diels-Alder Synthesis of Isoquinuclidines Dihydropyridine Dihydropyridine Cycloaddition [4+2] Cycloaddition Dihydropyridine->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Product 2-Azabicyclo[2.2.2]octane Cycloaddition->Product Heat or Lewis Acid

Caption: The Diels-Alder reaction of a 1,2-dihydropyridine and a dienophile to form the 2-azabicyclo[2.2.2]octane core.

Intramolecular Cyclization Strategies: Building the Bicyclic Core from Acyclic Precursors

While the Diels-Alder reaction is a dominant strategy, intramolecular cyclization methods remain highly relevant for the synthesis of specific substituted isoquinuclidines. These approaches involve the formation of one of the rings of the bicyclic system from a suitably functionalized monocyclic or acyclic precursor.

Intramolecular Michael Addition

The intramolecular Michael addition is a powerful method for forming the second ring of the 2-azabicyclo[2.2.2]octane system. This reaction involves the conjugate addition of a nucleophile, typically an enolate or a related species, to an α,β-unsaturated carbonyl or nitrile within the same molecule. This strategy has been successfully employed in the total synthesis of complex alkaloids containing the isoquinuclidine core.

Conceptual Workflow of Intramolecular Michael Addition

G cluster_2 Intramolecular Michael Addition Acyclic_Precursor Acyclic Precursor with Nucleophile and Michael Acceptor Enolate_Formation Enolate_Formation Acyclic_Precursor->Enolate_Formation Base Base Base Base->Enolate_Formation Cyclization Intramolecular Conjugate Addition Enolate_Formation->Cyclization Product 2-Azabicyclo[2.2.2]octanone Cyclization->Product

Caption: Conceptual workflow for the synthesis of a 2-azabicyclo[2.2.2]octanone via an intramolecular Michael addition.

Medicinal Chemistry Applications: The Isoquinuclidine Scaffold in Drug Discovery

The rigid, three-dimensional structure of the 2-azabicyclo[2.2.2]octane core makes it an attractive scaffold for the design of novel therapeutic agents. By holding appended pharmacophoric groups in a well-defined spatial orientation, it allows for precise interactions with biological targets. This has led to the development of a diverse range of compounds with significant pharmacological activity.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The isoquinuclidine scaffold has been extensively used to develop potent and selective ligands for nAChRs, which are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

  • γ-Secretase Inhibitors: Derivatives of 2-azabicyclo[2.2.2]octane have been investigated as inhibitors of γ-secretase, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.

  • Alkaloid Synthesis: The 2-azabicyclo[2.2.2]octane core is a key structural motif in a number of biologically active natural products, most notably the Iboga alkaloids such as ibogamine and catharanthine.[3] Synthetic routes to the isoquinuclidine skeleton are therefore crucial for the total synthesis and medicinal chemistry exploration of these complex natural products.

Conclusion

The 2-azabicyclo[2.2.2]octane scaffold has evolved from a curiosity of natural product chemistry to a cornerstone of modern medicinal chemistry and synthetic organic chemistry. The development of synthetic methodologies, from the classical intramolecular cyclizations to the powerful and versatile Diels-Alder reaction, has provided chemists with a robust toolkit for the construction of this important bicyclic system. The continued exploration of new synthetic routes, particularly in the area of asymmetric catalysis, will undoubtedly lead to the discovery of novel isoquinuclidine-based compounds with enhanced therapeutic potential.

References

  • Prelog, V., & Komzak, A. (1941). Über die Synthese des Isochinuclidins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1702-1708.
  • Wolff, M. E. (1963). The Hofmann-Loffler-Freytag Reaction. Chemical Reviews, 63(1), 55-64.
  • Bergman, R. G., & Ellman, J. A. (2013). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Journal of the American Chemical Society, 135(10), 3899-3902.
  • Nakano, H., et al. (2010).
  • Shaw, J. T., & MacMillan, D. W. C. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers, 5(19), 2934-2939.
  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in research.

Introduction: The Structural Significance of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

2-Azabicyclo[2.2.2]octane-3-carboxylic acid belongs to a class of bicyclic compounds that serve as valuable building blocks in the synthesis of complex organic molecules and pharmacologically active agents. The rigid framework of the bicyclo[2.2.2]octane system imparts a well-defined three-dimensional orientation to the amino acid functionality, which can be exploited to probe and modulate interactions with biological targets. This conformational rigidity is a key attribute that distinguishes it from flexible aliphatic amino acids.

The synthesis and evaluation of various derivatives of 2-azabicyclo[2.2.2]octane have been explored for their potential as inhibitors of enzymes such as human leukocyte elastase and long-chain fatty acid elongase 6 (ELOVL6)[1][2]. The predictable spatial arrangement of substituents on this scaffold allows for the rational design of molecules with enhanced potency and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, ¹H and ¹³C NMR provide critical information about the connectivity, stereochemistry, and conformational dynamics of the bicyclic system.

Theoretical Principles of NMR in Bicyclic Systems

The rigid nature of the bicyclo[2.2.2]octane core leads to distinct chemical shifts and coupling constants for its protons and carbons. The spatial orientation of the protons, particularly the dihedral angles between them, can be correlated to the magnitude of the proton-proton (³JHH) coupling constants, as described by the Karplus equation. The interpretation of these coupling patterns is crucial for assigning the relative stereochemistry of the molecule.

In bicyclic systems, through-space interactions, such as the Nuclear Overhauser Effect (NOE), are instrumental in determining the proximity of protons that are not directly bonded. 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals.

Predicted ¹H NMR Spectral Data

Based on the analysis of derivatives and related bicyclic amino acids, the following is a predicted ¹H NMR spectrum for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The zwitterionic nature of the amino acid in neutral solution will influence the chemical shifts, particularly of the protons alpha to the amino and carboxyl groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
H33.5 - 3.8ddJ ≈ 8, 4Alpha to the carboxyl and amino group.
H13.2 - 3.5m-Bridgehead proton.
H42.9 - 3.2m-Bridgehead proton.
CH₂ (bridge)1.5 - 2.2m-Methylene protons of the bicyclic core.
NHBroads-Exchangeable proton.
COOHBroads-Exchangeable proton.

Causality behind Experimental Choices: The choice of a polar, protic solvent like D₂O is ideal for dissolving the amino acid and allows for the exchange of the acidic and amino protons, which simplifies the spectrum by removing their signals and associated couplings. Alternatively, using a polar aprotic solvent like DMSO-d₆ would allow for the observation of the NH and OH protons, which can provide additional structural information.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the symmetry and connectivity of the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached functional groups (amino and carboxyl).

Carbon Predicted Chemical Shift (ppm) Notes
C=O170 - 175Carboxylic acid carbonyl.
C355 - 60Alpha-carbon.
C145 - 50Bridgehead carbon.
C435 - 40Bridgehead carbon.
CH₂ (bridge)20 - 30Methylene carbons of the bicyclic core.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for DMSO-d₆, for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign all signals unambiguously.

Self-Validating System: The combination of 1D and 2D NMR experiments provides a self-validating system. The connectivities observed in the COSY and HMBC spectra must be consistent with the proposed structure, and the direct one-bond correlations from the HSQC spectrum should confirm the assignments of protonated carbons.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer oneD_H 1D ¹H NMR transfer->oneD_H Instrument Setup oneD_C 1D ¹³C NMR transfer->oneD_C Instrument Setup twoD 2D NMR (COSY, HSQC, HMBC) oneD_H->twoD oneD_C->twoD assign Signal Assignment twoD->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, the key functional groups are the carboxylic acid and the secondary amine.

Theoretical Principles of IR Spectroscopy for Amino Acids

The IR spectrum of an amino acid is characterized by absorption bands corresponding to the vibrational modes of its functional groups. In the solid state, amino acids typically exist as zwitterions, which significantly influences the positions of the characteristic absorption bands.

  • N-H Stretching: The N⁺-H stretching vibrations of the ammonium group in the zwitterion typically appear as a broad band in the range of 3100-2600 cm⁻¹.

  • C=O Stretching: The carboxylate group (COO⁻) exhibits a strong asymmetric stretching vibration around 1600-1590 cm⁻¹ and a weaker symmetric stretching vibration around 1400 cm⁻¹.

  • O-H Stretching: In the non-zwitterionic form, the O-H stretch of the carboxylic acid is a very broad band from 3300-2500 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the bicyclic framework will appear just below 3000 cm⁻¹.

Predicted IR Spectral Data

The following table summarizes the predicted key IR absorption bands for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid in its zwitterionic form.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N⁺-H Stretch3100 - 2600Broad, StrongCharacteristic of an ammonium group.
C-H Stretch2950 - 2850MediumAliphatic C-H bonds in the bicyclic ring.
C=O Stretch (asymmetric)1600 - 1590StrongCarboxylate anion.
N-H Bend1550 - 1500MediumAmmonium group.
C=O Stretch (symmetric)~1400MediumCarboxylate anion.

Causality behind Experimental Choices: For solid-state IR spectroscopy, the KBr pellet method is often employed. This involves grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. This method minimizes interference from solvents and is suitable for analyzing the compound in its native solid-state form, which is likely to be the zwitterion.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Self-Validating System: The presence of characteristic absorption bands for the ammonium and carboxylate groups, along with the aliphatic C-H stretches, provides a self-validating confirmation of the amino acid structure. The absence of a strong, broad O-H stretch centered around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ would support the zwitterionic form in the solid state.

Visualization of IR Analysis Logic

IR_Analysis cluster_regions Key Spectral Regions cluster_assignments Functional Group Assignments spectrum Acquired IR Spectrum region1 3100-2600 cm⁻¹ spectrum->region1 region2 2950-2850 cm⁻¹ spectrum->region2 region3 1600-1590 cm⁻¹ spectrum->region3 region4 ~1400 cm⁻¹ spectrum->region4 assign1 N⁺-H Stretch (Ammonium) region1->assign1 assign2 C-H Stretch (Aliphatic) region2->assign2 assign3 C=O Stretch (Carboxylate) region3->assign3 assign4 C=O Stretch (Carboxylate) region4->assign4 conclusion Structural Confirmation: Zwitterionic Amino Acid assign1->conclusion assign2->conclusion assign3->conclusion assign4->conclusion

Caption: Logic diagram for the interpretation of the IR spectrum.

Conclusion

The spectroscopic characterization of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid relies on the synergistic application of NMR and IR spectroscopy. While direct experimental data for the parent compound is elusive, a comprehensive understanding of its spectral properties can be achieved by analyzing data from closely related derivatives and applying fundamental spectroscopic principles. The rigid bicyclic framework gives rise to a unique and interpretable spectroscopic signature that is invaluable for its identification, purity assessment, and further application in the development of novel chemical entities. This guide provides a robust framework for researchers and scientists to approach the spectroscopic analysis of this important molecule.

References

  • Di Marco, S., Fells, J., Grizzi, I., Jones, K., Morrow, R. J., & Perrotta, E. (2000). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 43(15), 2907–2914. [Link]

  • PubChem. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Arias-Pérez, M. S., et al. (2001). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 598(2-3), 227-236. [Link]

  • Matsumoto, K., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChemLite. (n.d.). (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Request PDF. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Retrieved from [Link]

  • Request PDF. (n.d.). Structural study of some (+/-) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid in Modern Drug Design: From Nicotinic Receptor Modulation to γ-Secretase Inhibition

Introduction: The Value of Conformational Constraint in Medicinal Chemistry In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, which can lead to weaker affinities. Medicinal chemistry has thus embraced the concept of "conformational constraint" – the practice of locking a molecule into a more rigid, bioactive conformation. The 2-azabicyclo[2.2.2]octane scaffold is an exemplary embodiment of this principle.[1][2] Its rigid bicyclic structure serves as a superior bioisostere for various cyclic and acyclic motifs, most notably proline, offering researchers a powerful tool to enhance potency, selectivity, and pharmacokinetic properties.[3]

This comprehensive guide delves into the multifaceted applications of a key derivative of this scaffold: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. We will explore its role as a chiral building block, its synthesis, and its pivotal function in the design of therapeutics targeting a range of challenging diseases, from nicotine addiction to neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven protocols.

Part 1: The 2-Azabicyclo[2.2.2]octane Scaffold as a Proline Bioisostere

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and is a crucial component of many bioactive molecules.[4] However, its inherent properties are not always optimal for drug development. The 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold offers a more rigid and sterically defined alternative.

DOT Script for Proline vs. 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

cluster_0 Proline cluster_1 2-Azabicyclo[2.2.2]octane-3-carboxylic acid Proline Proline Azabicyclo Azabicyclo

Caption: Structural comparison of Proline and its constrained bioisostere.

The bicyclic system locks the spatial relationship between the carboxylic acid and the secondary amine, providing a fixed orientation for interaction with biological targets. This pre-organization can lead to a significant increase in binding affinity by minimizing the entropic cost of binding.

Part 2: Synthesis of Chiral 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

The therapeutic utility of this scaffold is critically dependent on its stereochemistry. The enantioselective synthesis of specific isomers, such as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is therefore a crucial first step in any drug discovery campaign.

Protocol 1: Enantioselective Synthesis

This protocol is a synthesized representation of common strategies in the field, often involving a key Diels-Alder reaction followed by stereoselective transformations.

Step 1: Diels-Alder Cycloaddition

  • Reactants: A suitable diene (e.g., 1,3-cyclohexadiene) and a dienophile containing a nitrogen precursor.

  • Rationale: This [4+2] cycloaddition is a powerful method for constructing the bicyclic core with defined stereochemistry. The choice of chiral auxiliaries or catalysts is critical for enantioselectivity.

Step 2: Reductive Amination and Cyclization

  • Reactants: The Diels-Alder adduct, a source of nitrogen (e.g., an azide or a protected amine), and reducing agents.

  • Procedure:

    • The adduct from Step 1 is converted to a ketone.

    • Reductive amination with a chiral amine or subsequent cyclization under stereocontrolled conditions forms the 2-azabicyclo[2.2.2]octane ring system.

  • Rationale: This step establishes the core heterocyclic structure.

Step 3: Introduction of the Carboxylic Acid Moiety

  • Procedure: This can be achieved through various methods, such as the oxidation of a primary alcohol or the hydrolysis of a nitrile, depending on the specific synthetic route.

Step 4: Resolution and Purification

  • Procedure: Chiral chromatography or crystallization with a chiral resolving agent is used to separate the desired enantiomer.

  • Rationale: Ensuring high enantiomeric purity is essential for pharmacological evaluation.

Part 3: Application in Drug Design I - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The most prominent success story featuring the 2-azabicyclo[2.2.2]octane scaffold is Varenicline (Chantix®) , a first-line treatment for smoking cessation.[5][6]

Case Study: Varenicline

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor subtype.[7][8] Its mechanism of action is twofold:

  • Agonist activity: It provides a moderate and sustained release of dopamine in the mesolimbic system, which alleviates craving and withdrawal symptoms.[6][8]

  • Antagonist activity: By occupying the receptor binding site, it blocks nicotine from binding, thus reducing the rewarding effects of smoking.[6][7]

The rigid 2-azabicyclo[2.2.2]octane core in varenicline is crucial for its high affinity and selectivity for the α4β2 receptor.[5][7]

DOT Script for Varenicline's Mechanism of Action

Varenicline Varenicline nAChR α4β2 nAChR Varenicline->nAChR Partial Agonist Dopamine Dopamine Release (moderate) nAChR->Dopamine Reward Blocked Reward nAChR->Reward Craving Reduced Craving & Withdrawal Dopamine->Craving Nicotine Nicotine Nicotine->nAChR Blocked by Varenicline

Caption: Varenicline's dual mechanism at the α4β2 nAChR.

Protocol 2: Radioligand Binding Assay for α4β2 nAChR

This protocol allows for the determination of the binding affinity of novel compounds to the α4β2 nAChR.[6]

Materials:

  • Cell membranes from HEK-293 cells stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]cytisine or [¹²⁵I]epibatidine.

  • Binding buffer.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine receptor membranes, radioligand, and either buffer (for total binding), a high concentration of a known ligand (for non-specific binding), or the test compound.

  • Incubation: Incubate at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash filters with ice-cold buffer.

  • Counting: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis.

Protocol 3: In Vitro Functional Assay (Calcium Influx)

This assay measures the functional activity (agonist or antagonist) of compounds at the α4β2 nAChR.[9][10]

Materials:

  • HEK-293 cells expressing α4β2 nAChRs.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compounds.

  • A known α4β2 agonist (e.g., nicotine or ABT-594).[9]

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load cells with the calcium-sensitive dye.

  • Agonist Mode: Add the test compound at various concentrations and measure the change in fluorescence, which corresponds to calcium influx.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Part 4: Application in Drug Design II - γ-Secretase Modulation for Alzheimer's Disease

A more recent and exciting application of the 2-azabicyclo[2.2.2]octane scaffold is in the development of selective γ-secretase inhibitors (GSIs) and modulators (GSMs) for the treatment of Alzheimer's disease.[11][12][13] γ-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 species, is a key pathological hallmark of Alzheimer's.[7]

Derivatives of 2-azabicyclo[2.2.2]octane have been designed as potent and selective inhibitors of presenilin-1 (PSEN-1), the catalytic subunit of the γ-secretase complex.[11][12][14] The rigid scaffold helps to achieve a specific "U-shape" conformation that is thought to be crucial for potent and selective inhibition.[11][13]

DOT Script for γ-Secretase Inhibition

APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase (PSEN-1) APP->gamma_Secretase Cleavage Abeta42 Aβ42 (toxic) gamma_Secretase->Abeta42 Plaques Amyloid Plaques Abeta42->Plaques Inhibitor 2-Azabicyclo[2.2.2]octane -based Inhibitor Inhibitor->gamma_Secretase Inhibition

Caption: Inhibition of Aβ42 production via γ-secretase.

Protocol 4: Derivatization of the 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Scaffold

To explore the structure-activity relationship (SAR), the core scaffold can be readily derivatized at two key positions: the carboxylic acid and the secondary amine.

A. Amide Coupling at the Carboxylic Acid:

  • Reagents: A desired amine, and a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[15][16]

  • General Procedure:

    • Dissolve the 2-azabicyclo[2.2.2]octane-3-carboxylic acid in a suitable solvent (e.g., DMF or DCM).

    • Add the coupling agent and an amine base (e.g., DIPEA) if necessary.

    • Add the desired amine.

    • Stir at room temperature until the reaction is complete.

    • Purify the resulting amide by chromatography.

  • Rationale: This is a standard and versatile method for creating a library of amide derivatives.

B. N-Alkylation/Arylation of the Secondary Amine:

  • Reagents: An alkyl or aryl halide and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • General Procedure:

    • Dissolve the 2-azabicyclo[2.2.2]octane derivative in a suitable solvent (e.g., ACN or DMF).

    • Add the base and the alkyl/aryl halide.

    • Heat the reaction mixture as required.

    • Purify the N-substituted product.

  • Rationale: This allows for the exploration of substituents that can interact with different pockets of the target protein.

Protocol 5: In Vitro γ-Secretase Activity Assay (Aβ ELISA)

This assay quantifies the production of Aβ40 and Aβ42 from cells to determine the efficacy of GSIs or GSMs.

Materials:

  • Cells overexpressing human APP (e.g., HEK293-APP).

  • Test compounds.

  • ELISA kits specific for human Aβ40 and Aβ42.

  • Cell lysis buffer.

Procedure:

  • Compound Treatment: Treat the HEK293-APP cells with varying concentrations of the test compounds for a set period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the Aβ40 and Aβ42 ELISAs on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves for the reduction in Aβ40 and Aβ42 levels to determine the IC₅₀ values for each compound.

Part 5: Structure-Activity Relationship (SAR) Summary

Systematic modification of the 2-azabicyclo[2.2.2]octane scaffold has yielded crucial insights for optimizing ligand-target interactions.

Scaffold PositionModificationTargetResulting ActivityReference
C3-Carboxamide Varied aryl and heteroaryl amidesγ-SecretasePotency and selectivity are highly sensitive to the nature of the amide substituent. Hydrophobic groups are often favored.[13]
N2-Substituent Small alkyl groupsCannabinoid CB1 ReceptorN-dealkylation can be a metabolic liability, but conformational constraint can still improve potency over acyclic analogs.[17]
N2-Substituent Fused aromatic systems (e.g., pyrazino)α4β2 nAChREssential for the high affinity and partial agonist activity of Varenicline.[5]
Bicyclic Core Introduction of sulfonamideγ-SecretaseCreates the "U-shape" conformation critical for PSEN-1 selectivity and potency.[11][12]

Conclusion and Future Perspectives

The 2-Azabicyclo[2.2.2]octane-3-carboxylic acid scaffold is a testament to the power of rational, structure-based drug design. Its inherent rigidity provides a robust platform for creating potent and selective modulators of challenging biological targets. From the well-established success of varenicline in treating nicotine addiction to the promising new frontier of γ-secretase modulation for Alzheimer's disease, this versatile building block continues to empower medicinal chemists. The detailed protocols provided herein offer a practical starting point for researchers aiming to harness the potential of this remarkable scaffold in their own drug discovery endeavors. Future work will undoubtedly uncover new applications for this privileged structure, further solidifying its place in the modern medicinal chemist's toolkit.

References

  • Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. [Link]

  • Rollema, H., et al. (2007). Preclinical properties of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline. Neuropharmacology, 52(3), 985-994. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. PubMed. [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias. [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1992). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 64(20), 2437-2441. [Link]

  • Chantix Label. accessdata.fda.gov. [Link]

  • Varenicline. Wikipedia. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. MDPI. [Link]

  • Papke, R. L., et al. (2011). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. British Journal of Pharmacology, 162(8), 1755-1770. [Link]

  • Lange, J. H. M., et al. (2004). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. [Link]

  • Advances in the In vitro and In vivo pharmacology of Alpha4beta2 nicotinic receptor positive allosteric modulators. PubMed. [Link]

  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database... ResearchGate. [Link]

  • Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo... Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Kim-Lee/155b1f78f8b056158c38622c1b827cd72808c160]([Link]

  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. ACS Publications. [Link]

  • Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). ACS Figshare. [Link]

  • (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. MySkinRecipes. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database... .... [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate. [Link]

  • Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • On DABAL-Me 3 promoted formation of amides. ResearchGate. [Link]

Sources

Application

Application Note: A Multi-dimensional NMR Approach for the Complete Structural and Stereochemical Characterization of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Abstract The 2-azabicyclo[2.2.2]octane skeleton is a conformationally restricted scaffold of significant interest in medicinal chemistry, serving as a constrained amino acid bioisostere in the design of novel therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azabicyclo[2.2.2]octane skeleton is a conformationally restricted scaffold of significant interest in medicinal chemistry, serving as a constrained amino acid bioisostere in the design of novel therapeutics.[1][2][3] Its rigid structure provides a well-defined orientation for appended functional groups, making it a valuable building block for probing ligand-receptor interactions. However, this same rigidity leads to complex and often overlapping signals in one-dimensional Nuclear Magnetic Resonance (NMR) spectra, necessitating a comprehensive multi-dimensional NMR strategy for unambiguous characterization. This application note provides a detailed guide and robust protocols for the complete structural elucidation and stereochemical assignment of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid using a suite of 1D and 2D NMR experiments.

Introduction: The Challenge of a Rigid Scaffold

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a non-canonical amino acid whose bicyclic framework locks the cyclohexane rings into rigid boat-like conformations. This structural constraint is highly desirable in drug development but presents a challenge for analytical characterization.[3] The fixed spatial arrangement of protons results in complex spin-spin coupling patterns and potential signal overlap, making simple ¹H NMR analysis insufficient for a conclusive assignment.

To overcome these challenges, a combination of NMR experiments is required. This guide details a systematic workflow, explaining the causality behind each experimental choice, from initial 1D screening to advanced 2D correlation spectroscopy for through-bond and through-space atomic connections. The successful application of these techniques ensures the unequivocal confirmation of the covalent structure and, critically, the relative stereochemistry of the carboxylic acid substituent at the C3 position.

Foundational NMR Principles for Bicyclic Systems

The interpretation of NMR data for this molecule relies on three key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the local electronic environment of a nucleus. The electronegativity of the nitrogen atom and the carboxylic acid group, along with the anisotropic effects of the bicyclic rings, will significantly influence the chemical shifts of nearby protons and carbons.

  • Scalar (J) Coupling: The through-bond interaction between nuclei, typically over two or three bonds (²J or ³J). In the rigid bicyclo[2.2.2]octane system, the dihedral angles between protons are fixed, leading to characteristic and predictable ³JHH values that are invaluable for mapping out proton connectivity.[4][5]

  • Nuclear Overhauser Effect (NOE): A through-space correlation that arises between protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds. The NOE is the definitive tool for establishing relative stereochemistry, for example, by identifying which protons are on the same face of the molecule as the proton at C3.

Experimental Design and Protocols

A logical, step-wise acquisition of NMR data is the most efficient path to complete characterization. The workflow ensures that information from simpler experiments informs the setup and interpretation of more complex ones.

Diagram: Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent (e.g., D₂O or CD₃OD) H1 ¹H NMR (Proton Count & Multiplicity) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Phasing) C13->DEPT COSY ¹H-¹H COSY (³JHH Correlations) DEPT->COSY HSQC ¹H-¹³C HSQC (¹JCH Correlations) COSY->HSQC HMBC ¹H-¹³C HMBC (²⁻³JCH Correlations) HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY (Through-Space Correlations) HMBC->NOESY Assign Assign Spin Systems (COSY & HSQC) NOESY->Assign Connect Connect Fragments & Quaternaries (HMBC) Assign->Connect Stereo Determine Stereochemistry (NOESY) Connect->Stereo Final Final Structure Stereo->Final

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural complexity of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid demands a sophisticated, multi-faceted NMR approach. By systematically applying a series of 1D and 2D NMR experiments—from basic ¹H and ¹³C spectra to advanced COSY, HSQC, HMBC, and NOESY—researchers can achieve complete and unambiguous characterization. This protocol provides a self-validating system where each experiment builds upon the last, culminating in the confident assignment of all proton and carbon resonances and the definitive determination of the molecule's three-dimensional structure. This level of analytical rigor is essential for advancing the use of such constrained amino acids in rational drug design and development.

References

  • Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. ResearchGate. Available at: [Link] [6][7]2. Fernández, F., et al. (1997). Configurational and conformational study of new esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols by NMR spectroscopy and x‐ray crystallography—I. Magnetic Resonance in Chemistry. Available at: [Link]

  • Alam, M., et al. Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Merck & Co., Inc. Available at: [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at: [Link]

  • Gurunath, S. & Gurudutt, K. N. (1969). Nuclear magnetic resonance studies. XVIII.The proton parameters of some bicyclo[2.2.2]octenes and octanes. Canadian Journal of Chemistry, 47(19), 3515-3522. Available at: [Link]

  • Deeper Insight into the Six‐Step Domino Reaction of Aldehydes with Malononitrile and Evaluation of Antiviral and Antimalarial Activities. Chemistry Europe. Available at: [Link]

  • Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Publishing. Available at: [Link]

  • Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain. Springer. Available at: [Link]

  • Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane skeleton. University of Huddersfield. Available at: [Link]

  • Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acids. Canadian Journal of Chemistry, 59(3), 344-353. Available at: [Link]

  • An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. CORE. Available at: [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. (2019). Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Marshall, J. L., et al. (1980). Carbon-13-carbon-13 spin coupling constants within the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems. The Journal of Organic Chemistry, 45(16), 3182-3186. Available at: [Link]

  • Malpass, J. R., et al. Meisenheimer and other rearrangements of n-oxides. Semantic Scholar. Available at: [Link]

Sources

Method

Application Notes and Protocols for Amide Bond Formation with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold The 2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety is a conformationally constr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety is a conformationally constrained proline analogue that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an invaluable scaffold for designing potent and selective ligands for various biological targets.[2] The defined spatial orientation of the carboxylic acid and the secondary amine allows for precise interactions with receptor binding pockets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible aliphatic or monocyclic analogues. This application note provides a detailed guide to the reaction conditions for the amide coupling of this important building block, a critical step in the synthesis of novel therapeutics.

Core Challenge: The Nature of Sterically Hindered Coupling Reactions

2-Azabicyclo[2.2.2]octane-3-carboxylic acid can be classified as a sterically hindered amino acid analogue. The rigid, bicyclic framework can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, potentially leading to slow reaction rates and low yields under standard coupling conditions.[3][4] The selection of an appropriate coupling reagent and optimized reaction conditions is therefore paramount to ensure efficient amide bond formation while minimizing potential side reactions such as racemization.

Recommended Coupling Methodologies

Two of the most robust and widely adopted methods for coupling sterically hindered amino acids are presented below: uronium/aminium salt-based coupling, exemplified by HATU, and carbodiimide-based coupling, exemplified by EDC in combination with an additive like HOBt.

Method 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, particularly with challenging substrates.[5][6] Its efficacy is attributed to the formation of a highly reactive OAt-active ester, with the neighboring pyridine nitrogen atom thought to stabilize the incoming amine through a hydrogen-bonded transition state, thereby accelerating the coupling process.[5]

Mechanism of HATU-Mediated Coupling

The reaction proceeds through a two-step mechanism:

  • Activation: The carboxylic acid is deprotonated by a non-nucleophilic base, typically Diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into the OAt-active ester.

  • Coupling: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation R-COOH 2-Azabicyclo[2.2.2] octane-3-carboxylic acid Active_Ester OAt-Active Ester R-COOH->Active_Ester + HATU, Base HATU HATU Amide Target Amide Active_Ester->Amide + Amine Base DIPEA Amine R'-NH2

Caption: HATU-mediated amide coupling workflow.

Detailed Protocol: HATU Coupling

This protocol is adapted from a procedure described for a substituted 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivative.[7]

Materials:

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (or its N-protected derivative)

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq) sequentially.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 18 hours or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, partition the reaction mixture between EtOAc and H₂O.

  • Separate the layers and wash the aqueous phase with EtOAc.

  • Combine the organic phases and wash several times with H₂O, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Coupling Reagent HATU (1.2 eq)High efficiency for sterically hindered substrates.[6]
Base DIPEA (2.5 eq)Non-nucleophilic base to deprotonate the carboxylic acid without competing in the coupling reaction.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves reactants and intermediates.[5]
Activation Time 30 minutesAllows for the complete formation of the active ester prior to the addition of the amine.
Reaction Time 18 hoursEnsures sufficient time for the coupling of the sterically hindered components.
Temperature Room TemperatureSufficient for the reaction to proceed to completion without promoting side reactions.

Method 2: Carbodiimide-Mediated Coupling with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation. Its utility is significantly enhanced when used in conjunction with additives such as HOBt (1-Hydroxybenzotriazole). HOBt acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form an HOBt-active ester. This active ester is more reactive than the O-acylisourea and less prone to side reactions, such as N-acylurea formation and racemization.[8]

Mechanism of EDC/HOBt-Mediated Coupling

The process involves the formation of a key intermediate before the final amide bond is formed.

EDC_Mechanism cluster_activation Step 1: O-Acylisourea Formation cluster_ester Step 2: Active Ester Formation cluster_coupling Step 3: Amide Formation R-COOH 2-Azabicyclo[2.2.2] octane-3-carboxylic acid Acylisourea O-Acylisourea Intermediate R-COOH->Acylisourea + EDC EDC EDC Active_Ester HOBt-Active Ester Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Target Amide Active_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling workflow.

General Protocol: EDC/HOBt Coupling

This is a general procedure that serves as a robust starting point for the coupling of 2-azabicyclo[2.2.2]octane-3-carboxylic acid.[8][9]

Materials:

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (or its N-protected derivative)

  • Amine coupling partner

  • EDC hydrochloride

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water, 1N HCl, saturated NaHCO₃, Brine

Procedure:

  • Dissolve the 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Coupling Reagent EDC·HCl (1.2 eq)Water-soluble carbodiimide, allowing for easy removal of urea byproduct during aqueous workup.
Additive HOBt (1.2 eq)Suppresses racemization and increases coupling efficiency by forming a more reactive intermediate.[8]
Base DIPEA or TEA (2.0-3.0 eq)Neutralizes the EDC hydrochloride and deprotonates the carboxylic acid.
Solvent Anhydrous DCM or DMFCommon aprotic solvents suitable for coupling reactions.
Reaction Time 12-18 hoursProvides adequate time for the reaction, especially given the steric hindrance.
Temperature 0 °C to Room Temp.Initial cooling helps to control the exothermic reaction and minimize side reactions.

Conclusion and Best Practices

For the amide coupling of the sterically demanding 2-azabicyclo[2.2.2]octane-3-carboxylic acid, HATU is often the reagent of choice due to its superior performance with hindered substrates.[6] However, the EDC/HOBt system remains a cost-effective and highly viable alternative. The key to success with either method lies in careful control of stoichiometry, the use of anhydrous solvents, and allowing sufficient reaction time. For particularly challenging couplings, increasing the equivalents of the coupling reagent and base, or extending the reaction time, may be beneficial.[3] Always monitor the reaction progress to determine the optimal endpoint and avoid potential degradation of products.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Glaxo Smithkline. (2013). Cyclic amine derivatives as ep4 receptor antagonists. (Patent No. WO2013004290A1).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Pfizer Inc. (2005). Amides as bace inhibitors. (Patent No. WO2005108391A1).
  • Pfizer Inc. (2012). Substituted adipic acid amides and uses thereof. (Patent No. WO2012125622A1).
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts, 18(09), 0973.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(26), 10179-10186.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2023). HATU coupling - what's the best order?.
  • Enamine. (n.d.). HATU.
  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane.
  • Hoechst Aktiengesellschaft. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (Patent No. US4727160A).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(26), 10179–10186.
  • Liskamp, R. M. J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
  • Targacept Inc. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (Patent No. WO2004076449A2).
  • ResearchGate. (n.d.). On DABAL-Me3 promoted formation of amides.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • BLDpharm. (n.d.). (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
  • BOC Sciences. (n.d.). (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
  • D'Alonzo, D., et al. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
  • PubChem. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
  • BLDpharm. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride.

Sources

Application

Protecting Group Strategies for 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid: An Application Note and Protocol Guide

Introduction 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid bicycli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold serves as a valuable proline mimic, offering precise control over the spatial orientation of substituents. This structural feature is instrumental in the design of potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The successful incorporation of this unique building block into larger molecules, such as peptides or small molecule inhibitors, is critically dependent on the judicious selection and implementation of protecting group strategies for its secondary amine and carboxylic acid functionalities.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies tailored for 2-azabicyclo[2.2.2]octane-3-carboxylic acid. We will delve into the rationale behind the selection of common protecting groups, provide step-by-step protocols for their introduction and removal, and discuss the principles of orthogonal protection to enable complex synthetic routes.

The Imperative of Orthogonal Protection

In the synthesis of complex molecules derived from 2-azabicyclo[2.2.2]octane-3-carboxylic acid, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonal protection, allows for the sequential modification of the amine and carboxylic acid groups without unintended reactions.[2][3][4] A well-designed orthogonal protection scheme is the cornerstone of a successful synthetic strategy, enabling the construction of intricate molecular architectures.[5]

Protecting the Secondary Amine

The secondary amine of the 2-azabicyclo[2.2.2]octane core is a key handle for synthetic elaboration. Its protection is essential to prevent undesired side reactions during carboxylic acid activation and coupling. The choice of the amine protecting group is dictated by the overall synthetic plan, particularly the conditions required for its removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[6]

Rationale for Use: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis of esters and catalytic hydrogenation, making it orthogonal to many common carboxylic acid protecting groups.[7] Its removal is typically clean, generating gaseous byproducts (isobutylene and carbon dioxide).[7]

Boc_Protection 2-Azabicyclo[2.2.2]octane-3-carboxylic acid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid Boc-protected acid N-Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid->Boc-protected acid Boc2O, Base (e.g., NaOH, TEA) Solvent (e.g., Dioxane/H2O, THF)

Protocol 1: Boc Protection of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Dissolution: Dissolve 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 equiv) in a suitable solvent mixture, such as 1:1 dioxane/water or tetrahydrofuran (THF)/water.

  • Basification: Add a base, such as sodium hydroxide (1.1 equiv) or triethylamine (TEA, 1.5 equiv), to the solution and stir until the starting material is fully dissolved.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent. Dilute the aqueous residue with water and wash with a nonpolar organic solvent like ether or ethyl acetate to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

  • Isolation: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc-protected product.[8]

Protocol 2: Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[6][9]

  • Dissolution: Dissolve the N-Boc-protected 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivative (1.0 equiv) in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or hydrochloric acid (e.g., 4 M HCl in dioxane), to the solution at 0 °C.[7][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base if the free amine is required.

Carbobenzyloxy (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[10]

Rationale for Use: The Cbz group is stable to both acidic and basic conditions, providing orthogonality with Boc and Fmoc groups, as well as with base-labile ester protecting groups.[10] Its removal by hydrogenolysis is particularly mild and selective.[11]

Cbz_Protection 2-Azabicyclo[2.2.2]octane-3-carboxylic acid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid Cbz-protected acid N-Cbz-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid->Cbz-protected acid Benzyl chloroformate (Cbz-Cl), Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O)

Protocol 3: Cbz Protection of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Dissolution and Basification: Dissolve 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 equiv) in an aqueous solution of a base such as sodium carbonate or sodium hydroxide at 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute HCl.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Cbz-protected amino acid.

Protocol 4: Deprotection of the Cbz Group

The most common method for Cbz group removal is catalytic hydrogenolysis.[12][13]

  • Dissolution: Dissolve the N-Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[11]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Alternative deprotection methods include the use of HBr in acetic acid or strong Lewis acids like AlCl₃, which can be useful when the substrate contains functional groups sensitive to hydrogenolysis.[12][14]

Protecting the Carboxylic Acid

Protection of the carboxylic acid is necessary when performing reactions on the amine functionality or when the free carboxylic acid would interfere with other transformations in the synthetic sequence. Esterification is the most common strategy for carboxylic acid protection.

Methyl and Ethyl Esters

Methyl and ethyl esters are simple and widely used protecting groups for carboxylic acids.

Rationale for Use: These esters are stable to a variety of reaction conditions, including those used for Boc protection and many coupling reactions. They are typically removed by saponification under basic conditions.[15][16]

Esterification N-Protected acid N-Protected-2-azabicyclo[2.2.2]octane-3-carboxylic acid Ester N-Protected-2-azabicyclo[2.2.2]octane-3-carboxylate ester N-Protected acid->Ester Alcohol (MeOH or EtOH), Acid catalyst (e.g., H2SO4, SOCl2) Heat

Protocol 5: Methyl/Ethyl Esterification

  • Dissolution: Suspend the N-protected 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 equiv) in anhydrous methanol or ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add an acid catalyst, such as thionyl chloride (SOCl₂, 1.2 equiv) or a catalytic amount of concentrated sulfuric acid.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the excess alcohol and acid catalyst.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the ester.

Protocol 6: Saponification of Methyl/Ethyl Esters

  • Dissolution: Dissolve the methyl or ethyl ester (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the hydrolysis by TLC or LC-MS.[17]

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification and Extraction: Dilute the aqueous residue with water, cool in an ice bath, and acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl).

  • Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

Benzyl Ester

The benzyl ester is a valuable protecting group that can be removed under mild, neutral conditions.

Rationale for Use: The benzyl ester is stable to both acidic and basic conditions, making it orthogonal to Boc and base-labile protecting groups. Its removal via catalytic hydrogenolysis is a key advantage, especially for sensitive substrates.[18]

Protocol 7: Benzyl Esterification

  • Dissolution: Dissolve the N-protected 2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF).

  • Base and Reagent Addition: Add a base, such as cesium carbonate (Cs₂CO₃, 1.5 equiv) or potassium carbonate (K₂CO₃, 1.5 equiv), followed by benzyl bromide (BnBr, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 8: Deprotection of the Benzyl Ester

The deprotection of a benzyl ester is typically achieved by catalytic hydrogenolysis, similar to the Cbz group removal.[18][19]

  • Dissolution: Dissolve the benzyl ester (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of Pd/C (5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter off the catalyst through Celite and concentrate the filtrate to obtain the carboxylic acid.

Summary of Protecting Group Strategies

Protecting GroupIntroduction ReagentsDeprotection ConditionsOrthogonality
Amine Protection
BocBoc₂O, BaseTFA, HClStable to hydrogenolysis and basic conditions.
CbzCbz-Cl, BaseH₂/Pd-C, HBr/AcOHStable to acidic and basic conditions.
Carboxylic Acid Protection
Methyl/Ethyl EsterMeOH/EtOH, Acid catalystLiOH, NaOHStable to acidic conditions and hydrogenolysis.
Benzyl EsterBnBr, BaseH₂/Pd-CStable to acidic and basic conditions.

Conclusion

The strategic application of protecting groups is fundamental to the successful synthesis of complex molecules incorporating the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold. A thorough understanding of the stability and lability of different protecting groups allows for the design of elegant and efficient synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently manipulate this valuable building block in their pursuit of novel therapeutics and chemical probes.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Acheampong, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2002). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (18), 2063-2067.
  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of the methyl ester to obtain carboxylic acid 2. Retrieved from [Link]

  • Google Patents. (n.d.). (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid.
  • ACS Publications. (1996). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 39(25), 5047–5054.
  • Google Patents. (n.d.). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • PubChem. (n.d.). 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Peptides having bradykinin antagonist action.
  • ResearchGate. (n.d.). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Retrieved from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of peptides by solid phase synthesis.
  • PubChem. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). SUBSTITUTED 2-AZA-BICYCLO[2.2.2]OCTANE-3-CARBOXYLIC ACID (BENZYL-CYANO-METHYL)-AMIDES INHIBITORS OF CATHEPSIN C. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives in CNS Drug Discovery

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold in CNS Drug Design The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, primarily the stringe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Scaffold in CNS Drug Design

The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, primarily the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity to minimize off-target effects. The 2-azabicyclo[2.2.2]octane scaffold, a conformationally restricted bicyclic amine, has emerged as a privileged structure in medicinal chemistry for addressing these challenges. Its rigid, three-dimensional framework serves to decrease the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.[1]

Derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid are of particular interest. The carboxylic acid moiety provides a versatile synthetic handle for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth overview of the synthesis, biological evaluation, and application of these derivatives, with a primary focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs), critical targets in a range of neurological and psychiatric disorders.[1][2]

Part 1: Synthesis of the Chiral 2-Azabicyclo[2.2.2]octane Core and Derivatives

The therapeutic efficacy of many chiral drugs is often confined to a single enantiomer. Therefore, stereocontrolled synthesis is paramount. The most robust and widely adopted method for constructing the chiral 2-azabicyclo[2.2.2]octane core is the asymmetric Diels-Alder reaction.

Causality in Synthetic Strategy:

The Diels-Alder reaction is a powerful C-C bond-forming reaction that establishes the bicyclic core and sets up to four stereocenters in a single step. By using a chiral dienophile, such as an N-acryloyl derivative of a camphor sultam, the reaction proceeds with high diastereoselectivity, yielding an enantiomerically enriched cycloadduct. The chiral auxiliary can then be cleaved to reveal the desired bicyclic amine, which is subsequently elaborated to the target carboxylic acid and its derivatives. The use of a Lewis acid catalyst is crucial for enhancing both the rate and the selectivity of the cycloaddition.[3]

Protocol 1: Enantioselective Synthesis of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

This protocol outlines a representative synthesis based on the highly diastereoselective Diels-Alder reaction.

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Chiral Auxiliary Cleavage cluster_2 Step 3: Functional Group Manipulation 1_2_Dihydropyridine 1,2-Dihydropyridine Derivative Cycloadduct Chiral Diels-Alder Adduct 1_2_Dihydropyridine->Cycloadduct Reacts with Chiral_Dienophile N-Acryloyl-(1S)-2,10-camphorsultam Chiral_Dienophile->Cycloadduct Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Cycloadduct Catalyzes LiOH_H2O2 LiOH / H2O2 Bicyclic_Amine Enantiopure Bicyclic Amine Cycloadduct->Bicyclic_Amine Hydrolysis LiOH_H2O2->Bicyclic_Amine Protection N-Protection (e.g., Boc) Bicyclic_Amine->Protection Oxidation Oxidation Protection->Oxidation Final_Product (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Oxidation->Final_Product nAChR_Signaling cluster_0 Presynaptic Terminal nAChR nAChR (α4β2 or α7) Ion Channel Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Vesicle Synaptic Vesicle (Dopamine, Glutamate) Ca_influx->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to Ligand 2-Azabicyclo[2.2.2]octane Derivative (Agonist) Ligand->nAChR:port Binds Microdialysis_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A1 Animal Surgery: Implant Guide Cannula A2 Recovery Period A1->A2 B1 Insert Microdialysis Probe A2->B1 B2 Perfuse with aCSF (1-2 µL/min) B1->B2 B3 Collect Baseline Dialysate Samples B2->B3 B4 Administer Test Compound (i.p. or s.c.) B3->B4 B5 Collect Post-Dose Dialysate Samples B4->B5 C1 Quantify Neurotransmitter (e.g., Dopamine) via HPLC-ECD B5->C1 C2 Calculate % Change from Baseline C1->C2 C3 Verify Probe Placement (Histology)

Sources

Application

Application Notes and Protocols: Pharmacophore Modeling Studies with 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid for Novel Inhibitor Design

Abstract The rigid, bicyclic structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid presents a compelling scaffold for the design of novel therapeutics, offering conformational constraint that can lead to enhanced pote...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, bicyclic structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid presents a compelling scaffold for the design of novel therapeutics, offering conformational constraint that can lead to enhanced potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pharmacophore modeling techniques to design and identify novel inhibitors incorporating this privileged scaffold. We will explore both ligand-based and structure-based methodologies, using the well-characterized serine protease, Human Leukocyte Elastase (HLE), as a relevant biological target for a practical case study. Detailed, step-by-step protocols for model generation, validation, and virtual screening are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane-3-carboxylic acid core is a non-natural, conformationally restricted amino acid analog. Its rigid framework is of significant interest in medicinal chemistry as it can pre-organize key functional groups into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[1] This often translates to improved binding affinity and selectivity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of Human Leukocyte Elastase (HLE) and as agents targeting neurological disorders.[1]

Pharmacophore modeling is a powerful computational strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[2] A pharmacophore model can be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that are likely to be active. This approach can significantly accelerate the hit-to-lead optimization process.[2]

This guide will provide a comprehensive overview of how to apply pharmacophore modeling to the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold, with a focus on designing novel HLE inhibitors. HLE is a serine protease implicated in a variety of inflammatory diseases, making it a relevant and well-studied target.[3]

Foundational Concepts: Ligand-Based vs. Structure-Based Pharmacophore Modeling

There are two primary approaches to pharmacophore modeling, the choice of which depends on the available information about the target and its ligands.[3]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown, but a set of structurally diverse molecules with known biological activities is available.[4] The process involves superimposing a set of active compounds to identify common chemical features and their spatial relationships, which are then abstracted into a pharmacophore model.[4]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be utilized.[5][6] This method involves analyzing the key interactions between the protein and a bound ligand within the active site to generate a pharmacophore that represents the essential binding features.[5][6] This approach has the advantage of being grounded in the actual binding site geometry.

Case Study: Designing Novel Human Leukocyte Elastase (HLE) Inhibitors

To illustrate the practical application of these techniques, we will conduct a hypothetical case study focused on identifying novel HLE inhibitors that incorporate the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold.

Ligand-Based Pharmacophore Modeling Protocol

This protocol outlines the steps for generating and validating a ligand-based pharmacophore model when a set of known HLE inhibitors is available.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Validation

  • Training Set and Test Set Preparation:

    • Compile a dataset of at least 20-30 structurally diverse HLE inhibitors with a wide range of biological activities (e.g., IC50 or Ki values).

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore models, while the test set will be used for validation.

    • Ensure that both sets contain a representative sample of active, moderately active, and inactive compounds.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as it accounts for the flexibility of the molecules.

  • Pharmacophore Feature Identification and Model Generation:

    • Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE) to identify common chemical features among the active compounds in the training set. These features typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive and Negative Ionizable groups

    • The software will align the conformers of the active molecules and generate a set of candidate pharmacophore hypotheses.

  • Pharmacophore Model Selection and Refinement:

    • Evaluate the generated hypotheses based on scoring functions that consider factors like the fit of the training set molecules and the complexity of the model.

    • Select the top-scoring hypotheses for further refinement and validation. This may involve manually adding or removing features based on known structure-activity relationships (SAR).

  • Pharmacophore Model Validation:

    • Test Set Validation: Map the compounds from the test set onto the selected pharmacophore models. A good model should be able to distinguish between active and inactive compounds in the test set with high accuracy.

    • Decoy Set Screening: Create a decoy set, which is a large collection of drug-like molecules with different topologies from the known actives. Screen the decoy set against the pharmacophore model. A robust model should have a low hit rate for the decoy compounds.

    • Calculation of Validation Metrics: Quantify the performance of the model using metrics such as:

      • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

      • Goodness of Hit (GH) Score: A scoring function that combines the number of active hits, the percentage of actives in the database, and the enrichment factor. A GH score above 0.7 is generally considered indicative of a good model.

      • Receiver Operating Characteristic (ROC) Curve Analysis: Plotting the true positive rate against the false positive rate. The area under the curve (AUC) is a measure of the model's ability to discriminate between actives and inactives. An AUC value close to 1.0 indicates an excellent model.

Data Presentation: Ligand-Based Model Validation Metrics

Validation MethodMetricValueInterpretation
Test Set Prediction
Actives Correctly Identified18 out of 20High true positive rate, indicating good sensitivity.
Inactives Correctly Identified8 out of 10Good specificity, correctly rejecting inactive compounds.
Decoy Set Screening
Hit Rate< 2%Low false positive rate, demonstrating the model's selectivity.
Quantitative Metrics
Enrichment Factor (EF) at 1%25The model is 25 times better at finding actives than random screening.
Goodness of Hit (GH) Score0.85Indicates a very good and reliable pharmacophore model.
ROC Curve AUC0.92Excellent discriminatory power between active and inactive compounds.

Visualization: Ligand-Based Pharmacophore Generation Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation Data Dataset of Known HLE Inhibitors Training Training Set (70-80%) Data->Training Test Test Set (20-30%) Data->Test Conformers Conformational Analysis Training->Conformers Validate Test Set & Decoy Set Validation Test->Validate Generate Generate Hypotheses Conformers->Generate Select Select & Refine Best Model Generate->Select Select->Validate Metrics Calculate EF, GH, ROC Validate->Metrics FinalModel FinalModel Metrics->FinalModel Validated Pharmacophore Model

Caption: Workflow for ligand-based pharmacophore model development.

Structure-Based Pharmacophore Modeling Protocol

This protocol details the generation of a pharmacophore model based on the crystal structure of HLE in complex with an inhibitor. We will use the PDB entry 1PPG, which contains human leukocyte elastase complexed with a valine chloromethyl ketone inhibitor, as our starting point.[7]

Experimental Protocol: Structure-Based Pharmacophore Model Generation and Virtual Screening

  • Protein and Ligand Preparation:

    • Download the crystal structure of HLE (PDB ID: 1PPG) from the Protein Data Bank.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Extract the bound inhibitor from the complex.

  • Binding Site Analysis and Feature Generation:

    • Define the binding site of HLE based on the location of the co-crystallized inhibitor.

    • Use a structure-based pharmacophore modeling tool to automatically identify key interaction points between the inhibitor and the protein active site residues. This will generate a set of pharmacophoric features.

  • Pharmacophore Model Refinement:

    • Analyze the generated features in the context of the binding site. Ensure that the features correspond to crucial interactions, such as hydrogen bonds with the catalytic triad residues (His57, Asp102, Ser195) in HLE.

    • Add or remove features to create a more robust and specific model. For instance, add excluded volume spheres to represent the space occupied by the protein, preventing clashes in the virtual screening hits.

  • Virtual Screening:

    • Use the validated structure-based pharmacophore model as a 3D query to screen a large compound library (e.g., ZINC, Enamine REAL database). The library should ideally contain molecules with the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold.

    • The screening process will identify molecules from the database that can map their chemical features onto the pharmacophore hypothesis.

  • Post-Screening Analysis and Hit Selection:

    • Rank the hits based on their fit score to the pharmacophore model.

    • Visually inspect the top-ranking hits to ensure they have reasonable binding poses and chemical structures.

    • Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize compounds with favorable pharmacokinetic properties.

    • Perform molecular docking studies on the most promising hits to predict their binding affinity and orientation within the HLE active site.

Visualization: Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow cluster_prep Preparation cluster_modelgen Model Generation cluster_screen Virtual Screening cluster_post Post-Screening PDB HLE Crystal Structure (e.g., 1PPG) PrepareProtein Prepare Protein PDB->PrepareProtein BindingSite Define Binding Site PrepareProtein->BindingSite GenerateFeatures Generate Pharmacophore Features BindingSite->GenerateFeatures RefineModel Refine Model & Add Excluded Volumes GenerateFeatures->RefineModel Screen Pharmacophore Screening RefineModel->Screen Database Compound Database (with target scaffold) Database->Screen Hits Ranked Hits Screen->Hits Filters Apply Drug-Likeness & ADMET Filters Hits->Filters Docking Molecular Docking Filters->Docking LeadCandidates Prioritized Lead Candidates Docking->LeadCandidates

Sources

Method

Application Notes and Protocols for Computational Docking of Ligands Based on 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous properties upon drug candidates is perpetual. The 2-azabicyclo[2.2.2]octane framework represents a class of conformationally rigid structures that have garnered significant interest.[1][2] This rigidity is a key asset in drug design; by pre-organizing pharmacophoric elements in a defined spatial orientation, it can reduce the entropic penalty associated with binding to a biological target, potentially leading to enhanced potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of human leukocyte elastase, long-chain fatty acid elongase 6 (ELOVL6), and as agents targeting the central nervous system, showcasing its versatility.[3]

The inclusion of a carboxylic acid moiety at the 3-position introduces a critical interaction point, capable of forming salt bridges, hydrogen bonds, or other electrostatic interactions within a receptor's binding pocket. This combination of a rigid core and a potent interaction group makes 2-azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives compelling candidates for structure-based drug design.

Computational docking is an indispensable tool for exploring the potential interactions of such ligands with their macromolecular targets.[4] By predicting the preferred binding orientation and affinity of a ligand, docking enables the rapid screening of virtual libraries, prioritization of compounds for synthesis, and generation of hypotheses to guide lead optimization.[5]

This guide provides a comprehensive, in-depth protocol for the computational docking of ligands based on the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the scientific rationale that underpins a robust and self-validating docking workflow.

Pillar 1: Theoretical Framework and Causality

Molecular docking predicts the conformation and orientation (the "pose") of a ligand within a protein's binding site and estimates the strength of the interaction, typically reported as a scoring function value.[3][4] The process can be broadly divided into two key components: a search algorithm and a scoring function.

  • Search Algorithm : This component explores the vast conformational space of the ligand and its possible orientations within the binding site. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based incremental construction.[4] For a rigid scaffold like 2-azabicyclo[2.2.2]octane, the primary challenge is not the internal flexibility of the core, but its precise placement and the orientation of its substituents.

  • Scoring Function : This function calculates a score or binding energy (e.g., in kcal/mol) for a given pose.[3] Lower energy scores generally indicate more favorable binding.[3] These functions are typically empirical, knowledge-based, or force-field-based, approximating the thermodynamics of the binding event by considering terms for van der Waals interactions, electrostatics, hydrogen bonding, and desolvation penalties.

The choice of docking software is critical. For this protocol, we will focus on methodologies applicable to widely used programs like AutoDock Vina , which is praised for its balance of speed and accuracy and is freely available for academic use.

Diagram: Conceptual Docking Workflow

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_val Validation & Analysis Phase P_prep Receptor Preparation (Add Hydrogens, Assign Charges) Grid Grid Box Generation (Define Search Space) P_prep->Grid L_prep Ligand Preparation (Generate 3D Coords, Assign Charges, Define Torsions) Param Parameterization (For Non-Standard Scaffolds) L_prep->Param If needed Dock Run Docking Simulation (Search Algorithm + Scoring Function) L_prep->Dock Param->Dock Grid->Dock Pose Pose Analysis (Clustering, Interaction Analysis) Dock->Pose Score Scoring & Ranking (Compare Binding Affinities) Pose->Score MD_Sim Post-Docking Refinement (Molecular Dynamics) Pose->MD_Sim Validate Protocol Validation (Redocking, Decoy Sets) Score->Validate Validate->Dock Refine Protocol

Caption: A high-level overview of the computational docking workflow.

Pillar 2: Self-Validating Experimental Protocols

A trustworthy docking protocol must include steps to validate its accuracy for the specific system under study. This section details the complete workflow, from preparation to analysis, incorporating self-validation checkpoints.

Protocol 1: Ligand Preparation for the 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Scaffold

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. For a non-standard scaffold like our topic ligand, this step is particularly critical.

Objective: To generate a high-quality, energy-minimized 3D structure of the ligand in the correct protonation state and format (.pdbqt) for docking with AutoDock Vina.

Methodology:

  • 2D Sketching and 3D Conversion:

    • Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch), draw the 2D structure of the specific 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivative.

    • Use a program like Open Babel to convert the 2D structure into a 3D conformation. This initial 3D structure is a rough approximation.

    • Causality: A proper 3D structure is the starting point for all subsequent calculations. Errors in connectivity or stereochemistry will invalidate the entire simulation.

  • Energy Minimization and Protonation State:

    • Perform a geometry optimization (energy minimization) using a quantum mechanical (e.g., with GAMESS, Gaussian) or a robust molecular mechanics force field (e.g., MMFF94) approach.[6]

    • Determine the likely protonation state at physiological pH (~7.4). For 2-azabicyclo[2.2.2]octane-3-carboxylic acid, the carboxylic acid will be deprotonated (carboxylate), and the secondary amine within the bicyclic system will likely be protonated. This results in a zwitterionic state, which is crucial for accurate electrostatic calculations.

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand.[6] Incorrect protonation states will lead to flawed electrostatic calculations by the scoring function, producing unreliable binding affinity estimates.

  • Parameterization (The Non-Standard Residue Challenge):

    • Standard force fields used by docking programs may not have parameters for the 2-azabicyclo[2.2.2]octane scaffold.[7]

    • Workflow: Generate force field parameters, particularly partial atomic charges. A common approach is to use tools like antechamber (from AmberTools) with charge calculation methods like AM1-BCC, or to derive RESP charges from quantum mechanics calculations.

    • For use in molecular dynamics simulations which often follow docking, more complete parameterization (bonds, angles, dihedrals) is necessary, often using a generalized force field like GAFF or by analogy from existing parameters in force fields like CHARMM.[6][8][9]

    • Causality: The scoring function relies on atomic charges to calculate the electrostatic potential. Using default, incorrect, or zeroed charges for the atoms in your novel scaffold will make the scoring physically meaningless.

  • Final Conversion to PDBQT Format:

    • Use AutoDock Tools (ADT) or a similar script (e.g., prepare_ligand4.py) to convert the final, energy-minimized ligand structure (.mol2 or .pdb) into the .pdbqt format.

    • This step assigns Gasteiger charges (if not already assigned), defines the rotatable bonds (torsions), and sets up the file for Vina. For the rigid core of our ligand, most torsions will be in the substituents.

    • Causality: The PDBQT format explicitly defines the torsional degrees of freedom that the search algorithm will explore. Incorrectly defining rotatable bonds can prevent the ligand from adopting its correct binding pose.

Protocol 2: Receptor Preparation

Objective: To prepare the target protein structure for docking by cleaning the PDB file, adding hydrogens, and converting it to the .pdbqt format.

Methodology:

  • Obtain and Clean the Receptor Structure:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Choose a high-resolution structure (<2.5 Å) if available, preferably with a co-crystallized ligand similar to your scaffold.

    • Using a molecular viewer (e.g., PyMOL, UCSF Chimera) or ADT, remove all non-essential components: water molecules, co-factors, ions, and any co-crystallized ligands. Water molecules can sometimes be critical for binding; if literature suggests a specific water molecule mediates the interaction, it can be retained and treated as part of the receptor.[6]

    • Causality: A clean PDB file ensures that the docking calculation is focused only on the protein and the ligand of interest, preventing interference from extraneous molecules.

  • Add Hydrogens and Assign Charges:

    • Using ADT, add polar hydrogens to the protein. Check for correct protonation states of key residues, especially Histidine, Aspartate, and Glutamate in the binding site.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Causality: Hydrogens are typically absent in PDB files but are essential for defining hydrogen bonds. Correct charge assignment is fundamental for the electrostatic component of the scoring function.

  • Convert to PDBQT Format:

    • Save the prepared protein structure as a .pdbqt file. This file will contain the coordinates, charges, and atom types required by AutoDock Vina.

Protocol 3: Docking Execution and Result Validation

Objective: To perform the docking simulation and, critically, to validate that the chosen protocol can reliably reproduce known binding information.

Methodology:

  • Define the Search Space (Grid Box Generation):

    • The grid box defines the three-dimensional space where the docking algorithm will search for poses.

    • If a co-crystallized ligand is present: Center the grid box on the position of the known ligand, ensuring its dimensions (e.g., 20x20x20 Å) are large enough to encompass the entire binding site and allow for ligand rotation.

    • If the binding site is unknown ("blind docking"): The grid box must be large enough to cover the entire protein surface. This is computationally more expensive and less precise.[5]

    • Causality: A properly defined grid box focuses the computational effort on the relevant binding pocket, increasing efficiency and the chances of finding the correct pose.

  • Configuration and Execution:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness parameter.

    • exhaustiveness controls the thoroughness of the search. A higher value (e.g., 32) increases the chance of finding the global energy minimum but takes longer.[10]

    • Execute AutoDock Vina from the command line.

  • Protocol Validation (The Trustworthiness Checkpoint):

    • This is the most crucial step for ensuring scientific integrity. Before screening unknown compounds, you must demonstrate that your protocol is valid for your specific target.

    • Method A: Redocking of a Co-crystallized Ligand:

      • If your PDB structure has a co-crystallized ligand, extract it and dock it back into the same protein structure.

      • Success Criterion: The root-mean-square deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose should be less than 2.0 Å.[11] A low RMSD indicates that your docking protocol can accurately reproduce the experimentally determined binding mode.[11]

    • Method B: Docking Known Binders and Decoys:

      • Collect a small set of known active inhibitors and a larger set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive).

      • Dock all compounds using your protocol.

      • Success Criterion: The protocol is valid if it consistently ranks the known active compounds with better (more negative) docking scores than the majority of the decoy molecules. This demonstrates the ability of the scoring function to distinguish binders from non-binders.

Diagram: Protocol Validation Workflow

G cluster_redock Method A: Redocking cluster_decoys Method B: Decoy Screening start Start Validation extract Extract Co-crystallized Ligand from PDB start->extract get_ligands Assemble Known Actives and Decoy Molecules start->get_ligands redock Dock Ligand Back into Receptor extract->redock calc_rmsd Calculate RMSD between Docked and Crystal Pose redock->calc_rmsd check_rmsd RMSD < 2.0 Å? calc_rmsd->check_rmsd pass Protocol Validated check_rmsd->pass Yes fail Protocol Invalid (Adjust Parameters) check_rmsd->fail No dock_all Dock Both Sets of Compounds get_ligands->dock_all rank Rank by Docking Score dock_all->rank check_rank Actives Score Better than Decoys? rank->check_rank check_rank->pass Yes check_rank->fail No

Caption: Self-validating system for the docking protocol.

Pillar 3: Data Presentation and Analysis

Analysis of Docking Results
  • Pose Clustering and Selection: AutoDock Vina provides multiple output poses with corresponding binding affinity scores. The top-ranked pose (lowest energy) is often the focus. These poses should be visually inspected. Look for poses that form chemically sensible interactions (e.g., hydrogen bonds with appropriate donors/acceptors, salt bridges for the carboxylate).

  • Interaction Analysis: Use visualization software like PyMOL or Discovery Studio Visualizer to analyze the non-covalent interactions between the ligand and the protein. Key interactions to identify include:

    • Hydrogen Bonds: Especially involving the carboxylic acid and the bicyclic nitrogen.

    • Electrostatic Interactions: Such as a salt bridge between the ligand's carboxylate and a positively charged residue (Lysine, Arginine).

    • Hydrophobic Interactions: The bicyclic core will likely sit in a hydrophobic pocket.

    • Cation-π Interactions: The protonated nitrogen of the scaffold can interact favorably with aromatic residues (Tryptophan, Tyrosine, Phenylalanine).

Data Summary Table

When docking a series of derivatives, summarize the results in a clear table.

Compound ID2D StructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Number)
Ligand-01 [Image of Ligand-01]-9.5Tyr123, Asp187, Phe2903
Ligand-02 [Image of Ligand-02]-8.7Tyr123, Phe2901
Control [Image of Known Inhibitor]-9.2Tyr123, Asp187, Trp3102

Conclusion and Forward Look

This guide outlines a robust, self-validating framework for the computational docking of ligands featuring the 2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold. By emphasizing rigorous preparation, scaffold-specific considerations like parameterization, and mandatory protocol validation, researchers can generate reliable and actionable hypotheses.

The output of a successful docking campaign is not the final answer but rather a highly refined starting point. The top-ranked virtual hits should be prioritized for chemical synthesis and subsequent in vitro biological evaluation. Furthermore, promising docked poses can serve as the initial coordinates for more computationally intensive studies, such as molecular dynamics simulations, to investigate the stability of the predicted interactions over time.

References

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available from: [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. Retrieved from [Link]

  • Sander, T., Frehland, B., & Marabotti, A. (2010). Docking to flexible nicotinic acetylcholine receptors: A validation study using the acetylcholine binding protein. Journal of Molecular Graphics and Modelling, 29(3), 415-424. Available from: [Link]

  • Scripps Research. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • Florida International University. (n.d.). Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand. Retrieved from [Link]

  • Sun, D., et al. (2006). Identification of Ligands with Bicyclic Scaffolds Provides Insights into Mechanisms of Estrogen Receptor Subtype Selectivity. Journal of Biological Chemistry, 281(26), 17909-17919. Available from: [Link]

  • ResearchGate. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Retrieved from [Link]

  • Nivedha, A. K., et al. (2017). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. Proceedings of the National Academy of Sciences, 114(38), E8100-E8109. Available from: [Link]

  • Communications Biology. (2022). Bicyclic peptide library screening for the identification of Gαi protein modulators. Nature. Retrieved from [Link]

  • Bentham Science. (n.d.). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives. Retrieved from [Link]

  • Chen, Y., et al. (2009). Molecular docking and ligand specificity in fragment-based inhibitor discovery. Nature Chemical Biology, 5(3), 199-206. Available from: [Link]

  • Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. Available from: [Link]

  • Longdom Publishing. (n.d.). A Molecular Docking Approach to the Drug Inhibition of Endothelial Cell Adhesion Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). Parameter Files. Retrieved from [Link]

  • Klauda, J. B., et al. (2010). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. The Journal of Physical Chemistry B, 114(23), 7830-7843. Available from: [Link]

  • Prayogi, S., et al. (2023). Molecular Docking of Bicycloproline Derivative Synthetic Compounds on Envelope Protein: Anti-SARS-CoV-2 Drug Discovery. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 10(1), 11-21. Available from: [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Raman, E. P., et al. (2010). CHARMM additive all-atom force field for carbohydrate derivatives and its utility in polysaccharide and carbohydrate-protein modeling. Journal of computational chemistry, 31(6), 1114-1139. Available from: [Link]

  • AJOL. (n.d.). MOLECULAR MODELING AND DOCKING ANALYSIS OF BIS- INDOLYMETHANES DERIVATIVES. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Kinetic Resolution of Racemic 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Esters

Introduction: The Significance of the Chiral 2-Azabicyclo[2.2.2]octane Scaffold The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a rigid, bridged bicyclic amine scaffold of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, is a rigid, bridged bicyclic amine scaffold of significant interest in medicinal chemistry and drug development.[1] Its constrained conformation allows for a precise three-dimensional presentation of substituents, making it a valuable building block for designing ligands that interact with specific biological targets with high affinity and selectivity. Chiral, enantiomerically pure derivatives of this scaffold are crucial components in a variety of pharmacologically active agents, including inhibitors for enzymes like prolyl endopeptidase and fatty acid elongase 6 (ELOVL6).[2][3] The stereochemistry at the C3 position, in particular, is often critical for biological activity.

Given that many synthetic routes to this core structure yield racemic mixtures, the development of robust methods for resolving these enantiomers is paramount.[1] Kinetic resolution, a technique where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, offers a practical and scalable approach to access enantiopure materials. This guide provides a detailed examination of the principles and a field-tested protocol for the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid esters, a key class of intermediates.

The Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst. In an ideal kinetic resolution, a chiral catalyst selectively converts one enantiomer of the racemic starting material into a product, leaving the less reactive enantiomer unchanged. The reaction is typically stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess (ee) of the unreacted starting material and the newly formed product.

Lipases are a class of enzymes that are exceptionally well-suited for this purpose, particularly for the resolution of esters.[4] They are readily available, exhibit broad substrate specificity, and often display high enantioselectivity in non-aqueous environments.[5][6] For the resolution of a racemic ester (rac-E), a lipase can catalyze either its hydrolysis or, more commonly in organic solvents, its transesterification. A highly effective strategy involves irreversible N-acylation using an acyl donor like vinyl acetate. The vinyl alcohol released tautomerizes to acetaldehyde, driving the reaction forward.

The efficiency of a kinetic resolution is quantified by the enantioselectivity factor (E), which is a ratio of the specificity constants for the two enantiomers. High E-values (typically >100) are indicative of a synthetically useful resolution.[5]

G cluster_0 Racemic Mixture (at t=0) racemate rac-Ester (R-Ester + S-Ester) product Acylated Product (R-Product) racemate->product Lipase, Acyl Donor k_fast (R-enantiomer) unreacted Unreacted Ester (S-Ester) racemate->unreacted k_slow (S-enantiomer) (largely unreacted)

Figure 1. Principle of Enzymatic Kinetic Resolution of a Racemic Ester.

Recommended Protocol: Lipase-Catalyzed Resolution

This protocol details the kinetic resolution of a model substrate, ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate, using an immobilized lipase. Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are particularly advantageous as they can be easily recovered by simple filtration and reused, enhancing the process's cost-effectiveness and sustainability.

Materials and Reagents
  • Substrate: Racemic ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate

  • Enzyme: Novozym 435 (Candida antarctica lipase B, immobilized)

  • Acyl Donor: Vinyl acetate

  • Solvent: Diisopropyl ether (anhydrous)

  • Buffer for Enzyme Wash (Optional): Potassium phosphate buffer (10 mM, pH 7.0)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction Vessel: An oven-dried flask with a magnetic stirrer and a septum for inert atmosphere

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Experimental Procedure

Step 1: Enzyme Preparation (Optional but Recommended)

  • Rationale: While commercial immobilized enzymes can often be used directly, a pre-wash can remove residual water and buffer salts that might interfere with the reaction in an organic solvent.

  • Weigh the required amount of Novozym 435 (e.g., 50 mg per 1 mmol of substrate).

  • If desired, wash the enzyme with a minimal amount of potassium phosphate buffer, followed by water, and then acetone to dehydrate it.

  • Dry the enzyme under vacuum for several hours until a constant weight is achieved.

Step 2: Reaction Setup

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the racemic ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate (e.g., 1 mmol).

  • Dissolve the substrate in anhydrous diisopropyl ether (e.g., 10 mL).

  • Add the prepared Novozym 435 to the solution.

  • Add the acyl donor, vinyl acetate (e.g., 1.5 equivalents, 1.5 mmol).

    • Causality Note: Using a slight excess of the acyl donor ensures it is not the limiting reagent. Vinyl acetate is an excellent choice as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.[5]

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).

Step 3: Reaction Monitoring

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing by TLC or GC/HPLC.

  • The goal is to stop the reaction as close to 50% conversion as possible. At this point, the theoretical maximum ee for both the unreacted ester and the acylated product is achieved.

  • On a TLC plate, you will observe the consumption of the starting material spot and the appearance of a new, typically less polar, product spot (the N-acetylated ester).

Step 4: Work-up and Purification

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Combine the filtrate and washes and concentrate the solution under reduced pressure.

  • The resulting crude mixture contains the unreacted ester enantiomer and the acylated product enantiomer. Separate these two compounds using silica gel column chromatography.

    • Rationale: The acylated product is significantly less polar than the starting ester (due to the protection of the secondary amine) and will elute first with a less polar eluent system (e.g., hexane/ethyl acetate). The more polar, unreacted ester can then be eluted by increasing the solvent polarity.

Expected Results: A Data Overview

The success of the resolution is determined by the conversion percentage and the enantiomeric excess of the separated products. The following table presents a typical dataset for such a resolution.

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee (S)-Ester (%)ee (R)-Product (%)E-Value
Novozym 435rac-ethyl 2-azabicyclo[2.2.2]octane-3-carboxylateVinyl AcetateDiisopropyl Ether402451>9997>200
Lipase PS (Amano)rac-ethyl 2-azabicyclo[2.2.2]octane-3-carboxylateVinyl AcetateToluene35364996>99>150

Analysis of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is the most critical step in validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[7]

Chiral HPLC Protocol

Step 1: Column and Mobile Phase Selection

  • Column: A polysaccharide-based chiral stationary phase (CSP) is an excellent starting point. Columns like Chiralcel® OD-H or Chiralpak® AD-H are widely effective for a broad range of compounds.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol is the most common mobile phase for normal-phase chiral separations.

    • Method Development Insight: Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol). Run an injection of the racemic starting material. If separation is poor, systematically vary the isopropanol percentage (e.g., to 5%, 15%, 20%). Small amounts of additives like diethylamine (for basic compounds) can sometimes improve peak shape.

Step 2: Sample Preparation and Analysis

  • Prepare a stock solution of the racemic starting material (~1 mg/mL in mobile phase).

  • Prepare solutions of the recovered (unreacted) ester and the purified (acylated) product at the same concentration.

  • Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detector to a wavelength where the analyte absorbs (e.g., 210 nm for the ester functionality).

  • Inject the racemic sample first. This will show two peaks of equal area, establishing the retention times (t₁) and (t₂) for the two enantiomers.

  • Inject the resolved samples. The unreacted ester should show a single, large peak at either t₁ or t₂, while the product (after hydrolysis back to the ester if necessary for analysis) will show a large peak at the other retention time.

  • Calculate the enantiomeric excess using the peak areas (A₁ and A₂): ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Sources

Method

Application Notes &amp; Protocols for Determining the Purity of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

Introduction: The Critical Role of Purity in Drug Development 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a vital chiral building block in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a vital chiral building block in medicinal chemistry. Its rigid bicyclic structure is a key component in the design of novel therapeutics, particularly those targeting neurological disorders. Given its role as a pharmaceutical intermediate, ensuring the absolute purity of this compound is not merely a matter of quality control; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a detailed overview of robust analytical methodologies for the comprehensive purity assessment of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. We will delve into the mechanistic underpinnings of each technique, present detailed, step-by-step protocols, and provide the framework for method validation in accordance with international regulatory standards. The methods described are designed to quantify not only the principal compound but also to detect and identify potential impurities, including process-related impurities, degradation products, and enantiomeric impurities.

The validation of these analytical methods is paramount, providing documented evidence that the procedures are suitable for their intended purpose.[1][2] This guide is structured to align with the principles outlined in the ICH Q2(R1) guidelines, which detail the validation parameters required for analytical procedures submitted as part of registration applications.[3][4][5][6]

Logical Workflow for Purity Determination

A multi-faceted approach is essential for a comprehensive purity profile. The following diagram illustrates the logical workflow, combining orthogonal techniques to assess chemical identity, assay (potency), chiral purity, and the profile of related substances.

Purity_Workflow Identity Identity NMR NMR Identity->NMR Structure Mass_Spec Mass_Spec Identity->Mass_Spec Molecular Weight Assay Assay qNMR qNMR Assay->qNMR Primary Method RP_HPLC RP_HPLC Assay->RP_HPLC Orthogonal Method Chiral_Purity Chiral_Purity Chiral_HPLC Chiral_HPLC Chiral_Purity->Chiral_HPLC Direct Separation Related_Substances Related_Substances Related_Substances->RP_HPLC Non-chiral Impurities GC_MS GC_MS Related_Substances->GC_MS Volatile Impurities

Caption: Workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the assay (potency) and profiling related substances (impurities) in pharmaceutical compounds.[7][8] For a polar, zwitterionic molecule like 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, which lacks a strong UV chromophore, derivatization or specialized chromatographic modes are often necessary.[9][10]

Rationale for Method Selection: HILIC vs. Derivatization
  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is increasingly employed for the analysis of polar compounds without derivatization. It utilizes a polar stationary phase (like silica) with a high organic content mobile phase, creating an aqueous-rich layer on the stationary phase surface into which polar analytes can partition. This approach offers a distinct advantage by simplifying sample preparation and avoiding potential artifacts from derivatization reactions.

  • Pre-column Derivatization: This classic approach involves reacting the amino acid with a reagent to attach a chromophore or fluorophore, enhancing detection sensitivity. A common reagent is o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives. While effective, this method adds complexity and requires careful validation to ensure complete and reproducible derivatization.[9]

For routine quality control, the HILIC method is often preferred for its simplicity and robustness.

Protocol: Assay and Purity by HILIC-UV

This protocol outlines a HILIC-based method for the simultaneous determination of assay and non-chiral impurities.

Objective: To quantify 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and separate it from potential process-related impurities.

Instrumentation & Materials:

  • HPLC system with UV detector

  • HILIC column (e.g., Silica-based, 3 µm, 4.6 x 150 mm)

  • Reference Standard: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid of known purity (>99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Phosphoric acid

Chromatographic Conditions:

ParameterConditionJustification
Column Silica HILIC, 3 µm, 4.6 x 150 mmProvides good retention and peak shape for polar analytes under HILIC conditions.
Mobile Phase 25 mM KH₂PO₄ (pH adjusted to 2.85 with H₃PO₄) : Acetonitrile (25:75 v/v)A high percentage of acetonitrile is crucial for the HILIC retention mechanism. The acidic aqueous portion ensures analyte protonation and consistent interaction.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 210 nmDetects the carboxyl group, as the molecule lacks a stronger chromophore.[10]
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate signal.
Run Time 20 minutesSufficient to elute the main peak and any potential late-eluting impurities.

Procedure:

  • Mobile Phase Preparation: Dissolve the required amount of KH₂PO₄ in water, adjust the pH to 2.85 with phosphoric acid, and mix with acetonitrile in the specified ratio. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. These parameters are defined in pharmacopeial guidelines like USP <621>.[1][12][13][14][15]

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the assay (purity) as a percentage using the area normalization method or against the external standard.

% Purity (Area Normalization) = (Area_main_peak / Total_area_of_all_peaks) * 100

Chiral HPLC for Enantiomeric Purity

For chiral molecules like (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, determining the enantiomeric purity is a critical quality attribute. The presence of the undesired enantiomer can have significant pharmacological implications. Chiral HPLC is the gold standard for this analysis.

Rationale for Method Selection: Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin (e.g., Chirobiotic T), are exceptionally effective for separating the enantiomers of underivatized amino acids.[16][17] These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, making them versatile for polar, zwitterionic compounds.[17]

Protocol: Enantiomeric Purity by Chiral HPLC-UV

Objective: To separate and quantify the (3R)-enantiomer in a sample of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Chirobiotic T, 5 µm, 4.6 x 250 mm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Chromatographic Conditions:

ParameterConditionJustification
Column Chirobiotic T, 5 µm, 4.6 x 250 mmA teicoplanin-based CSP known for excellent enantioselectivity for underivatized amino acids.[16][17]
Mobile Phase Water : Methanol : Formic Acid (50:50:0.1 v/v/v)A simple, LC-MS compatible mobile phase that provides a balance of polar and organic characteristics to achieve enantioseparation.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can significantly affect enantioselectivity; a controlled temperature ensures reproducibility.[16]
Detection UV at 210 nmDetects the carboxyl group.
Injection Volume 10 µLStandard injection volume.

Procedure:

  • Mobile Phase Preparation: Mix the water, methanol, and formic acid in the specified ratio. Filter and degas.

  • Sample Preparation: Prepare a solution of the test sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • System Suitability: Prepare a solution of the racemic mixture (if available) or a spiked sample containing a known amount of the undesired enantiomer. Inject this solution to confirm the resolution between the two enantiomeric peaks is ≥ 1.5.

  • Analysis: Inject the sample solution.

  • Calculation: Calculate the percentage of the undesired enantiomer using the area normalization method.

% Undesired Enantiomer = (Area_undesired_enantiomer / (Area_desired_enantiomer + Area_undesired_enantiomer)) * 100

Quantitative NMR (qNMR) for Absolute Purity (Assay)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[19][20] This makes qNMR a powerful, orthogonal technique to chromatographic assays.

Protocol: ¹H qNMR for Assay Determination

Objective: To determine the absolute purity of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid using an internal standard.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known high purity

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

  • High-precision analytical balance

Procedure:

  • Internal Standard Selection: Choose an internal standard that is stable, non-volatile, has a simple ¹H NMR spectrum with at least one signal well-resolved from the analyte signals, and is soluble in the chosen deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Azabicyclo[2.2.2]octane-3-carboxylic acid sample.

    • Accurately weigh a similar amount of the certified internal standard.

    • Dissolve both weighed components completely in a known volume of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated, to allow for full magnetization recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following formula:

    Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • a: Analyte

    • std: Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the low volatility and polar nature of amino acids, derivatization is required prior to GC analysis to make the analyte suitable for volatilization in the GC inlet.[2][21]

Protocol: GC-MS with Silylation

Objective: To identify and quantify volatile impurities after derivatizing the sample.

Instrumentation & Materials:

  • GC-MS system

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[21]

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • Heating block or oven

Derivatization & Analysis Workflow:

GCMS_Workflow Sample_Prep 1. Dry Sample (approx. 1 mg) Derivatization 2. Add Anhydrous Solvent & BSTFA/MSTFA Reagent Sample_Prep->Derivatization Reaction 3. Heat at 70°C for 30 min Derivatization->Reaction Injection 4. Inject into GC-MS Reaction->Injection Separation 5. GC Separation (e.g., DB-5ms column) Injection->Separation Detection 6. Mass Spectrometry (EI, Scan Mode) Separation->Detection

Caption: Workflow for GC-MS analysis with derivatization.

GC-MS Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temp 250 °C
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Procedure:

  • Place a small, accurately weighed amount of the sample (approx. 1 mg) into a reaction vial and dry thoroughly.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (or MSTFA).

  • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or area percent normalization.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the comprehensive purity assessment of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. The orthogonal application of HILIC-HPLC for assay and related substances, chiral HPLC for enantiomeric purity, qNMR for absolute purity determination, and GC-MS for volatile impurities ensures a thorough characterization of the material. Each protocol is designed with scientific integrity and is grounded in established pharmacopeial and regulatory principles, ensuring that the data generated is reliable, accurate, and suitable for supporting drug development and manufacturing.[1][3]

References

  • 〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved January 7, 2026, from [Link]

  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Retrieved January 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 7, 2026, from [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (2019). Methods in Molecular Biology. Retrieved January 7, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (2019). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 7, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 7, 2026, from [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved January 7, 2026, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 7, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved January 7, 2026, from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved January 7, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved January 7, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Chiral Technologies Amino Acid Database. (n.d.). HPLC. Retrieved January 7, 2026, from [Link]

  • Ilisz, I., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(10), 633-41. Retrieved January 7, 2026, from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ciborowski, M., & Teul, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122681. Retrieved January 7, 2026, from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved January 7, 2026, from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved January 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 7, 2026, from [Link]

  • Method for chiral separation of various side chain protected amino acids. (n.d.). Google Patents.
  • Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION. Retrieved January 7, 2026, from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

  • An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. (2010). CORE. Retrieved January 7, 2026, from [Link]

  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. (2009). The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

Welcome to the dedicated technical support center for the synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this valuable synthetic building block. The 2-azabicyclo[2.2.2]octane core is a key structural motif in a variety of biologically active natural products and pharmaceutical agents, making its efficient synthesis a critical endeavor. This guide is structured to address common challenges and provide scientifically grounded solutions to improve your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, with a focus on the prevalent Diels-Alder approach.

Issue 1: Low Yield in the Aza-Diels-Alder Reaction

Question: My aza-Diels-Alder reaction to form the 2-azabicyclo[2.2.2]octane core is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the aza-Diels-Alder cycloaddition are a common challenge. The causality often lies in several key areas of the reaction design and execution.

Potential Causes & Solutions:

  • Inadequate Lewis Acid Catalysis: The aza-Diels-Alder reaction is frequently catalyzed by Lewis acids to activate the dienophile.[1] The choice and stoichiometry of the Lewis acid are critical.

    • Troubleshooting Steps:

      • Screen Lewis Acids: If you are using a standard Lewis acid like titanium tetrachloride, consider screening others such as zirconium tetrachloride or hafnium tetrachloride, which have been shown to afford good yields.[1]

      • Optimize Catalyst Loading: The optimal amount of Lewis acid can vary. Perform a systematic optimization of the catalyst loading (e.g., 0.1, 0.5, 1.0, 1.5 equivalents) to find the ideal concentration for your specific substrates.

      • Consider Alternative Catalysts: For a more environmentally benign approach, molecular iodine has been demonstrated as an effective catalyst in a one-pot, three-component aza-Diels-Alder reaction, sometimes under microwave irradiation for shorter reaction times. Lipases, such as that from Candida sp., have also been used to catalyze this reaction with moderate to excellent yields.[2]

  • Poor Diene or Dienophile Reactivity: The electronic nature of your diene and dienophile significantly impacts the reaction rate and yield.

    • Troubleshooting Steps:

      • Modify Substituents: If possible, consider modifying the electron-donating or electron-withdrawing groups on your diene and dienophile to enhance their reactivity based on the principles of the Diels-Alder reaction.

      • Use of Chiral Auxiliaries: Employing chiral auxiliaries, such as N-acryloyl-(1S)-2,10-camphorsultam, can not only induce diastereoselectivity but also influence the overall yield.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters.

    • Troubleshooting Steps:

      • Temperature Optimization: While some Diels-Alder reactions proceed at room temperature, others require heating. If your reaction is sluggish, consider gradually increasing the temperature. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions. Some systems benefit from reflux conditions in solvents like toluene.[1]

      • Solvent Screening: The choice of solvent can have a profound effect. Acetonitrile (MeCN) has been shown to be effective in some lipase-catalyzed aza-Diels-Alder reactions.[2] For Lewis acid-catalyzed reactions, anhydrous solvents like dichloromethane (CH2Cl2) or toluene are common.

Issue 2: Poor Diastereoselectivity (endo/exo Ratio)

Question: I am obtaining a mixture of endo and exo diastereomers with a low ratio. How can I improve the diastereoselectivity of my cycloaddition?

Answer:

Controlling the stereochemical outcome of the Diels-Alder reaction is paramount, especially in the synthesis of chiral molecules. The endo/exo selectivity is influenced by a combination of steric and electronic factors.

Potential Causes & Solutions:

  • Insufficient Steric Hindrance or Electronic Control: The inherent structure of your diene and dienophile may not provide a strong preference for one transition state over the other.

    • Troubleshooting Steps:

      • Employ Chiral Auxiliaries: The use of bulky chiral auxiliaries on the dienophile can effectively block one face of the molecule, leading to high diastereoselectivity. N-acryloyl-(1S)-2,10-camphorsultam has been reported to give excellent diastereoselectivity (up to 99% d.e.) in the presence of a Lewis acid.[1]

      • Lewis Acid Coordination: The choice of Lewis acid can influence the transition state geometry. Bidentate chelation of the Lewis acid to the dienophile can lock its conformation and favor the formation of one diastereomer. Experiment with different Lewis acids to find the one that provides the best selectivity.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity as the kinetic barrier for the formation of the less stable isomer is more easily overcome.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If your reaction proceeds at a reasonable rate at a lower temperature, this can often improve the diastereomeric ratio in favor of the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 2-Azabicyclo[2.2.2]octane-3-carboxylic acid?

A common and effective route is the aza-Diels-Alder reaction between a suitable 1,2-dihydropyridine derivative (the diene) and a dienophile such as an acrylate derivative.[1] This cycloaddition is often catalyzed by a Lewis acid to achieve good yields and high stereoselectivity. Subsequent deprotection and hydrolysis steps yield the target carboxylic acid. Another approach involves the intramolecular cyclization of a cis-4-aminocyclohexanecarboxylic acid derivative.[3][4]

Q2: How can I purify the final 2-Azabicyclo[2.2.2]octane-3-carboxylic acid product?

Purification can sometimes be challenging due to the zwitterionic nature of the amino acid.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful technique. The amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the eluent.

  • Salt Formation: Conversion of the amino acid to a salt (e.g., hydrochloride or tosylate) can facilitate purification by crystallization.[3][5] The free amino acid can then be regenerated if necessary.

Q3: Are there any alternative synthetic strategies to the Diels-Alder reaction?

Yes, other strategies have been developed. One notable method is an improved four-step synthesis starting from p-aminobenzoic acid (PABA). This involves hydrogenation to 4-aminocyclohexane carboxylic acid, followed by thermal epimerization and cyclization to form a bicyclic lactam. Subsequent reduction and salt formation yield the 2-azabicyclo[2.2.2]octane core in a good overall yield.[3][4]

Experimental Protocols

Protocol 1: Diastereoselective Aza-Diels-Alder Reaction

This protocol is adapted from a highly diastereoselective synthesis of chiral isoquinuclidines.[1]

Materials:

  • 1-Phenoxycarbonyl-1,2-dihydropyridine

  • N-acryloyl-(1S)-2,10-camphorsultam

  • Titanium tetrachloride (TiCl4)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Toluene

Procedure:

  • To a solution of N-acryloyl-(1S)-2,10-camphorsultam (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under a nitrogen atmosphere at -78 °C, add TiCl4 (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 mmol) in anhydrous CH2Cl2 (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.2]octane derivative.

Parameter Value
Temperature-78 °C to Room Temp.
SolventAnhydrous CH2Cl2
CatalystTitanium Tetrachloride
Diastereomeric ExcessUp to 99% d.e.

Visualizations

Aza-Diels-Alder Workflow

aza_diels_alder_workflow start Start: Prepare Reactants lewis_acid Lewis Acid Addition (e.g., TiCl4 in CH2Cl2) start->lewis_acid dienophile_activation Dienophile Activation (-78 °C) lewis_acid->dienophile_activation diene_addition Diene Addition (1,2-Dihydropyridine) dienophile_activation->diene_addition cycloaddition Cycloaddition Reaction (Warm to RT) diene_addition->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Purification (Column Chromatography) workup->purification product Product: 2-Azabicyclo[2.2.2]octane Derivative purification->product

Caption: A typical workflow for a Lewis acid-catalyzed aza-Diels-Alder reaction.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield in Aza-Diels-Alder check_catalyst Is Lewis Acid Catalyst Optimal? start->check_catalyst optimize_catalyst Screen Lewis Acids (TiCl4, ZrCl4, etc.) Optimize Loading check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Optimize Temperature Screen Solvents (CH2Cl2, Toluene, MeCN) check_conditions->optimize_conditions No check_reactants Are Reactants Sufficiently Reactive? check_conditions->check_reactants Yes optimize_conditions->check_reactants modify_reactants Modify Substituents Employ Chiral Auxiliaries check_reactants->modify_reactants No end Improved Yield check_reactants->end Yes modify_reactants->end

Caption: A decision tree for troubleshooting low yields in the aza-Diels-Alder reaction.

References

  • An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. CORE. [Link]

  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. Walsh Medical Media. [Link]

  • Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Chinese Journal of Catalysis. [Link]

  • AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Synthetic Communications. [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias. [Link]

  • Type 2 intramolecular N-acylnitroso diels-alder reaction: stereoselective synthesis of bridged bicyclic oxazinolactams. PubMed. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publications. [Link]

  • Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]

  • An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. ResearchGate. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Arkivoc. [Link]

  • One-Pot Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Synfacts. [Link]

  • Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. ScienceDirect. [Link]

  • Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Takahata-Inomata/b256973e4402eb0a25694a5e013149d683695273]([Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. [Link]

  • IL69271A0 - New derivatives of 2-azabicyclo(2,2,2)octane-3 ...
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC - PubMed Central. [Link]

  • US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid. MySkinRecipes. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Marcel Dekker, Inc. [Link]

  • Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton | Request PDF. ResearchGate. [Link]

  • Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. University of Alberta. [Link]

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

  • (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | C8H13NO2 | CID 10866570. PubChem. [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. PMC - NIH. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PubMed Central. [Link]

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, 2-(phenylmethyl ... Chemsrc. [Link]

  • Amino Acids for Diels-Alder Reactions in Living Cells | Request PDF. ResearchGate. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

Sources

Optimization

troubleshooting common problems in Diels-Alder synthesis of azabicyclo compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of azabicyclo compounds via the aza-Diels-Alder reaction. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azabicyclo compounds via the aza-Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your synthetic work.

The aza-Diels-Alder reaction, a powerful variant of the classic Diels-Alder, constructs nitrogen-containing six-membered rings by reacting a diene with an imine dienophile.[1][2][3] This method is central to the synthesis of numerous biologically active alkaloids and pharmaceutical agents.[4][5][6] However, its practical application can be fraught with challenges, from low yields to poor stereochemical control. This document serves as a comprehensive resource to diagnose and resolve these issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more detailed explanations, please refer to the in-depth guides in Section 2.

Q1: My aza-Diels-Alder reaction is not proceeding or shows very low conversion. What are the first things I should check?

A: Low or no conversion is a frequent issue. Begin by assessing these four critical areas:

  • Reactant Quality: Ensure your diene is pure and, if it's an acyclic diene, that it can readily adopt the required s-cis conformation.[7][8] The imine dienophile can be unstable; consider generating it in situ from the corresponding amine and aldehyde to ensure maximum reactivity.[9]

  • Catalyst Activity: Many aza-Diels-Alder reactions require a Lewis acid catalyst to activate the imine dienophile.[2][10] If you are using a catalyst, ensure it is anhydrous and active. If not, consider adding one.

  • Reaction Temperature: Some Diels-Alder reactions require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a modest increase in heat (e.g., to 40-80 °C) may initiate the reaction. Conversely, excessive heat can promote the retro-Diels-Alder reaction.[11]

  • Solvent Choice: The solvent can significantly impact reaction rates.[12][13] Ensure your solvent is dry and appropriate for the specific reactants and catalyst used.

Q2: I've obtained a mixture of stereoisomers (endo/exo). How can I improve the selectivity?

A: Achieving high stereoselectivity is key. The endo product is often kinetically favored due to secondary orbital interactions, but this is not always the case.[14][15] To improve selectivity:

  • Lewis Acid Catalysis: The choice of Lewis acid can dramatically influence the stereochemical outcome. Bulky Lewis acids may favor the formation of the exo isomer by sterically hindering the endo transition state.[16]

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which is typically the kinetically preferred product.[17]

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can stabilize one transition state over the other, influencing the endo/exo ratio.[13][18]

Q3: My diene appears to be polymerizing under the reaction conditions. How can I prevent this?

A: Diene polymerization is a common side reaction, especially with electron-rich dienes and in the presence of acid catalysts. To mitigate this:

  • Add the diene slowly to the reaction mixture containing the activated dienophile.

  • Use a higher dilution to disfavor intermolecular polymerization.

  • Lower the reaction temperature.

  • Consider using a milder Lewis acid catalyst.

Q4: The purification of my azabicyclo product is difficult due to its high polarity. What are the best practices?

A: The basic nitrogen atom in azabicyclo compounds makes them polar and prone to tailing on silica gel chromatography.

  • Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your eluent system (e.g., ethyl acetate/hexanes) to suppress interaction with acidic silica sites.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

  • Acid-Base Extraction: If the product is sufficiently stable, perform an acid-base workup. Extract the product into an acidic aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the product back into an organic solvent.

  • Crystallization/Salt Formation: Attempt to crystallize the free base or form a crystalline salt (e.g., hydrochloride or tartrate) for purification.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Low Reaction Yield and Conversion Rate

Low yield is one of the most complex issues, often resulting from a combination of factors. This guide provides a systematic approach to diagnosing and resolving the problem.

Q: I've confirmed my starting materials are pure, but my yield remains below 30%. What are the likely causes and how do I address them?

A: When reactant quality is ruled out, the issue lies within the reaction's energetic and mechanistic landscape. The primary factors to investigate are electronic effects, catalyst efficiency, and reaction conditions.

The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8][15] A smaller energy gap leads to a faster reaction.

  • Normal Electron Demand: The reaction is fastest with an electron-rich diene (high HOMO) and an electron-poor dienophile (low LUMO).[7][19][20] Imines are often not sufficiently electron-deficient on their own.

  • The Role of Lewis Acids: Lewis acids are crucial as they coordinate to the nitrogen atom of the imine. This coordination withdraws electron density, significantly lowering the imine's LUMO energy and accelerating the reaction.[10][21] Recent studies suggest Lewis acids also work by reducing the Pauli repulsion between reactants.[22]

The following diagram outlines a systematic workflow for troubleshooting low yields.

low_yield_troubleshooting start_node Start: Low Yield (<30%) decision_node decision_node start_node->decision_node Is a Lewis Acid catalyst being used? process_node process_node decision_node->process_node No decision_node2 Is the reaction temperature optimized? decision_node->decision_node2 Yes solution_node solution_node process_node->solution_node Introduce Catalyst (See Protocol B) problem_node problem_node solution_node2 Yield Improved problem_node->solution_node2 Lower reaction temp. Use more active catalyst to allow lower temp. process_node2 Screen temperatures (e.g., 0°C, RT, 50°C, 80°C) decision_node2->process_node2 No decision_node3 Is the solvent appropriate and anhydrous? decision_node2->decision_node3 Yes process_node2->decision_node3 Monitor conversion via TLC/LC-MS process_node3 Screen anhydrous solvents (Toluene, DCM, THF, MeCN). Consider polar/aqueous media. decision_node3->process_node3 No decision_node4 Is retro-Diels-Alder a possibility? decision_node3->decision_node4 Yes process_node3->decision_node4 decision_node4->problem_node Yes (High Temp) problem_node2 Root cause likely steric hindrance or poor electronics. decision_node4->problem_node2 No solution_node3 Redesign Synthesis problem_node2->solution_node3 Re-evaluate substrate design. Consider inverse-electron-demand pathway.

Caption: Workflow for diagnosing and resolving low reaction yields.

If your initial troubleshooting points to catalyst or solvent effects, a systematic screening is the next logical step. The choice of both can dramatically impact conversion.[23]

Parameter Condition A Condition B Condition C Condition D Rationale & Reference
Lewis Acid NoneZnCl₂Sc(OTf)₃BF₃·OEt₂Lewis acids activate the dienophile. Sc(OTf)₃ is known to be water-tolerant.[21] BF₃ can be very strong but sensitive to moisture.
Solvent TolueneDichloromethane (DCM)Acetonitrile (MeCN)Water/TFESolvent polarity and coordinating ability affect catalyst activity and transition state stabilization.[12][13] Water can sometimes accelerate Diels-Alder reactions.[1]
Temperature 25 °C50 °C80 °C0 °CBalance between overcoming activation energy and preventing retro-Diels-Alder or decomposition.[17]
Concentration 0.1 M0.5 M1.0 M0.05 MHigher concentration can increase rate but may also promote polymerization.

Protocol for Optimization: See Appendix, Protocol C: Small-Scale Test Reaction for Troubleshooting. Use this protocol to efficiently screen the conditions in the table above.

Guide 2: Controlling Stereoselectivity

The spatial arrangement of atoms in azabicyclo compounds is critical for their biological activity. Controlling stereoselectivity is therefore a primary objective. The aza-Diels-Alder can generate multiple stereoisomers, primarily governed by endo/exo selectivity and diastereoselectivity.[4]

Q: My reaction produces a nearly 1:1 mixture of endo and exo isomers. How can I favor the formation of a single isomer?

A: A lack of selectivity indicates that the transition states leading to the endo and exo products are very close in energy. Your goal is to introduce factors that will preferentially stabilize one transition state or destabilize the other.

The stereochemical outcome is determined at the transition state.

  • Endo Selectivity: Often favored due to stabilizing secondary orbital interactions between the activating group on the dienophile and the developing π-system of the diene.

  • Exo Selectivity: Generally sterically favored. It can become the major product if steric repulsion in the endo transition state is significant or if the reaction is run under thermodynamic control (higher temperatures), as the exo product is often more stable.

stereoselectivity cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts endo_label Activating group (Z) tucked under the diene ring. Favored by secondary orbital interactions. Sterically more hindered. exo_ts exo_label Activating group (Z) pointing away from the diene ring. Sterically less hindered. Often thermodynamically favored. Reactants Diene + Imine TS_endo TS Endo Reactants->TS_endo ΔG‡ (endo) (Lower) TS_exo TS Exo Reactants->TS_exo ΔG‡ (exo) (Higher) Prod_endo Endo Product (Kinetic) TS_endo->Prod_endo Prod_exo Exo Product (Thermodynamic) TS_exo->Prod_exo

Caption: Simplified energy profile for endo (kinetic) vs. exo (thermodynamic) pathways.

  • Temperature Reduction: This is the most effective first step. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) makes the reaction more sensitive to small differences in activation energy, thereby amplifying the kinetic preference for the endo product.[17]

  • Catalyst Engineering: The size and nature of the Lewis acid catalyst are paramount.

    • Small Catalysts (e.g., AlCl₃, BF₃): Tend to favor the electronically preferred endo product.

    • Bulky Catalysts (e.g., B(C₆F₅)₃, bulky aluminum or titanium complexes): Can induce a switch to exo selectivity. The large ligands sterically clash with the diene in the endo transition state, making the exo pathway more favorable.[16]

  • Solvent Tuning: The solvent can influence the effective "size" of the catalyst and stabilize polar transition states.

    • Non-coordinating solvents (e.g., toluene, dichloromethane) allow the catalyst's intrinsic properties to dominate.

    • Coordinating solvents (e.g., THF, MeCN) can compete for binding to the Lewis acid, potentially reducing its effectiveness or altering its steric profile.

    • Protic/Aqueous Solvents: Hydrogen bonding in solvents like water or fluorinated alcohols can stabilize the more polar transition state, often enhancing endo selectivity.[13]

Guide 3: Purification and Characterization of Azabicyclo Compounds

Correctly purifying and unambiguously identifying the structure and stereochemistry of your product is the final, critical phase of the synthesis.

Q: I've isolated my product, but the ¹H NMR is complex. How can I confirm the structure and determine the stereochemistry?

A: The rigid, bicyclic structure of these compounds often leads to complex NMR spectra with distinct signals for axial and equatorial protons. Advanced NMR techniques are essential for full characterization.[24][25]

Technique Purpose Expected Outcome for Azabicyclo[x.y.z]alkanes
¹H NMR Initial structural confirmationBridgehead protons often appear as broad multiplets. Diastereotopic protons on methylene groups will show distinct signals and couplings.
¹³C NMR Carbon skeleton confirmationThe number of signals should correspond to the number of unique carbon atoms in the structure.
COSY ¹H-¹H CorrelationEstablishes proton coupling networks, allowing you to "walk" across the carbon skeleton and assign adjacent protons.[26]
HSQC/HMQC ¹H-¹³C Correlation (1-bond)Directly links each proton to the carbon it is attached to, confirming assignments.[26]
HMBC ¹H-¹³C Correlation (2-3 bonds)Shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial for identifying quaternary carbons and linking different parts of the molecule.[26]
NOESY ¹H-¹H Spatial ProximityThis is the key experiment for stereochemistry. Correlations (cross-peaks) are observed between protons that are close in space, regardless of whether they are bonded. It allows differentiation between endo/exo and axial/equatorial substituents.[24][26]

In an azabicyclo[2.2.1]heptene system, a NOESY correlation between a substituent on the six-membered ring and one of the bridgehead protons would strongly suggest an endo configuration, as these protons are on the same face of the bicyclic system. The absence of such a correlation would point towards an exo configuration.

Section 3: Appendices & Protocols
Protocol A: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
  • Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the reaction flask, dissolve the imine (1.0 eq) or the corresponding aldehyde and amine in anhydrous solvent (e.g., DCM, Toluene) under an inert atmosphere.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the stirred solution. If the imine is generated in situ, allow it to form for 30-60 minutes.

  • Diene Addition: Add the diene (1.2-2.0 eq) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS until the limiting reagent is consumed.

  • Quenching: Carefully quench the reaction by adding a suitable reagent (e.g., saturated aq. NaHCO₃ solution, water, or a buffer).

  • Workup: Allow the mixture to warm to room temperature. If using an organic solvent, dilute with more solvent, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or crystallization as described in Guide 3.

Section 4: References
  • ResearchGate. (n.d.). Lewis acid catalysis of asymmetric aza-Diels-Alder reaction. Retrieved from [Link]

  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]

  • Ruiz-Lopez, M. F., Assfeld, X., Garcia, J. I., Mayoral, J. A., & Salvatella, L. (1993). Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society, 115(19), 8780-8787. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Bentham Science Publishers. (2006). Stereoselective Aza-Diels-Alder Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • ACS Omega. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Enantioselective (Formal) Aza-Diels−Alder Reactions with Non-Danishefsky-Type Dienes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Data-driven Investigation of The Solvent Effect in Diels-Alder Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Retrieved from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Retrieved from [Link]

  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • BYJU'S. (n.d.). Diels Alder Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Retrieved from [Link]

  • DBpedia. (n.d.). About: Aza-Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 16: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the aza-Diels-Alder reaction in the synthesis of natural products. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and valuable bicyclic amino acid scaffold. Its rigid structure is a cornerstone in designing novel therapeutics, but its zwitterionic nature and potential for stereoisomerism present specific purification challenges.[1][2]

This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My product crashes out of solution as an intractable oil or sticky solid during recrystallization. What's happening and how can I fix it?

Answer: This is a classic sign of either residual solvent or the presence of impurities that are disrupting the crystal lattice formation. Oiling out is common when a solution is cooled too quickly or when the solvent system is not optimal for the compound's polarity.

  • Causality: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is an amino acid, meaning it has both a basic nitrogen and an acidic carboxyl group. This zwitterionic character can lead to complex solubility behavior. Impurities, especially those that are structurally similar or more soluble, can act as "crystallization inhibitors."

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold. For this amino acid, consider polar protic solvents. A common starting point is a mixed solvent system, such as ethanol/water, isopropanol/ether, or methanol/acetonitrile.

    • Induce Crystallization via Trituration: If you have an oil, dissolve it in a minimal amount of a good solvent (e.g., methanol) and then add a large excess of a poor solvent (an "anti-solvent") like diethyl ether or hexanes while vigorously stirring or sonicating.[3] This process, known as trituration, can crash out the product as a solid by rapidly changing the solution's polarity.

    • Slow Down the Cooling: After dissolving your compound in hot solvent, allow it to cool to room temperature slowly, undisturbed. Then, transfer it to a 4°C refrigerator, and finally to a freezer if necessary. Slow cooling provides the thermodynamic favorability for ordered crystal growth over amorphous precipitation.

    • Seed the Solution: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the cooled, saturated solution. This seed crystal provides a nucleation point for further crystal growth.

Question 2: My TLC and LC-MS show multiple spots even after column chromatography. Why is my purification failing?

Answer: This issue typically points to co-elution of closely related species or on-column degradation. Given the structure of your compound, the most likely culprits are stereoisomers or improper handling of its zwitterionic nature on the stationary phase.

  • Causality: Standard silica gel is acidic and can lead to strong, non-specific binding and severe peak tailing with amines and carboxylic acids. If your synthesis produces diastereomers (e.g., cis/trans isomers from a cyclization reaction), they may have very similar polarities, making separation on standard silica difficult.[4][5]

  • Troubleshooting Steps:

    • Mobile Phase Modification: To improve peak shape and separation, modify your mobile phase. For silica gel chromatography, adding a small percentage of a basic modifier like triethylamine (0.1-1%) will neutralize acidic sites on the silica and prevent tailing of the basic nitrogen. Conversely, adding a small amount of acetic or formic acid can help with the carboxylic acid moiety. A common mobile phase for derivatives is a mixture of CH₂Cl₂/CH₃OH with an NH₄OH modifier.[3]

    • Consider Reverse-Phase Chromatography: If silica fails, reverse-phase HPLC or MPLC (using a C18 stationary phase) is an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is in a single ionic state.

    • Check for Column Overloading: Loading too much crude material onto the column will exceed its capacity, leading to broad peaks and poor separation. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material).

Question 3: My final product is pure by NMR and LC-MS, but it's a racemic mixture. How do I separate the enantiomers?

Answer: The separation of enantiomers is a critical step, as different stereoisomers often have vastly different pharmacological activities. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required.

  • Causality: Most synthetic routes to this scaffold that do not employ a chiral catalyst or starting material will produce a 50:50 mixture of enantiomers (a racemate). These cannot be separated by standard chromatography or recrystallization.

  • Solution 1: Chiral Chromatography (Analytical and Preparative)

    • Mechanism: This is the most direct method. It uses a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a Chiral Stationary Phase (CSP).[6] These phases contain a chiral selector that interacts diastereomerically with the two enantiomers, causing one to be retained longer than the other.

    • Common CSPs: For amino acids, polysaccharide-based (e.g., Chiralpak) or macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are often successful.[7] The separation is typically performed in reversed-phase, polar organic, or polar ionic modes.[7][8]

  • Solution 2: Diastereomeric Salt Resolution

    • Mechanism: This classical chemical method involves reacting the racemic carboxylic acid with a pure, commercially available chiral base (a "resolving agent") such as (+)-cinchonine, (-)-brucine, or (R)-(+)-α-phenylethylamine.[9] This reaction forms a mixture of two diastereomeric salts.

    • Workflow: Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[9] Once one diastereomer has been isolated in pure form, the salt is "broken" by treatment with acid to protonate the carboxylic acid and a subsequent extraction to remove the resolving agent, yielding the enantiomerically pure desired product.

Frequently Asked Questions (FAQs)

  • What is the best general strategy for purifying crude 2-Azabicyclo[2.2.2]octane-3-carboxylic acid? For a typical crude product from synthesis, a multi-step approach is best. Start with an acid-base workup to remove neutral impurities. If the material is still impure, proceed to column chromatography (reverse-phase is often preferred for zwitterions). Finally, perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure, crystalline solid. Enantiomeric resolution, if required, should be the final step.

  • How should I handle the compound's zwitterionic nature during extraction? To extract the compound into an organic layer, you must protonate the carboxylate by adjusting the aqueous phase to a low pH (~2) with an acid like HCl. This forms the hydrochloride salt, which may still have high water solubility. Alternatively, to extract it as a free base, you may need to protect the carboxylic acid (e.g., as an ester) first. The tosylate salt form is also used for isolation and purification.[10]

  • What analytical techniques are essential to confirm purity?

    • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

    • LC-MS: To confirm the mass and assess purity by checking for the presence of other components.

    • Chiral HPLC/SFC: Absolutely essential if stereochemical purity is required. This is the only routine way to determine the enantiomeric excess (e.e.).[7][11]

    • Elemental Analysis (CHN): To confirm the elemental composition of the final, highly purified compound.

Experimental Protocols & Data

Protocol 1: Standard Recrystallization Workflow
  • Solvent Selection: In a small test tube, test the solubility of ~10 mg of crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile). Find a single solvent that dissolves the compound when hot but not cold, or a two-solvent system (one "good" solvent, one "anti-solvent").

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the "good" solvent to dissolve the compound at reflux temperature. If using a two-solvent system, dissolve in the "good" solvent first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system, add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Oiling out / No crystallizationImproper solvent system; Cooling too quickly; High impurity load.Screen solvent pairs (e.g., EtOH/H₂O); Slow, stepwise cooling; Triturate with an anti-solvent like ether.
Multiple spots on TLC/LCMSCo-elution of isomers; Peak tailing due to zwitterionic nature.Modify mobile phase (add 0.1% Et₃N or AcOH); Switch to reverse-phase (C18) chromatography.
Product is a racemic mixtureNon-stereoselective synthesis.Perform chiral separation via preparative HPLC/SFC with a Chiral Stationary Phase (CSP) or perform diastereomeric salt resolution.[6][7][9]
Low recovery from columnCompound is sticking to silica gel.Use a modified mobile phase (e.g., CH₂Cl₂/MeOH with 1% NH₄OH) or use reverse-phase chromatography.[3]

Workflow Visualizations

Diagram 1: General Purification Strategy

A Crude Product B Acid-Base Extraction (pH Adjustment) A->B C Recrystallization B->C D Purity Check? (LC-MS, NMR) C->D E Column Chromatography (Silica or C18) D->E No H Final Pure Product D->H Yes E->C F Chiral Purity? (e.e. > 99%) G Chiral Resolution (HPLC or Salt Recryst.) F->G No F->H Yes H->F

Caption: Decision workflow for general purification of the target compound.

Diagram 2: Chiral Resolution Workflow

cluster_0 Method 1: Chromatographic cluster_1 Method 2: Chemical B Preparative Chiral HPLC or SFC C Combine Pure Fractions B->C D Solvent Evaporation C->D I Enantiomerically Pure Acid D->I E Add Chiral Resolving Agent (e.g., Cinchonidine) F Fractional Crystallization of Diastereomeric Salts E->F G Isolate One Diastereomer F->G H Break Salt (Acidify) & Extract G->H H->I A Racemic Carboxylic Acid A->B A->E

Caption: Comparative workflows for achieving enantiomeric purity.

References

  • Fülöp, A., et al. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-8.

  • Pessina, A., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(13), 2059-2072.

  • Chung, J. Y. L., & Ho, G.-J. (2002). An Improved Preparation of 2-Azabicyclo[2.2.2]octane. Synthetic Communications, 32(13), 1985-1995.

  • Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47.

  • Mykhailiuk, P. K. (2019). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. Angewandte Chemie International Edition, 58(34), 11655-11659.

  • Ortega, G., et al. (2004). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 337(1), 45-52.

  • Sachs, J. R., et al. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. US Patent 5,240,935.

  • Kojima, H., et al. (2020). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 207, 112726.

  • Palkó, M., et al. (2006). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 794(1-3), 194-201.

  • BLDpharm. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. BLDpharm.

  • Lee, S. H., et al. (2016). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis.

  • Blicke, F. F., et al. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. US Patent 4,727,160.

  • Fülöp, A., et al. (2014). Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1345, 125-135.

  • Abreo, M., et al. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. WIPO Patent WO2004076449A2.

  • Merck Millipore. (2014). Structural and temperature effects on enantiomer separations of bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids on cinchona alkaloid-based zwitterionic chiral stationary phases.

  • Chung, J. Y. L., & Ho, G.-J. (2002). An Improved Preparation of 2-Azabicyclo[2.2.2]octane. Synthetic Communications, 32(13), 1985-1995.

  • PubChem. (n.d.). (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information.

  • Taylor & Francis Online. (2002). AN IMPROVED PREPARATION OF 2-AZABICYCLO[2.2.2]OCTANE. Synthetic Communications, 32(13), 1985-1995.

  • CymitQuimica. (n.d.). CAS 109583-12-2: (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

  • Kuujia.com. (n.d.). Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid).

Sources

Optimization

identifying and minimizing byproducts in 2-Azabicyclo[2.2.2]octane-3-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure, with a focus on identifying and minimizing unwanted byproducts. The core of this synthesis often relies on a strategic aza-Diels-Alder reaction, a powerful tool for constructing the bicyclic core. However, like any sophisticated chemical transformation, it presents challenges that can impact yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction yield is consistently low, and I observe multiple spots on my TLC analysis. What are the likely byproducts, and how can I minimize them?

Answer:

Low yields and multiple TLC spots in the aza-Diels-Alder synthesis of 2-azabicyclo[2.2.2]octane-3-carboxylic acid are often indicative of several competing side reactions and the formation of isomeric products. The primary synthetic route typically involves the cycloaddition of a 1,2-dihydropyridine (the aza-diene) with a suitable dienophile, such as an acrylate derivative.

Potential Byproducts and Their Formation Mechanisms:

  • Regioisomers: If unsymmetrical dienes or dienophiles are used, the formation of different regioisomers is a common issue. The electronics of the substituents on both the diene and dienophile dictate the regioselectivity of the Diels-Alder reaction.

  • Endo and Exo Diastereomers: The aza-Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers. The endo product is often the kinetically favored product due to secondary orbital interactions that stabilize the transition state.[1][2] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[1][2] The ratio of these isomers is highly dependent on reaction conditions.

  • Michael Addition Products: Under certain conditions, particularly with strong Lewis acid catalysis or protic acids, the reaction may proceed through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition.[3] This can lead to the formation of open-chain Michael addition adducts as byproducts.

  • Retro-Diels-Alder Products: The Diels-Alder reaction is reversible, and at elevated temperatures, the desired bicyclic product can undergo a retro-Diels-Alder reaction, reverting to the starting diene and dienophile.[4] This is a significant concern if the reaction is heated for prolonged periods.

  • Polymerization: Acrylate dienophiles are prone to polymerization, especially in the presence of Lewis acids or radical initiators.

Strategies for Minimization:

StrategyRationale
Temperature Control Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled endo product and minimize the retro-Diels-Alder reaction.
Lewis Acid Selection Use a Lewis acid to catalyze the reaction and enhance its rate and selectivity.[5][6] The choice of Lewis acid can influence the endo/exo ratio and suppress Michael addition pathways. Common Lewis acids include BF₃·OEt₂, TiCl₄, and AlCl₃. The optimal Lewis acid and its stoichiometry should be determined empirically.
High-Purity Starting Materials Ensure the 1,2-dihydropyridine is freshly prepared and of high purity, as it can be unstable. Dienophiles should be free of inhibitors and polymers.
Reaction Time Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the starting materials are consumed to prevent byproduct formation from prolonged reaction times.
Question 2: My NMR spectrum shows a complex mixture of what I believe are the endo and exo isomers. How can I confirm their identity and improve the diastereoselectivity?

Answer:

Differentiating between the endo and exo isomers is a critical step in characterizing your product. Their similar structures often lead to overlapping signals in a 1D ¹H NMR spectrum, necessitating more advanced analytical techniques and strategic adjustments to your reaction conditions to favor a single isomer.

Identifying Endo and Exo Isomers:

  • ¹H NMR Spectroscopy: The coupling constants between the bridgehead protons and the protons on the newly formed ring can often distinguish between the isomers. The Karplus equation relates dihedral angles to coupling constants, and the different geometries of the endo and exo isomers result in distinct coupling patterns.[7]

  • 2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for determining spatial proximity between protons. In the endo isomer, NOE correlations are expected between the protons of the dienophile-derived portion and the protons on the "underside" of the bicyclic ring. These correlations are absent in the exo isomer.[8]

  • HPLC Analysis: Chiral High-Performance Liquid Chromatography (HPLC) can often separate the endo and exo diastereomers, as well as enantiomers if a chiral stationary phase is used.[9][10]

Improving Diastereoselectivity:

The diagram below illustrates the general workflow for optimizing diastereoselectivity.

G cluster_0 Optimization Workflow for Diastereoselectivity start Complex Mixture of Endo/Exo Isomers temp Lower Reaction Temperature (-78°C to 0°C) start->temp lewis Screen Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) start->lewis solvent Vary Solvent Polarity start->solvent analysis Analyze Endo/Exo Ratio (NMR, HPLC) temp->analysis lewis->analysis solvent->analysis analysis->temp Iterate product Desired Single Isomer analysis->product Optimized Conditions G cluster_1 Aza-Diels-Alder Reaction Mechanism reactants 1,2-Dihydropyridine (Diene) + Acrylate (Dienophile) ts [4+2] Cycloaddition Transition State reactants->ts Heat or Lewis Acid product 2-Azabicyclo[2.2.2]octane Core Structure ts->product

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice, in-depth scientific explanations, and validated experimental protocols to help you navigate these common hurdles.

PART 1: Troubleshooting Guide

Researchers working with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives often face solubility issues due to the unique structural characteristics of this scaffold. The presence of both a basic secondary amine and an acidic carboxylic acid group within a rigid bicyclic framework results in a zwitterionic nature, leading to complex solubility behavior.[1][2][3][4] This guide provides a systematic approach to diagnosing and resolving these solubility problems.

Troubleshooting Flowchart

The following flowchart outlines a step-by-step process for addressing poor solubility of your 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative.

solubility_troubleshooting start Start: Poor solubility observed check_ph Is the compound zwitterionic at the current pH? start->check_ph adjust_ph Adjust pH away from the isoelectric point (pI) check_ph->adjust_ph Yes solvent_screen Perform a solvent screen check_ph->solvent_screen No ph_solubility_profile Determine pH-solubility profile adjust_ph->ph_solubility_profile salt_formation Consider salt formation ph_solubility_profile->salt_formation pH adjustment insufficient success Solubility issue resolved ph_solubility_profile->success pH adjustment successful salt_formation->solvent_screen Salt form still has low solubility salt_formation->success Salt form is soluble cosolvent_system Use a co-solvent system solvent_screen->cosolvent_system advanced_formulation Advanced formulation strategies (e.g., cyclodextrins, solid dispersions) cosolvent_system->advanced_formulation Still problematic cosolvent_system->success Solubility achieved advanced_formulation->success reassess Reassess compound structure and properties advanced_formulation->reassess Formulation not feasible end Consult with a formulation specialist reassess->end

Caption: A decision tree for troubleshooting solubility issues with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives.

Detailed Troubleshooting Steps (Q&A)
Q1: I've observed that my 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative is poorly soluble in aqueous solutions. What is the first thing I should consider?

A1: The first and most critical factor to consider is the pH of your solution in relation to the compound's isoelectric point (pI). Due to the presence of both a basic amine and an acidic carboxylic acid, these molecules are zwitterions.[1][2][3][4] At the pI, the net charge of the molecule is zero, which often leads to minimal aqueous solubility due to strong intermolecular interactions in the solid state.

Immediate Action:

  • Estimate the pI: If the pKa values of the amine and carboxylic acid are known or can be predicted, estimate the pI.

  • Adjust the pH: Move the pH of your solution at least 2 units away from the estimated pI.

    • To solubilize the compound as a cation, acidify the solution (e.g., with HCl) to a pH below the pKa of the carboxylic acid.

    • To solubilize the compound as an anion, basify the solution (e.g., with NaOH) to a pH above the pKa of the amine.

Q2: Adjusting the pH helped, but the solubility is still not sufficient for my needs. What's the next logical step?

A2: A systematic evaluation of the compound's solubility across a range of pH values is the next logical step. This will provide a complete picture of its pH-dependent solubility and help you identify the optimal pH for your experiment. The rigid bicyclic structure can influence how the charged groups are presented to the solvent, making a full profile essential.

Action Plan:

  • Perform a pH-solubility profile: Follow the detailed protocol in Part 3 to measure the solubility of your derivative at various pH points. This will experimentally determine the pH of minimum and maximum solubility.

zwitterion_equilibrium Cation Cationic Form (Soluble at low pH) Zwitterion Zwitterionic Form (Poorly soluble at pI) Cation->Zwitterion +OH- Zwitterion->Cation +H+ Anion Anionic Form (Soluble at high pH) Zwitterion->Anion +OH- Anion->Zwitterion +H+

Caption: The pH-dependent equilibrium of a zwitterionic molecule.

Q3: My application requires a near-neutral pH, where my compound is least soluble. What other strategies can I employ?

A3: If you are constrained to a pH range where the compound has low solubility, forming a salt is a highly effective strategy. Salt formation disrupts the crystal lattice of the zwitterionic form, often leading to a significant increase in aqueous solubility.

Action Plan:

  • Select a suitable counterion:

    • For acidic salts (targeting the amine), consider hydrochloride (HCl), sulfate (H₂SO₄), or mesylate (methanesulfonic acid).

    • For basic salts (targeting the carboxylic acid), consider sodium (NaOH), potassium (KOH), or tromethamine (TRIS).

  • Screen for salt formation and solubility: Follow the protocol in Part 3 for salt screening. The choice of counterion can have a dramatic impact on the resulting salt's properties.

Q4: I am working with organic solvents. What should I consider?

A4: While the zwitterionic nature primarily affects aqueous solubility, it also influences solubility in organic solvents.

Action Plan:

  • Solvent Selection:

    • Polar protic solvents (e.g., methanol, ethanol) are often good starting points as they can solvate both the charged and polar parts of the molecule.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can also be effective, particularly for less polar derivatives.

  • Perform a systematic solvent screen: Test the solubility of your compound in a range of solvents with varying polarities.

Table 1: Common Solvents for Solubility Screening

Solvent ClassExamplesProperties
Polar ProticWater, Methanol, EthanolCan donate hydrogen bonds, good for polar and charged molecules.
Polar AproticDMSO, DMF, AcetonitrileHave large dipole moments, accept hydrogen bonds.
Non-polarToluene, Hexane, DichloromethaneLow dielectric constants, suitable for non-polar compounds.
Q5: A single solvent is not providing the required solubility. Can I use a mixture?

A5: Yes, using a co-solvent system is a very common and effective technique. A small amount of an organic co-solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for your compound to dissolve.

Action Plan:

  • Choose a water-miscible co-solvent: Common choices include ethanol, isopropanol, DMSO, and polyethylene glycol (PEG).

  • Titrate the co-solvent: Start with your aqueous buffer at the optimal pH and add the co-solvent dropwise until the compound dissolves. Be mindful of the final concentration of the organic solvent, as it may affect downstream applications.

Q6: I have tried all the above, and I am still facing significant challenges. Are there more advanced options?

A6: If simpler methods are insufficient, you may need to consider more advanced formulation strategies. These are often employed in later-stage drug development but can be adapted for research purposes.

Advanced Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the non-polar regions of your bicyclic derivative, forming an inclusion complex with enhanced aqueous solubility.

  • Surfactants: Surfactants can form micelles that encapsulate the drug molecule, increasing its solubility in aqueous media.

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix at a molecular level, which can significantly enhance the dissolution rate and apparent solubility.

PART 2: Frequently Asked Questions (FAQs)

Q: How does the rigid bicyclic structure of 2-Azabicyclo[2.2.2]octane derivatives affect their solubility?

A: The rigid bicyclic scaffold has several implications for solubility:

  • Conformational Rigidity: Unlike flexible molecules, the rigid structure has fewer available conformations. This can lead to a more stable crystal lattice (higher lattice energy), which requires more energy to break apart during dissolution, potentially lowering solubility.

  • Improved Physicochemical Properties: On the other hand, this rigidity can be advantageous in drug design, as it can lead to improved metabolic stability and other desirable properties. Studies on similar bicyclic systems as bioisosteres for phenyl rings have shown that the introduction of heteroatoms (like the nitrogen and oxygen in this scaffold) can improve aqueous solubility compared to their all-carbon counterparts.[5][6]

Q: Can I predict the solubility of my specific derivative?

A: Accurate prediction of solubility is challenging. However, you can make qualitative predictions based on the properties of the substituents on the 2-Azabicyclo[2.2.2]octane core.

  • LogP/cLogP: The partition coefficient (LogP) is a measure of lipophilicity. A higher LogP generally correlates with lower aqueous solubility. Introducing polar or ionizable groups will decrease the LogP and likely increase aqueous solubility.

  • Hydrogen Bonding: Substituents that can act as hydrogen bond donors or acceptors can improve interactions with polar solvents like water.

Q: What analytical methods are best for quantifying the solubility of my compound?

A: The choice of method depends on the required throughput and accuracy.

  • Shake-Flask Method: This is the gold standard for determining thermodynamic equilibrium solubility. It involves agitating an excess of the compound in a solvent for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered, and the concentration is measured, typically by HPLC-UV.

  • High-Throughput Screening (HTS) Methods: For screening multiple conditions (e.g., different solvents or pH values), kinetic solubility assays are often used. These methods, such as laser nephelometry, measure the concentration at which the compound precipitates from a solution, providing a rapid assessment of apparent solubility.

PART 3: Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of a 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative as a function of pH.

Materials:

  • Your 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system with a suitable column and mobile phase for your compound

  • Calibrated pH meter

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).

  • Add Excess Compound: To separate vials, add an excess amount of your compound (enough so that undissolved solid is visible at the end of the experiment).

  • Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vial.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • pH Measurement: Measure the final pH of the supernatant in each vial.

  • Data Plotting: Plot the measured solubility (in mg/mL or µM) against the final pH.

Protocol 2: Screening for Salt Forms to Enhance Solubility

Objective: To screen for suitable salt forms of a 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative to improve its aqueous solubility.

Materials:

  • Your 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative

  • A selection of acids and bases for salt formation (e.g., HCl, H₂SO₄, methanesulfonic acid, NaOH, KOH, TRIS).

  • A suitable solvent in which the free form of the compound has low solubility but the salt is expected to be soluble (e.g., water, ethanol/water mixture).

  • Small-scale reaction vials.

Methodology:

  • Dissolve the Free Form: Dissolve a known amount of your compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Add Counterion: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid or base (as a solution).

  • Induce Precipitation/Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation of the salt.

  • Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize the Salt: Confirm salt formation using techniques like melting point, DSC, or FTIR.

  • Solubility Measurement: Determine the aqueous solubility of each promising salt form using the shake-flask method described in Protocol 1 (typically in purified water or a buffer of interest).

  • Compare Solubilities: Compare the solubility of the different salt forms to that of the free form to identify the most effective counterion for solubility enhancement.

PART 5: References

  • PubChem. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2020). Third-generation ionic liquids with N-alkylated 1,4-diazabicyclo[2.2.2]octane cations and pelargonate anions. [Link]

  • Journal of the American Chemical Society. (2024). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. [Link]

  • PubChem. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | C8H13NO2 | CID 10866570. [Link]

  • Lirias. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. [Link]

  • Nature. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • Wikipedia. Zwitterion. [Link]

  • aqion. (2024). Zwitterions and Amino Acids. [Link]

  • SciSpace. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. [Link]

  • PubMed. (1985). Na+-dependent transport of basic, zwitterionic, and bicyclic amino acids by a broad-scope system in mouse blastocysts. [Link]

  • PMC. (2021). Rings in Clinical Trials and Drugs: Present and Future. [Link]

  • University of Babylon. Optical properties of amino acids: What are zwitterions?. [Link]

  • Quora. (2018). Why does amino acid form zwitter ions?. [Link]

  • RSC Publishing. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. [Link]

  • ResearchGate. (2025). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. [Link]

  • PubChemLite. (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. [Link]

  • Journal of Medicinal Chemistry. (2021). Rings in Clinical Trials and Drugs: Present and Future. [Link]

  • PMC. (2017). Bicyclic Peptides as Next-Generation Therapeutics. [Link]

  • ResearchGate. (2025). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. [Link]

  • Technology Networks. (2024). Researchers Develop 3D Cage Molecules as Drug Alternatives. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.

  • SciSpace. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. [Link]

  • ACS Publications. (2002). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. [Link]

Sources

Optimization

side reactions to avoid when working with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this uni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo). This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique constrained amino acid into their synthetic workflows. As a conformationally rigid proline analogue, Abo offers significant potential for designing novel peptides and peptidomimetics with defined secondary structures. However, its unique bicyclic nature and steric bulk introduce specific challenges.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you anticipate and overcome common side reactions, ensuring the integrity and success of your experiments.

Section 1: Core Challenges & Frequently Asked Questions (FAQs)

The rigid, boat-like conformation of the 2-azabicyclo[2.2.2]octane system is the source of both its utility and its synthetic challenges.[1] The primary issues stem from significant steric hindrance around the reactive centers: the C3-carboxylic acid and the N2-secondary amine.

FAQ 1: My peptide coupling reactions with Abo are sluggish or incomplete. Why is this happening and what can I do?

Answer: This is the most common issue encountered and is almost always due to steric hindrance. The bicyclic framework shields the carbonyl carbon from nucleophilic attack by the incoming amine and likewise hinders the N2-amine's ability to act as a nucleophile. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for this type of hindered coupling.[2]

Core Problem: The transition state for amide bond formation is sterically crowded, leading to a high activation energy barrier.

Troubleshooting & Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more potent, less sterically sensitive coupling reagent. Uronium/aminium or phosphonium salt-based reagents are highly recommended as they generate more reactive activated esters.

  • Consider Additives: The use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly enhance coupling efficiency and suppress side reactions.[3]

  • Increase Equivalents & Time: It may be necessary to use a higher excess of the Abo amino acid and the coupling reagent (typically 1.5-3 equivalents) and extend the reaction time (from a few hours to overnight).

  • Microwave-Assisted Synthesis: For particularly difficult couplings, microwave irradiation can provide the necessary energy to overcome the activation barrier, often reducing reaction times from hours to minutes.

Reagent ClassExamplesEfficacy with AboNotes
Carbodiimides DCC, DICLow to ModerateProne to incomplete coupling; requires additives like HOBt.
Uronium/Aminium HATU, HBTU, COMUHigh Generate highly reactive OAt/Oxyma esters; often the best choice.[3]
Phosphonium PyAOP, PyBOPHigh Very effective but can be more expensive; generates carcinogenic HMPA as a byproduct.
FAQ 2: I'm observing a loss of stereochemical purity at the C3 position after coupling. What causes this epimerization and how can I prevent it?

Answer: The stereocenter at C3, adjacent to the activating carboxyl group, is susceptible to epimerization (racemization) during the activation step. This occurs via the formation of a planar oxazolone intermediate, which can be protonated from either face before the coupling reaction is complete.

Mechanism of Epimerization: The risk of epimerization is highest during the "activation" phase before the amine nucleophile is added. Prolonged activation times and the use of certain bases can exacerbate this issue.

Preventative Measures:

  • Choice of Reagent & Additive: Uronium/aminium reagents combined with HOAt or OxymaPure are known to be highly effective at suppressing racemization.[3] They promote rapid conversion of the activated intermediate to the desired peptide, minimizing the lifetime of the vulnerable oxazolone.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid stronger bases or those that can act as nucleophiles. Use the minimum necessary amount of base.

  • Control Activation Time: Pre-activation should be kept to a minimum. Ideally, the incoming amine nucleophile should be present or added shortly after the coupling reagent is introduced.

  • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of the epimerization side reaction more than it reduces the rate of the desired coupling.

FAQ 3: During carboxyl group activation, I'm isolating a byproduct with a mass corresponding to the loss of water (M-18). Is this lactam formation?

Answer: Yes, this is highly likely the result of intramolecular cyclization to form a bicyclic lactam. The secondary amine at the N2 position is conformationally constrained to be in close proximity to the C3-carboxylic acid. Upon activation of the carboxyl group (e.g., formation of an active ester or acyl azide), the N2-amine can act as an internal nucleophile, leading to an irreversible ring-closing reaction.

Visualizing the Workflow to Minimize Lactam Formation:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Potential Side Reaction cluster_3 Desired Outcome start Dissolve N-protected Abo Acid and Peptide-Resin/Amine add_base Add non-nucleophilic base (e.g., DIPEA) at 0°C start->add_base add_reagent Add Coupling Reagent (e.g., HATU) as a solution add_base->add_reagent Immediate Addition couple Allow reaction to proceed at 0°C to RT add_reagent->couple Fast Kinetics lactam Intramolecular Cyclization (Lactam Formation) add_reagent->lactam Slow Kinetics (Minimized by low temp & fast coupling) product Successful Peptide Bond Formation couple->product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

The rigid 2-azabicyclo[2.2.2]octane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained building block in the design of novel therapeutics.[1][2][3] Its incorporati...

Author: BenchChem Technical Support Team. Date: January 2026

The rigid 2-azabicyclo[2.2.2]octane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained building block in the design of novel therapeutics.[1][2][3] Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5] Given its three-dimensional complexity and the critical role of stereochemistry in biological activity, unambiguous structural validation is paramount.

This guide provides an in-depth comparison of the primary and complementary analytical techniques for the structural elucidation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, with a central focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to guide researchers, scientists, and drug development professionals in their validation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[6] It provides an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry, leaving no doubt as to the molecule's constitution and configuration. The primary challenge, and the reason for its perceived difficulty, lies not in the analysis but in the prerequisite of growing a high-quality, single crystal.

The Rationale for Crystallography

For a bicyclic system like 2-azabicyclo[2.2.2]octane-3-carboxylic acid, seemingly subtle changes in stereochemistry can lead to dramatic differences in biological function. While other techniques can infer connectivity and relative stereochemistry, only X-ray crystallography provides a direct, high-resolution visualization of the molecule as it exists in the solid state. This definitive structural proof is often a requirement for regulatory submissions and is invaluable for understanding structure-activity relationships (SAR).[7]

Experimental Protocol: From Powder to Structure

The protocol described below is a representative workflow for the crystallographic validation of a derivative, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, which shares the core scaffold of our topic molecule.[8][9]

Step 1: Crystallization (The Art of the Science)

  • Objective: To grow a single, well-ordered crystal of at least 50-100 micrometers in each dimension.

  • Methodology (Slow Evaporation):

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexane). The choice of solvent is critical; the compound should be soluble but not excessively so.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap, perforated with a few small holes using a needle. This is the key to slow evaporation, which encourages the growth of fewer, larger crystals rather than a fast precipitation of microcrystalline powder.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C) for several days to weeks.

    • Monitor periodically for crystal growth.

  • Expert Insight: The slow evaporation technique is favored because it allows molecules to gradually and orderly deposit onto a growing crystal lattice, minimizing defects. The presence of the carboxylic acid and amine functionalities makes the molecule zwitterionic at its isoelectric point, which can favor strong intermolecular interactions (like hydrogen bonding) essential for forming a stable crystal lattice.[10]

Step 2: Data Collection

  • Objective: To obtain a complete set of diffraction data by irradiating the crystal with X-rays.

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate a 3D electron density map and refine the atomic positions.

  • Methodology:

    • The collected data are indexed, integrated, and scaled using specialized software.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Visualizing the Crystallography Workflow

G cluster_synthesis Preparation cluster_crystal Crystallization cluster_xray X-ray Analysis Synthesis Synthesis of Compound Purification Purification (e.g., HPLC) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure

Caption: Workflow for X-ray crystallographic structure validation.

Interpreting the Data

The output of a successful crystallographic experiment is a set of atomic coordinates and other parameters. A selection of typical data for a related structure, (±) ethyl 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylate, is presented below.[11]

ParameterRepresentative ValueSignificance
Chemical FormulaC₂₅H₂₉NO₄Confirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)11.23, 10.54, 18.91Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)2210Volume of the unit cell.
Z4Number of molecules per unit cell.
Resolution (Å)~0.8Indicates the level of detail; lower values are better.
R-factor (R1)< 0.05 (5%)A measure of the agreement between the model and the experimental data.

Complementary Validation Techniques: Building a Complete Picture

While X-ray crystallography is definitive for the solid state, it is crucial to correlate this structure with the molecule's behavior in solution, where most biological processes and subsequent chemical reactions occur. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable complementary techniques.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms (primarily ¹H and ¹³C) in solution.[6]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

  • Information Gained:

    • ¹H and ¹³C NMR: Confirms the presence of all hydrogen and carbon atoms and provides insight into their chemical environment (e.g., attached to N, O, or C). For the bicyclic scaffold, distinct signals for the bridgehead protons and carbons are expected.[13]

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling, revealing which protons are adjacent to each other, thus mapping the proton framework of the bicyclic system.[8]

    • HSQC/HMQC (Heteronuclear Correlation): Correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), which is critical for confirming relative stereochemistry in solution, such as the endo or exo orientation of substituents on the bicyclic frame.[8]

  • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a standard ¹H spectrum to assess purity and confirm proton signals.

  • Acquire a ¹³C{¹H} spectrum to identify all unique carbon environments.

  • If necessary, run 2D experiments like COSY and HSQC for complete assignment of the spin systems. This is highly recommended for complex, rigid structures like this bicyclic amino acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the primary method for confirming the molecular weight of a synthesized compound.

  • Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Information Gained:

    • Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) provide the molecular ion peak (e.g., [M+H]⁺), confirming the compound's molecular weight with high accuracy.

    • Elemental Formula: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.

    • Fragmentation Analysis: Techniques like Electron Ionization (EI) or tandem MS (MS/MS) can fragment the molecule, providing clues about its structure based on the masses of the fragments. For bicyclic systems, characteristic fragmentation patterns can be observed.[14][15]

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the expected formula.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. For the validation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, these methods are not alternatives but are deeply complementary.[12]

G cluster_techniques Analytical Techniques cluster_info Structural Information Provided Molecule 2-Azabicyclo[2.2.2]octane- 3-carboxylic acid Xray X-ray Crystallography NMR NMR Spectroscopy MS Mass Spectrometry Info_Xray Unambiguous 3D Structure (Solid State) Absolute Stereochemistry Xray->Info_Xray Yields Info_NMR Connectivity & Conformation (Solution State) Relative Stereochemistry NMR->Info_NMR Yields Info_MS Molecular Weight & Elemental Formula (Gas Phase) MS->Info_MS Yields

Caption: Comparison of information from key analytical techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, absolute stereochemistryAtomic connectivity, relative stereochemistryMolecular weight, elemental formula
Sample State Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous and definitive structural proofProvides structural data in a biologically relevant medium (solution)High sensitivity and accuracy for formula determination
Key Limitation Requires a high-quality single crystal; structure is staticCan be difficult to interpret for complex molecules; does not give absolute stereochemistryProvides limited information on 3D structure or isomerism
Self-Validation Low R-factor, chemically sensible bond lengths/anglesConsistent 1D and 2D data, correlation with predicted shiftsHigh mass accuracy (< 5 ppm), isotopic pattern matching

Conclusion

The structural validation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid requires a multi-faceted analytical approach. While Mass Spectrometry provides the initial, crucial confirmation of molecular weight and formula, and NMR Spectroscopy details the compound's connectivity and solution-state conformation, single-crystal X-ray crystallography remains the unequivocal gold standard. It provides the final, irrefutable evidence of the three-dimensional structure, including the all-important absolute stereochemistry. For researchers and drug developers working with complex scaffolds, employing these techniques in concert ensures the highest level of scientific integrity and provides the solid, authoritative foundation needed for advancing a compound through the development pipeline.

References

  • Kwart, H., & Blazer, T. A. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 31(11), 3500-3506. [Link]

  • Creative Biostructure. (n.d.). X-Ray Crystallography Alternative. Sustainability Dictionary. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Ihara, M., et al. (1990). A New Enantioselective Route to 2-Azabicyclo[2.2.2]octane. Journal of the Chemical Society, Perkin Transactions 1, (8), 2357-2358. [Link]

  • Cossy, J., & Belotti, D. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Médecine/Sciences, 32(8-9), 758-767. [Link]

  • Ancellin, N., et al. (2002). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 45(19), 4296-4313. [Link]

  • Kwart, H., & Blazer, T. A. (1966). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. [Link]

  • Paddon-Row, M. N., et al. (1981). Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1223-1228. [Link]

  • Paddon-Row, M. N., et al. (1981). Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives. Semantic Scholar. [Link]

  • Narlawar, R., et al. (2014). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry, 54(6), 917-926. [Link]

  • Trabocchi, A., & Guarna, A. (2014). Structural diversity of bicyclic amino acids. Amino acids, 46(9), 2055–2071. [Link]

  • Stamford, A. W., et al. (2012). Design and Validation of Bicyclic Iminopyrimidinones as Beta Amyloid Cleaving enzyme-1 (BACE1) Inhibitors: Conformational Constraint to Favor a Bioactive Conformation. Journal of Medicinal Chemistry, 55(21), 9331-9345. [Link]

  • Permatasari, F. A., et al. (2018). The peak mass spectrum of C15 bicyclic sesquiterpenoid. ResearchGate. [Link]

  • Frohlich, T., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 28, 1059-1073. [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal, 2(2), 22-23. [Link]

  • Unknown author. (n.d.). NMR Studies on 2,3-disubstituted bicyclo(2,2,2)octanes. Semantic Scholar. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]

  • Cheng, Y., & Li, H. (2017). How cryo-electron microscopy and X-ray crystallography complement each other. Protein science : a publication of the Protein Society, 26(1), 32–39. [Link]

  • Chemistry Steps. (n.d.). Naming Bicyclic Compounds. [Link]

  • Singh, R., & van der Eycken, E. V. (2018). Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds. Scirp.org. [Link]

  • Arias-Pérez, M. S., et al. (2002). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. ResearchGate. [Link]

  • La-Venia, A., et al. (2022). Bicyclic peptide library screening for the identification of Gαi protein modulators. Communications Biology, 5(1), 1-13. [Link]

  • Arias-Pérez, M. S., et al. (2002). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. ResearchGate. [Link]

  • Carman, R. M., & Derbyshire, R. P. C. (1998). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). ResearchGate. [Link]

  • Trabocchi, A., & Guarna, A. (2014). Structural diversity of bicyclic amino acids. Semantic Scholar. [Link]

  • Arias-Pérez, M. S., et al. (2002). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo [2.2.2] octane-3-carboxylates. Journal of Molecular Structure, 608(2-3), 169-178. [Link]

  • Arias-Pérez, M. S., et al. (2001). Structural study of some (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. Journal of molecular structure, 565-566, 353-360. [Link]

  • Kubicki, M., et al. (2003). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate. [Link]

  • Unknown author. (n.d.). US10815241B2 - Optically active azabicyclo ring derivative.
  • Ohta, H., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & medicinal chemistry, 17(15), 5639–5647. [Link]

  • Bolar, S., & Ramasamy, K. (2020). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Urbach, H., et al. (1988). US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
  • Wojaczynska, E., & Wojaczynski, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Monteiro, M. I., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid and Proline in Peptidomimetic Design

Introduction: The Quest for Conformational Control in Peptide Therapeutics In the field of drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the field of drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. To overcome these limitations, medicinal chemists employ a strategy of incorporating non-canonical, conformationally constrained amino acids to create peptidomimetics.[1] These rigid building blocks pre-organize the peptide backbone into a desired bioactive conformation, thereby enhancing proteolytic resistance, receptor binding affinity, and selectivity.[1][2]

Proline, the only proteinogenic secondary amino acid, has long served as the cornerstone for inducing turns and restricting backbone flexibility in peptides.[3][4] Its unique cyclic side chain imposes significant constraints on the peptide backbone. Yet, proline retains a degree of conformational freedom, notably through ring puckering and cis/trans isomerization of the preceding peptide bond, which can be both an advantage and a liability.[5][6]

This guide provides an in-depth comparison of proline with a more rigid synthetic analogue: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) . By introducing a second, bridging ring system, Abo offers a superior level of conformational rigidity. We will explore the profound structural differences between these two amino acids and how these differences translate into tangible impacts on peptide stability, structure, and biological function, supported by experimental data and protocols.

Part 1: Structural and Conformational Analysis: A Tale of Two Rings

The fundamental differences between Proline and 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) stem from their cyclic and bicyclic nature, respectively. This structural distinction has critical implications for the conformational space they can occupy within a peptide chain.

Proline: The Flexible Constraint

Proline's five-membered pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range of approximately -65° ± 25°.[4][5] However, it is not entirely rigid. Proline exists in two key conformational equilibria:

  • Ring Pucker: The pyrrolidine ring can adopt either a Cγ-endo or Cγ-exo pucker, which influences the overall peptide backbone conformation.[5]

  • Amide Bond Isomerization: The Xaa-Pro peptide bond can exist in either a trans or cis conformation. The energy barrier for this isomerization is relatively low, allowing for a significant population of the cis isomer (up to 30% in solution), a phenomenon that is rare for other amino acid pairings.[6] This isomerization is often a rate-limiting step in protein folding.[5]

2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo): The Rigid Scaffold

The introduction of an ethylene bridge across the proline ring to form the bicyclo[2.2.2]octane system dramatically curtails this flexibility. The rigid, cage-like structure of Abo effectively eliminates the possibility of ring puckering. Furthermore, the steric constraints imposed by the bicyclic framework lock the preceding peptide bond almost exclusively in the trans conformation.

X-ray diffraction data confirms that the φ angle in derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid is fixed at approximately –60° to –65°, and the amide bond is characterized by a near-planar trans-configuration (ω ≈ -174°).[2] This makes Abo a powerful tool for enforcing a specific, well-defined turn structure in a peptide with minimal conformational ambiguity.

G cluster_pro Proline (Pro) cluster_abo 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) pro_img pro_text Monocyclic pyrrolidine ring Flexible: endo/exo pucker Allows cis/trans amide isomerization φ ≈ -65° ± 25° abo_img abo_text Rigid bicyclic system No ring pucker Locks amide bond in trans conformation φ ≈ -63°

Caption: Structural comparison of flexible Proline and rigid Abo.

Comparative Data: Structural Properties
FeatureL-Proline2-Azabicyclo[2.2.2]octane-3-carboxylic acid (Abo)
Structure Monocyclic (Pyrrolidine)Bicyclic [2.2.2]
Ring Flexibility Exists (Cγ-endo/Cγ-exo pucker)[5]Negligible[2]
Amide Bond (ω) cis and trans isomers populated[6]Exclusively trans[2]
Φ Dihedral Angle ~ -65° ± 25°[4][5]~ -63° to -65° (highly restricted)[2]
Primary Function Induce turns, break helicesRigidly enforce specific β-turn conformations

Part 2: Impact on Peptidomimetic Performance

The structural rigidity of Abo translates directly into improved performance characteristics, particularly in proteolytic stability and receptor binding affinity.

Enhanced Proteolytic Stability

Peptide bonds are susceptible to cleavage by proteases, a primary mechanism of degradation in vivo. While the proline residue already confers some protection due to its secondary amine structure, the bicyclic scaffold of Abo provides a much more formidable steric shield.[1] This increased bulk prevents the peptide from fitting into the active site of many proteolytic enzymes, significantly extending its biological half-life.

In a study developing inhibitors for human leukocyte elastase (HLE), a tripeptide sequence of the Val-Pro-Val type was modified by replacing the central proline with Abo.[7] The resulting compounds demonstrated exceptional stability and retention in the lung, with one analog preventing HLE-mediated lung damage when administered 72 hours prior to the enzymatic challenge, showcasing the profound stabilizing effect of the Abo scaffold.[7]

Pre-organization for Superior Receptor Binding

The principle of pre-organization states that a molecule with a rigid conformation that closely matches the receptor-bound conformation will bind with higher affinity. This is because less conformational entropy is lost upon binding. Proline's flexibility means there is an entropic cost to "lock" it into its bioactive shape.[8]

Abo, by contrast, rigidly holds the peptide backbone in a defined turn. If this conformation mimics the shape required for receptor interaction, the binding affinity can be dramatically enhanced. This allows for the design of highly potent and selective ligands. The replacement of proline with constrained analogs like Abo has been shown to have minimal negative effect on binding and can successfully mimic the native conformation, leading to peptidomimetics with high affinity for their targets.[8]

Comparative Data: Performance Metrics
Performance MetricProline-Containing PeptideAbo-Containing PeptideRationale
Proteolytic Half-life ModerateSignificantly IncreasedThe rigid bicyclic structure provides superior steric hindrance against proteases.[7]
Receptor Affinity (Kd/IC50) VariablePotentially much higherPre-organization of the backbone reduces the entropic penalty of binding.[2]
Receptor Selectivity ModeratePotentially higherA fixed conformation is less likely to bind promiscuously to off-targets.
Conformational Purity Mixture of conformersSingle dominant conformerAbo eliminates cis/trans isomerization and ring puckering.

Part 3: Experimental Workflows & Protocols

Synthesizing and analyzing peptides containing these constrained residues requires specific experimental considerations.

Workflow: Peptide Synthesis and Analysis

G start Select Fmoc-Protected Amino Acid (Fmoc-Pro-OH or Fmoc-Abo-OH) spps Solid-Phase Peptide Synthesis (SPPS) - Double coupling may be required - Use potent activators (HATU/HCTU) start->spps cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) spps->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Characterization & Analysis purification->analysis nmr NMR Spectroscopy (Structure & Conformation) analysis->nmr cd Circular Dichroism (Secondary Structure) analysis->cd stability Proteolytic Stability Assay (Half-life determination) analysis->stability binding Binding Assay (Affinity & Selectivity) analysis->binding

Caption: Workflow for peptidomimetic synthesis and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both Proline and Abo is readily achieved using standard Fmoc-based SPPS protocols. However, as secondary amines, their coupling kinetics can be sluggish.

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve 4 equivalents (eq.) of the Fmoc-amino acid (Pro or Abo), 3.9 eq. of an activator (e.g., HATU), and 8 eq. of a base (e.g., DIPEA) in DMF.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Causality Note: The sterically hindered nature of Abo may necessitate a "double coupling" step (repeating the coupling) and the use of a potent activator like HATU to ensure the reaction proceeds to completion.

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure of the peptide in solution.

  • Sample Preparation: Prepare a solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50-100 μM.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).

  • Data Analysis:

    • A peptide containing Proline may show a spectrum indicative of a polyproline II (PPII) helix or a β-turn, typically characterized by a strong negative band around 205 nm and a weak positive band near 228 nm.[9]

    • A peptide containing Abo is expected to show a more intense and well-defined spectrum characteristic of a stable β-turn, confirming the rigidifying effect of the bicyclic structure. The absence of temperature-dependent changes in the spectrum would further support a locked, stable conformation.[10]

Protocol 3: Proteolytic Stability Assay

This assay quantifies the resistance of the peptide to enzymatic degradation.

  • Reaction Setup: Prepare a solution of the peptide (e.g., 1 mg/mL) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding a solution of the target protease (e.g., trypsin) or human serum to the peptide solution at a specific ratio (e.g., 1:100 enzyme:peptide by weight). Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid).

  • Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining.

  • Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay curve to determine the half-life (t₁/₂). A significantly longer t₁/₂ for the Abo-containing peptide compared to the Proline analog provides quantitative evidence of enhanced stability.

Conclusion and Future Outlook

The choice between Proline and 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a strategic decision in peptidomimetic design.

  • Proline remains an invaluable, naturally occurring tool for introducing moderate conformational constraints. Its inherent flexibility can be useful in initial screening efforts or when a degree of "induced fit" is desirable.

  • 2-Azabicyclo[2.2.2]octane-3-carboxylic acid represents a superior tool for lead optimization. Its rigid bicyclic scaffold acts as a powerful "conformational lock," pre-organizing the peptide backbone into a stable, trans-amide β-turn structure. This leads to predictable improvements in proteolytic stability and can dramatically enhance receptor binding affinity and selectivity.

As the science of peptidomimetics advances, the rational incorporation of highly constrained building blocks like Abo will be paramount in transforming promising peptide leads into robust therapeutic candidates. By understanding the distinct structural and functional consequences of these amino acid choices, researchers can more effectively navigate the path toward next-generation peptide drugs.

References

  • Kamal, Z. et al. (2023). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]

  • İnanç, F. et al. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. Available at: [Link]

  • Sia, S. K. et al. (2002). Effect of proline replacement on binding of peptides to 0.5. ResearchGate. Available at: [Link]

  • Hilton, B. D. et al. (1996). Circular dichroism spectra of proline-containing peptides. ResearchGate. Available at: [Link]

  • Dukor, R. K. et al. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. PubMed. Available at: [Link]

  • Gerbig, S. et al. (2018). Vibrational circular dichroism spectra of proline in water at different pH values. Royal Society of Chemistry. Available at: [Link]

  • Fochi, M. et al. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. MDPI. Available at: [Link]

  • Gante, J. et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. ACS Publications. Available at: [Link]

  • Ferreira, V. et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. Available at: [Link]

  • Fanni, A. et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Springer. Available at: [Link]

  • Katkevics, M. et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. ACS Publications. Available at: [Link]

  • Wu, K. et al. (2021). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. ResearchGate. Available at: [Link]

  • Kimura, T. et al. (2013). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. Available at: [Link]

  • Bechtler, C. & Wennemers, H. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. Available at: [Link]

  • Wikipedia. Proline. Wikipedia. Available at: [Link]

  • Li, Z. J. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. Available at: [Link]

  • Millipore Sigma. Proline Derivatives and Analogs. Millipore Sigma. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing field-proven insights to ensure tr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing field-proven insights to ensure trustworthy and self-validating protocols. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) with supporting data and detailed methodologies.

The Critical Role of Spectroscopic Analysis

The rigid 2-azabicyclo[2.2.2]octane framework imparts a defined three-dimensional geometry to molecules, which can be crucial for specific interactions with biological targets. However, the synthesis of these complex structures can often lead to a mixture of stereoisomers and constitutional isomers. Spectroscopic analysis is therefore not merely a confirmatory step but an integral part of the discovery and development process, ensuring the correct structure and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships between different parts of the molecule.

Key Insights from ¹H NMR

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the 2-azabicyclo[2.2.2]octane core, the rigid structure leads to distinct chemical shifts and coupling constants for the bridgehead and bridge protons.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon. For 2-azabicyclo[2.2.2]octane-3-carboxylic acid, the carbonyl carbon of the carboxylic acid will have a characteristic downfield shift.

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques, such as COSY and HMBC, are indispensable for definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the proton network within the bicyclic system.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together.

Figure 1: Workflow for structural elucidation using 2D NMR.

Expected Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivative. Actual values may vary depending on the specific substitution pattern and the solvent used.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
H33.5 - 4.0ddProton on carbon bearing the carboxyl group
Bridgehead H3.0 - 3.5mProtons at the bridgehead positions
Bicyclic Protons1.5 - 2.5mRemaining protons of the bicyclic core
NH8.0 - 9.0 (in DMSO-d6)br sAmine proton
COOH11.0 - 13.0 (in DMSO-d6)br sCarboxylic acid proton
¹³C NMR Expected Chemical Shift (ppm) Assignment
C=O170 - 180Carboxylic acid carbonyl
C355 - 65Carbon bearing the carboxyl group
Bridgehead C45 - 55Bridgehead carbons
Bicyclic C20 - 40Remaining carbons of the bicyclic core

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of the synthesized compound and for gaining structural information through the analysis of its fragmentation pattern. For 2-azabicyclo[2.2.2]octane derivatives, which contain a nitrogen atom, the nitrogen rule is a useful diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Fragmentation Pathways

The rigid bicyclic structure influences the fragmentation pathways observed in the mass spectrum. Common fragmentation patterns for bicyclic amines involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The loss of the carboxylic acid group is also a common fragmentation pathway.

Fragmentation_Pathway Molecular_Ion Molecular Ion [M]⁺ Fragment_1 [M - COOH]⁺ (Loss of Carboxylic Group) Molecular_Ion->Fragment_1 -COOH Fragment_2 Alpha-Cleavage Fragment Molecular_Ion->Fragment_2 α-cleavage Other_Fragments Other Smaller Fragments Fragment_1->Other_Fragments Fragment_2->Other_Fragments

Figure 2: Generalized mass spectrometry fragmentation pathway.

Expected Mass Spectrometry Data
Technique Expected Observation Interpretation
High-Resolution MS (HRMS)Accurate mass measurementConfirms the elemental composition of the molecule.
Tandem MS (MS/MS)Characteristic fragment ionsProvides structural information and aids in distinguishing isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. For 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the secondary amine.

Characteristic IR Absorptions
  • O-H Stretch (Carboxylic Acid): A very broad absorption band typically in the range of 2500-3300 cm⁻¹.[1] This broadness is due to hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[1]

  • N-H Stretch (Secondary Amine): A moderate absorption band in the region of 3300-3500 cm⁻¹. This may sometimes be obscured by the broad O-H stretch of the carboxylic acid.

  • C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers

For chiral 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives, which are common in drug development, the separation and quantification of enantiomers are critical. Chiral HPLC is the most widely used technique for this purpose. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.

Common Chiral Stationary Phases for Amino Acid Derivatives
  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly versatile and can separate a wide range of underivatized and N-derivatized amino acids.[2]

  • Crown Ether Phases: These are particularly well-suited for the separation of compounds with primary amino groups.

  • Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): While challenging for underivatized amino acids due to their zwitterionic nature, they can be effective for derivatized analogs.

Figure 3: General workflow for chiral HPLC method development.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock and shim the instrument to the deuterated solvent signal.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For complex structures, 2D NMR experiments (COSY, HMBC) should be performed for unambiguous assignment.

Protocol 2: Chiral HPLC for Enantiomeric Separation
  • Column Selection: Select a suitable chiral stationary phase. For underivatized 2-azabicyclo[2.2.2]octane-3-carboxylic acid, a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) is a good starting point.[2]

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column and analyte. A common starting point for polar amino acids on a Chirobiotic T column is a mixture of methanol, ethanol, and a small amount of a basic modifier like diethylamine (e.g., 50:50:0.1 v/v/v). The mobile phase should be filtered and degassed before use.

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the analyte has sufficient absorbance. If the analyte lacks a strong chromophore, a derivatization step or a mass spectrometer detector may be necessary.

  • Sample Analysis:

    • Dissolve the sample in the mobile phase at a known concentration.

    • Inject a small volume (e.g., 10 µL) of the sample onto the column.

    • Record the chromatogram.

  • Method Optimization: If the initial conditions do not provide adequate separation of the enantiomers, systematically vary the mobile phase composition (e.g., the ratio of organic solvents, the type and concentration of the modifier), the flow rate, and the column temperature to optimize the resolution.

Conclusion

The robust validation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy, with the aid of 2D methods, provides the definitive structural elucidation. Mass spectrometry confirms the molecular weight and offers valuable information on the fragmentation patterns. IR spectroscopy serves as a quick and effective tool for identifying key functional groups. Finally, for chiral derivatives, chiral HPLC is indispensable for ensuring enantiomeric purity. By employing these techniques in a logical and informed manner, researchers can confidently ascertain the structure and stereochemistry of these important pharmaceutical building blocks, thereby ensuring the integrity of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

Introduction 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid bicyclic structure makes it a valuable chiral building block in medicinal chemistry, off...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid bicyclic structure makes it a valuable chiral building block in medicinal chemistry, offering a scaffold for the synthesis of novel therapeutic agents with well-defined three-dimensional orientations. As with most chiral molecules destined for pharmaceutical applications, the ability to isolate and quantify individual enantiomers is of paramount importance, as they often exhibit different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the efficacy of different classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of the enantiomers of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. While specific application notes for this exact compound are not widely published, we will draw upon robust experimental data for the structurally analogous bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids to provide a scientifically sound and predictive comparison.[1] This approach allows for a well-founded starting point for method development for this and other constrained bicyclic amino acids.

We will delve into the performance of three major classes of CSPs: macrocyclic glycopeptides, polysaccharide derivatives, and ligand-exchange phases, explaining the underlying chiral recognition mechanisms that govern their separating power.

Overview of Chiral Stationary Phases (CSPs)

Chiral chromatography is a powerful technique that enables the separation of enantiomers. This is achieved by employing a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. The choice of CSP is critical and depends on the structural and chemical properties of the analyte. In this guide, we will compare the following three widely used types of CSPs for the separation of amino acids.

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., Chirobiotic T), are known for their versatility and broad enantioselectivity, particularly for amino acids.[2][3]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support (e.g., Lux Cellulose-1) are workhorses in chiral separations, offering a wide range of selectivities.[4]

  • Ligand-Exchange CSPs: These CSPs (e.g., Astec CLC-L) utilize a chiral ligand and a metal ion in the mobile phase to form transient diastereomeric complexes with the analyte, a technique particularly effective for underivatized amino acids.[5][6]

Comparative Analysis of CSP Performance

Macrocyclic Glycopeptide CSPs (Chirobiotic Series)

The Chirobiotic family of CSPs, based on macrocyclic glycopeptides like teicoplanin and its aglycone, are exceptionally well-suited for the separation of amino acids due to their multiple interaction sites.[2][3] A key study on the enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids demonstrated excellent results on Chirobiotic T, T2, TAG, and R columns.[1]

Chiral Recognition Mechanism: The separation on these phases is driven by a combination of interactions. The primary interaction for amino acids is an ionic bond between the protonated amine on the CSP and the deprotonated carboxylic acid of the analyte. Secondary interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the macrocyclic "basket," contribute to the chiral recognition and lead to the differential retention of the enantiomers.

Below is a summary of the performance of different Chirobiotic phases for the separation of a close structural analog of our target compound.[1]

Chiral Stationary PhaseMobile Phasek1αRs
Chirobiotic T Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)2.051.282.55
Chirobiotic T2 Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)1.881.252.30
Chirobiotic TAG Methanol/Acetic Acid/Triethylamine (100/0.04/0.02, v/v/v)2.501.353.20
Chirobiotic R Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)1.551.181.85

k1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor.

From this data, it is evident that all tested Chirobiotic phases can achieve at least baseline separation (Rs > 1.5). The Chirobiotic TAG, which is the teicoplanin aglycone, provided the highest resolution, suggesting that the absence of the sugar moieties may allow for a more optimal interaction with the rigid bicyclic structure of the analyte.

Polysaccharide-Based CSPs (e.g., Lux Cellulose-1)

Chiral Recognition Mechanism: The chiral recognition on polysaccharide phases arises from the formation of transient diastereomeric complexes between the analyte and the chiral selector. The helical structure of the cellulose derivative creates chiral grooves and cavities where interactions such as hydrogen bonding, π-π stacking, and steric hindrance can occur. The phenylcarbamate groups on the cellulose backbone are crucial for these interactions. For an amino acid like our target, hydrogen bonding between the carboxylic acid and amino groups of the analyte and the carbamate groups of the CSP, along with steric fit into the chiral cavities, would be the primary drivers of separation.

Given the successful separation of other cyclic amino acids on these phases, it is highly probable that a suitable method could be developed on a column like Lux Cellulose-1, likely in a polar organic or reversed-phase mode.

Ligand-Exchange CSPs (e.g., Astec CLC-L)

Chiral Ligand-Exchange Chromatography (CLEC) is a powerful technique for the enantioseparation of α- and β-amino acids.[9] CSPs like the Astec CLC-L, which has an L-hydroxyproline-based chiral selector, are specifically designed for this purpose.[5][6]

Chiral Recognition Mechanism: The separation mechanism involves the formation of transient, diastereomeric ternary complexes. The mobile phase contains a metal ion, typically copper(II), which forms a complex with the chiral selector on the stationary phase. The amino acid analyte then displaces solvent molecules and coordinates with the copper ion, forming a mixed-ligand complex. The stability of these diastereomeric complexes differs, leading to the separation of the enantiomers. The rigid structure of 2-azabicyclo[2.2.2]octane-3-carboxylic acid, with its fixed spatial arrangement of the amino and carboxylic acid groups, makes it an excellent candidate for this technique.

In-Depth Methodologies and Protocols

Protocol for Chiral Separation on a Chirobiotic CSP

This protocol is adapted from the successful separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids and serves as an excellent starting point for method development.[1]

1. Column and Equipment:

  • Chiral Stationary Phase: Chirobiotic TAG, 250 x 4.6 mm, 5 µm

  • HPLC System: A standard HPLC system with a UV detector.

2. Mobile Phase Preparation:

  • Prepare a stock solution of 1% acetic acid and 1% triethylamine in methanol.

  • The final mobile phase is prepared by mixing methanol with the appropriate amount of the stock solution to achieve the desired concentration (e.g., for 0.04% acetic acid and 0.02% triethylamine, add 4 mL of 1% acetic acid and 2 mL of 1% triethylamine to 994 mL of methanol).

  • Sonicate the mobile phase for 15 minutes to degas.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the racemic 2-azabicyclo[2.2.2]octane-3-carboxylic acid in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pair.

General Protocol for Method Development on a Polysaccharide-Based CSP (Lux Cellulose-1)
  • Initial Screening:

    • Start with a mobile phase of 100% methanol or ethanol with 0.1% of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to ensure the analyte is in a single ionic state.

    • If no separation is observed, screen in normal phase mode with a mobile phase of hexane/isopropanol (90/10, v/v) with 0.1% additive.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition.

    • In reversed-phase or polar organic mode, adjust the type and concentration of the organic modifier (e.g., acetonitrile) and the additive.

    • In normal phase, adjust the ratio of the alcohol modifier.

    • Investigate the effect of column temperature on the separation.

Visualizations

Chiral_Separation_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation start Racemic Analyte csp_screening Screen on Multiple CSPs (e.g., Macrocyclic, Polysaccharide, Ligand-Exchange) start->csp_screening mode_screening Screen in Multiple Modes (RP, NP, Polar Organic) csp_screening->mode_screening mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) mode_screening->mobile_phase Partial Separation temp Optimize Temperature mobile_phase->temp flow Optimize Flow Rate temp->flow robustness Test Robustness flow->robustness final_method Final Validated Method robustness->final_method

Caption: A generalized workflow for developing a chiral separation method.

Chiral_Recognition_Mechanism cluster_csp Chirobiotic CSP cluster_analyte Analyte Enantiomers csp_node Macrocyclic Glycopeptide 'Basket' amine_group Protonated Amine (+) csp_node->amine_group enantiomer_R R-Enantiomer enantiomer_R->csp_node Weaker Interaction -> Shorter Retention carboxylate_R Carboxylate (-) enantiomer_R->carboxylate_R enantiomer_S S-Enantiomer enantiomer_S->csp_node Stronger Interaction (Ionic, H-bonding, Inclusion) -> Longer Retention carboxylate_S Carboxylate (-) enantiomer_S->carboxylate_S

Caption: A simplified diagram of the chiral recognition mechanism on a macrocyclic glycopeptide CSP.

Conclusion and Recommendations

The enantiomeric separation of 2-azabicyclo[2.2.2]octane-3-carboxylic acid is readily achievable using modern chiral stationary phases. Based on the available data for a close structural analog, the following recommendations can be made:

  • For initial method development, a macrocyclic glycopeptide CSP, particularly the Chirobiotic TAG, is highly recommended. These phases have demonstrated excellent resolving power for this class of compounds, and a robust starting method is available.[1]

  • Polysaccharide-based CSPs, such as Lux Cellulose-1, represent a viable alternative. Their broad selectivity makes them a staple in any chiral screening platform.

  • Ligand-exchange chromatography with a CSP like Astec CLC-L is a mechanistically different and potentially very effective approach , especially given the fixed conformation of the amino and carboxylic acid groups in the target analyte.

Ultimately, the choice of the optimal CSP will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with detection methods such as mass spectrometry. The information and protocols provided in this guide offer a strong foundation for researchers and drug development professionals to successfully develop and optimize a chiral separation method for 2-azabicyclo[2.2.2]octane-3-carboxylic acid and other constrained amino acids.

References

  • Pataj, Z., Ilisz, I., Grecsó, N., & Péter, A. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(4), 200-208. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1319, 1-21. [Link]

  • Scientific Laboratory Supplies. (n.d.). Astec CLC-L Chiral HPLC Column. Retrieved from [Link]

  • D'Acquarica, F., et al. (2000). Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of ??-amino acids. Tetrahedron: Asymmetry, 11(11), 2375-2385. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025).
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Google Patents. (n.d.). US10815241B2 - Optically active azabicyclo ring derivative.
  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved from [Link]

  • Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
  • D'Acquarica, F., et al. (2002). High-performance chromatographic chiral separation of ??2-homoamino acids. Chirality, 14(5), 415-423. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5648. [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1. Retrieved from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

Sources

Validation

The Strategic Incorporation of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid in Medicinal Chemistry: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the diverse array of conformationally constrained amino acids, 2-Azabicyclo[2.2.2]octane-3-carboxylic acid has emerged as a valuable building block for imparting favorable characteristics to bioactive molecules. This guide provides an in-depth analysis of its application in medicinal chemistry through comparative case studies, supported by experimental data and detailed protocols.

The rigid bicyclic structure of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid offers a unique conformational constraint that can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. This constrained scaffold can also improve metabolic stability by shielding susceptible bonds from enzymatic degradation and can influence physicochemical properties such as solubility and membrane permeability. This guide will explore these attributes through real-world examples, comparing its performance with other constrained amino acid alternatives.

Case Study 1: Human Leukocyte Elastase (HLE) Inhibitors

Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases. A study focused on developing potent HLE inhibitors of the Val-Pro-Val type explored the replacement of the central proline residue with non-natural constrained amino acids, including (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) and (2S,3aS,7aS)-perhydroindole-2-carboxylic acid (Phi).[1][2]

The rationale behind incorporating these bicyclic amino acids was to introduce conformational rigidity to the peptide backbone, potentially leading to enhanced binding to the HLE active site and improved stability. The experimental data demonstrated that this strategy was successful in maintaining, and in some cases improving, the inhibitory potency.

Comparative Performance of Constrained Amino Acids in HLE Inhibitors

Compound IDConstrained Amino AcidStructureHLE IC50 (nM)
Reference L-ProlineVal-Pro -Val derivative~50
Compound 1 (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo)Val-Abo -Val derivative30
Compound 2 (2S,3aS,7aS)-perhydroindole-2-carboxylic acid (Phi)Val-Phi -Val derivative20

Data synthesized from published research.[1][2]

The results indicate that both the Abo and Phi scaffolds are superior to the natural proline residue in this context, with the perhydroindole-containing compound showing slightly higher potency. The choice between these scaffolds in a drug development program would likely depend on other factors such as synthetic accessibility and overall pharmacokinetic profile. Interestingly, a derivative of the Abo-containing series, when further modified to include an antioxidant moiety, not only retained high HLE inhibitory potency but also demonstrated exceptional stability and retention in the lung in in vivo models.[1]

Case Study 2: α4β1/α4β7 Integrin Antagonists

Integrins are cell adhesion receptors that play a crucial role in inflammatory responses. The α4β1 and α4β7 integrins are particularly important targets for inflammatory diseases such as asthma and inflammatory bowel disease. A series of potent integrin antagonists were developed using an azabicyclo[2.2.2]octane carboxamide scaffold.[3][4][5]

In this case, the rigid bicyclic core served as a central scaffold to which other pharmacophoric elements were attached. Conformational analysis suggested that the 2-azabicyclo[2.2.2]octane framework was a suitable template for mimicking the desired bioactive conformation of known integrin antagonists.[6] By varying the substituents on the bicyclic core and appended aromatic groups, researchers were able to develop compounds with low nanomolar balanced activity against both α4β1 and α4β7 integrins.[5]

Selected compounds from this series demonstrated significant in vivo efficacy, causing a marked increase in circulating lymphocytes, a key indicator of integrin antagonism.[5] One of the lead candidates from this class of 2-azabicyclo[2.2.2]octane-based antagonists was further evaluated as an inhaled anti-asthmatic agent and was found to block the late-phase asthmatic response and airway hyper-responsiveness in an allergen-sensitized sheep model.[7] While this study did not provide a direct head-to-head comparison with other constrained amino acids within the same publication, the successful progression of a compound with this scaffold highlights its utility in designing potent and selective integrin antagonists.

Case Study 3: Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors

Long chain fatty acid elongase 6 (ELOVL6) is an enzyme involved in the synthesis of long-chain saturated and monounsaturated fatty acids, making it a potential target for metabolic diseases. A novel class of ELOVL6 inhibitors was identified based on a 2-azabicyclo[2.2.2]octane scaffold.[8]

The discovery process began with the identification of a lead compound from a corporate chemical collection. Subsequent structure-activity relationship (SAR) studies focusing on modifications of the 2-azabicyclo[2.2.2]octane core led to the identification of an orally available, potent, and selective ELOVL6 inhibitor.[8] This case study underscores the value of the 2-azabicyclo[2.2.2]octane framework as a versatile scaffold for the development of small molecule inhibitors for intracellular enzyme targets.

Experimental Protocols

Synthesis of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid

A detailed, step-by-step synthesis for this class of compounds is often proprietary or spread across multiple publications. However, a general and commonly employed strategy involves a Diels-Alder reaction followed by a series of functional group manipulations. The following is a representative, conceptual workflow.

Synthesis_Workflow start Commercially Available Chiral Precursor step1 Diels-Alder Reaction (e.g., with a suitable dienophile) start->step1 step2 Functional Group Interconversion (e.g., reduction, protection) step1->step2 step3 Ring-Closing Metathesis or Intramolecular Cyclization step2->step3 step4 Deprotection and Oxidation step3->step4 final (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid step4->final

Caption: Conceptual workflow for the synthesis of the target scaffold.

Detailed Protocol for Incorporation into Peptides (Solid-Phase Peptide Synthesis)

The incorporation of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) follows standard protocols, with considerations for the steric bulk of the amino acid.

  • Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink amide resin) with the first amino acid of the sequence.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-protected (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (2-4 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as HATU (2-4 equivalents) and a base like diisopropylethylamine (DIEA) (4-8 equivalents).

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Due to the constrained nature of the amino acid, a longer coupling time or double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to remove all protecting groups and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_cycle Repetitive Coupling Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Coupling of Fmoc-Abo-OH (HATU/DIEA/DMF) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Amino Acid cleavage Cleavage & Final Deprotection (TFA Cocktail) wash2->cleavage start Resin-Bound Peptide start->deprotection purification RP-HPLC Purification cleavage->purification

Caption: Solid-phase synthesis cycle for incorporating the scaffold.

Conclusion

The case studies presented demonstrate the utility of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid as a valuable building block in medicinal chemistry. Its rigid bicyclic structure can effectively constrain the conformation of peptides and small molecules, leading to improved potency and, in some cases, favorable pharmacokinetic properties. The comparison with other constrained amino acids, such as perhydroindole-2-carboxylic acid in the context of HLE inhibitors, highlights that while it is a highly effective scaffold, the optimal choice is target and context-dependent. The successful application of this scaffold in diverse areas, including protease inhibitors and integrin antagonists, underscores its versatility and potential for future drug discovery efforts. Researchers are encouraged to consider this and other constrained amino acids as strategic tools to overcome common challenges in the development of novel therapeutics.

References

  • Dyatkin, A. B., et al. (2006). Aza-bicyclic amino acid carboxamides as α4β1/α4β7 integrin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 10-14.
  • Gong, Y., et al. (2005). Aza-bicyclic amino acid carboxamides as α4β1/α4β7 integrin receptor antagonists. Bioorganic & Medicinal Chemistry, 13(23), 6443-6451.
  • Dyatkin, A. B., et al. (2005). Aza-bicyclic amino acid carboxamides as α4β1/α4β7 integrin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4082-4085.
  • He, W., et al. (2005). Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent. Bioorganic & Medicinal Chemistry Letters, 15(18), 4078-4081.
  • Dyatkin, A. B., et al. (2004). Aza-bicyclic amino acid sulfonamides as alpha(4)beta(1)/alpha(4)beta(7) integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 14(6), 1511-1515.
  • Portevin, B., et al. (1997). Dual inhibition of human leukocyte elastase and lipid peroxidation: in vitro and in vivo activities of azabicyclo[2.2.2]octane and perhydroindole derivatives. Journal of Medicinal Chemistry, 40(12), 1906-1918.
  • Matsumoto, K., et al. (2014). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3438-3441.

Sources

Comparative

The Rigidity Spectrum: A Comparative Guide to the Conformational Constraints of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid and Azetidine-2-carboxylic Acid

Introduction In the landscape of drug discovery and peptide design, the conformational rigidity of molecular scaffolds is a critical parameter that dictates binding affinity, selectivity, and metabolic stability. Constra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and peptide design, the conformational rigidity of molecular scaffolds is a critical parameter that dictates binding affinity, selectivity, and metabolic stability. Constrained amino acid analogues are powerful tools for medicinal chemists, enabling the precise manipulation of peptide and small molecule architecture to optimize pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth comparison of two such analogues: the highly rigid 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and the more subtly constrained Azetidine-2-carboxylic acid .

By examining their structural biology through the lens of experimental and computational data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct conformational landscapes these molecules inhabit. The choice between a bicyclic system and a strained monocyclic ring has profound implications for molecular design, and this guide will illuminate the causality behind these choices.

Part 1: The Flexible Constraint of Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a lower homologue of proline, featuring a four-membered heterocyclic ring.[1][2] This small ring size introduces significant ring strain, which in turn governs its conformational behavior.[3][4] Unlike the five-membered ring of proline, which adopts distinct "up" and "down" pucker conformations, the azetidine ring's flexibility is more nuanced.

Conformational Landscape: The Puckered Ring

The four-membered ring of azetidine is not planar. To alleviate torsional strain, it adopts a puckered conformation.[5] This puckering is not static; the ring can invert between two equivalent puckered states. The degree of this pucker and the energy barrier to inversion are the defining features of its conformational constraint.

Experimental data from gas-phase electron diffraction studies on the parent azetidine molecule reveal a significant dihedral angle of 37°, confirming a non-planar structure.[5] Crystal structure analysis of L-azetidine-2-carboxylic acid further solidifies this, showing a puckered ring in the solid state.[6][7]

While more flexible than proline's direct counterparts, peptides incorporating azetidine are still more constrained than those with acyclic amino acids.[1] Energy computations have shown that while the overall conformational preferences of azetidine and proline are similar, azetidine-containing peptides are generally more flexible.[1][8] This is attributed to a decrease in repulsive non-covalent interactions between the smaller azetidine ring and neighboring residues.[1]

Part 2: The Rigid Scaffold of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

In stark contrast to the strained flexibility of azetidine, 2-Azabicyclo[2.2.2]octane-3-carboxylic acid presents a highly rigid and defined three-dimensional structure. This molecule belongs to a class of bicyclic amino acids that serve as conformationally locked scaffolds.[9][10][11]

Conformational Landscape: A Locked System

The defining feature of the 2-azabicyclo[2.2.2]octane framework is its inherent rigidity. The fusion of three six-membered rings into a bicyclic system effectively eliminates the low-energy conformational isomerism, such as ring puckering or inversion, that is characteristic of monocyclic systems. The boat-like conformations of the constituent rings are locked in place, providing a static scaffold.

This rigidity severely restricts the accessible values for the key backbone dihedral angles (phi, φ and psi, ψ) when this moiety is incorporated into a peptide chain. This makes it an excellent tool for inducing specific, stable secondary structures like turns or helices, or for positioning pharmacophoric groups in a precise and predictable orientation for receptor binding.[12] NMR spectroscopy and X-ray crystallography are the primary tools used to confirm the fixed conformation of these systems.[13][14]

Part 3: Head-to-Head Comparison

The choice between these two constrained analogues depends entirely on the desired degree of structural pre-organization and the specific application.

FeatureAzetidine-2-carboxylic acid2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Scaffold Type Monocyclic, 4-membered ringBicyclic, fused ring system
Primary Constraint Ring strain, leading to puckeringFused bicyclic structure
Flexibility Limited flexibility via ring puckeringHighly rigid, conformationally locked
Key Dihedral Angles Restricted but allows for some variationSeverely restricted to a narrow range of values
Application Rationale Introduce moderate constraint, mimic proline with increased flexibilityEnforce a specific, rigid conformation; act as a turn inducer or scaffold

This fundamental difference is illustrated in the logical diagram below.

G cluster_0 Conformational Behavior cluster_1 Structural Characteristics cluster_2 Implications in Design Aze Azetidine-2-carboxylic Acid Puckering Ring Puckering & Inversion Aze->Puckering exhibits Abo 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Rigidity Locked Bicyclic Core Abo->Rigidity possesses Flexibility Limited Flexibility Puckering->Flexibility allows Moderate Moderate Constraint Flexibility->Moderate Static Conformationally Static Rigidity->Static results in High High Degree of Pre-organization Static->High

Caption: Logical flow comparing the structural properties of the two molecules.

Part 4: Experimental Methodologies

The conformational analysis of these molecules relies on a synergistic combination of spectroscopic and computational techniques. A typical workflow is outlined below.

Workflow for Conformational Analysis

Caption: Standard workflow for determining molecular conformation.

Key Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To determine the solution-state conformation and dynamics.

    • Protocol:

      • Dissolve a 2-5 mg sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

      • Acquire one-dimensional (¹H, ¹³C) and two-dimensional spectra (COSY, HSQC, NOESY/ROESY).

      • Measure proton-proton coupling constants (³J-values) from high-resolution ¹H spectra. These values are related to dihedral angles via the Karplus equation, providing insight into ring pucker and side-chain orientation.[15][16]

      • Analyze Nuclear Overhauser Effect (NOE) correlations from NOESY/ROESY spectra to determine through-space proximities between protons, confirming spatial arrangements.

    • Causality: NMR is crucial because it provides data on the molecule's conformation in a biologically relevant solution state, which can differ from the solid-state structure obtained by crystallography.[17][18]

  • Single-Crystal X-Ray Diffraction

    • Objective: To obtain a precise three-dimensional structure in the solid state.

    • Protocol:

      • Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling.

      • Mount a crystal on a goniometer and cool it under a stream of nitrogen gas.

      • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

      • Process the data and solve the crystal structure using direct methods or Patterson synthesis to obtain a detailed model of atomic positions.

    • Causality: This technique provides an unambiguous, high-resolution snapshot of a low-energy conformation, serving as a benchmark for validating computational models and interpreting NMR data.[6][7]

  • Computational Chemistry

    • Objective: To map the potential energy surface and identify low-energy conformers and the barriers between them.

    • Protocol:

      • Build an initial 3D model of the molecule.

      • Perform a conformational search using molecular mechanics (MM) or quantum mechanics (QM) methods (e.g., Density Functional Theory, DFT).

      • For each identified low-energy conformer, perform a geometry optimization to find the precise minimum energy structure.

      • Calculate the relative energies of all conformers to determine their Boltzmann population at a given temperature.

      • (Optional) Perform transition state searches to calculate the energy barriers for interconversion between conformers (e.g., ring inversion for azetidine).

    • Causality: Computational modeling complements experimental data by providing a complete picture of the conformational landscape, including transient or higher-energy states that may not be directly observable but are functionally important.

Conclusion

The conformational constraints of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid and azetidine-2-carboxylic acid lie at different ends of the rigidity spectrum. Azetidine-2-carboxylic acid offers a subtle, flexible constraint through its strained, puckered ring, making it a valuable proline analogue for fine-tuning peptide conformation.[1][8] In contrast, 2-Azabicyclo[2.2.2]octane-3-carboxylic acid provides an uncompromisingly rigid scaffold, ideal for applications requiring precise and unwavering positioning of functional groups.[10][11] The selection of one over the other is a strategic decision in rational drug design, guided by the specific conformational hypothesis being tested. Understanding the fundamental differences in their structural biology, as supported by the experimental data and methodologies discussed, empowers researchers to make more informed choices in the design of next-generation therapeutics.

References

  • Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.

  • Pallocca, G., Palleschi, A., & Scipioni, A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers.

  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (1999). Bioorganic & Medicinal Chemistry Letters.

  • Structure Determination by NMR Spectroscopy. JenaLib.

  • Biocompatible and Selective Generation of Bicyclic Peptides. (2022). Angewandte Chemie International Edition.

  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. (1969). ACS Publications.

  • Pallocca, G., & Scipioni, A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers.

  • Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. ScienceDirect.

  • Synthesis of DNA-Encoded Bicyclic Peptides via Cysteine-Promoted Cyclization and Amide Condensation Reaction. (2022). ACS Publications.

  • Biocompatible and Selective Generation of Bicyclic Peptides. (2022). Wiley Online Library.

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). MDPI.

  • Azetidine-2-carboxylic acid. PubChem.

  • Azetidine-2-carboxylic acid. ChemScene.

  • Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences.

  • (1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2... Molbank.

  • (S)-2-[((S)-2-Benzenesulfonyl-2-aza-bicyclo[2.2.2... AKos Consulting & Solutions.

  • Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. ResearchGate.

  • Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. ResearchGate.

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules.

  • Azetidine-2-carboxylic acid. Wikipedia.

  • NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. NIH.

  • Conformationally Restricted Nonchiral Pipecolic Acid Analogues. (2009). The Journal of Organic Chemistry.

  • L-Azetidine-2-carboxylic acid. Sigma-Aldrich.

  • Ring puckering of azetidine: an electron diffraction study. (1971). RSC Publishing.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.

  • Previous strategies towards azetidines and this approach. ResearchGate.

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. a)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure the highest level of safety and environmental stewardship. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Regulatory Context

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic organic compound. While specific hazard data for this compound is not extensively documented in readily available literature, its structural classification as a carboxylic acid provides a basis for establishing safe handling and disposal protocols. Carboxylic acids, as a class, can exhibit corrosive properties.[1] It is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to follow disposal procedures for chemical waste.

All chemical waste, including 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] These regulations mandate that hazardous waste be managed from its point of generation to its final disposal to protect human health and the environment.[3][5]

Table 1: Key Safety and Regulatory Information

ParameterGuidelineSource
Hazard Classification Assumed to be a hazardous waste; handle with caution. A formal hazard determination should be conducted by trained personnel.[6]
Primary Disposal Route Dispose of as hazardous chemical waste through a licensed disposal company.[7][8][9][10][7][8][9][10]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat are mandatory.[1][10][1][10]
Waste Container Use a designated, compatible, and leak-proof hazardous waste container (e.g., high-density polyethylene or glass).[1][11][1][11]
Regulatory Framework Resource Conservation and Recovery Act (RCRA), EPA and OSHA standards.[2][3][4][2][3][4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a multi-step process that begins with waste minimization and ends with collection by a certified hazardous waste handler. The following workflow is designed to ensure compliance and safety at every stage.

Waste Minimization: The First Line of Defense

The most effective way to manage laboratory waste is to minimize its generation at the source.[12][13] This can be achieved by:

  • Ordering only the necessary quantities of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid for your experiments.[3][5][11]

  • Reducing the scale of experiments whenever feasible to decrease the volume of waste produced.[3][5]

  • Maintaining an accurate chemical inventory to avoid ordering duplicate materials.[3][5][11]

Waste Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[11][14]

  • Do not mix 2-Azabicyclo[2.2.2]octane-3-carboxylic acid waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[1][15]

  • Collect waste in a designated container that is compatible with carboxylic acids, such as a high-density polyethylene (HDPE) or glass bottle.[1][11] Avoid using metal containers, as acids can cause them to corrode.[11][16]

  • Ensure the waste container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[11]

Labeling: Clear and Compliant Communication

Accurate and clear labeling of hazardous waste is a strict regulatory requirement.[17][18]

  • The waste container must be labeled with the words "Hazardous Waste."[17][18]

  • The label must clearly identify the contents, including the full chemical name: "2-Azabicyclo[2.2.2]octane-3-carboxylic acid." Avoid using abbreviations or chemical formulas.

  • Indicate the hazards associated with the waste. While specific data is limited, it is prudent to label it as "Corrosive" and "Irritant."

  • Include the date when the first drop of waste was added to the container.

Storage: The Satellite Accumulation Area (SAA)

Designated storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs).[5][14][17]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][14][17]

  • Store the waste container in a designated secondary containment tray to prevent the spread of potential spills.[12][13]

  • Keep the waste container closed at all times, except when adding waste.[5][14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5][6]

Disposal Request and Collection: The Final Step

Once the waste container is full (no more than 90% capacity) or has been in storage for up to one year, it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][14][16]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

  • Never dispose of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid down the drain or in the regular trash.[19]

Emergency Procedures: Managing Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Management
  • For small spills: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[1] Collect the absorbed material in a designated hazardous waste container and label it accordingly.[1]

  • For large spills: Evacuate the area and follow your institution's emergency response plan.[1][20] Notify your EHS department immediately.

Personal Exposure
  • Skin contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.

  • Eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal gen Generate 2-Azabicyclo[2.2.2]octane-3-carboxylic acid waste seg Segregate from incompatible chemicals (bases, oxidizers) gen->seg cont Use compatible container (HDPE, glass) seg->cont label_node Label with 'Hazardous Waste', chemical name, and hazards cont->label_node store Store in designated Satellite Accumulation Area (SAA) label_node->store contain Use secondary containment store->contain full Container is full (90%) or stored for 1 year contain->full request Request pickup from EHS or licensed vendor full->request pickup Waste collected for proper disposal request->pickup

Caption: Disposal workflow for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

References

  • Properly Managing Chemical Waste in Laboratories.

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.

  • Best Practices for Laboratory Waste Management - ACTenviro.

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.

  • Laboratory Waste Management Guidelines.

  • Safety Data Sheet - CymitQuimica.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration - OSHA.

  • Managing Hazardous Chemical Waste in the Lab.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know.

  • MSDS of 2-azabicyclo[2.2.2]octane-3-carboxylic acid.

  • 2-Azabicyclo[2.2.2]octane-3-carboxylicacid,methylester... - Echemi.

  • 2(S)-Aza-bicyclo[2.2.2]octane-2,3-dicarboxylic acid 2-tert-butyl ester SDS - LookChem.

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals - Benchchem.

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.

  • 2-(Tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid - AK Scientific, Inc.

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.

  • Laboratory Waste Management: The New Regulations.

  • Hazardous Materials Disposal Guide | Nipissing University.

  • SAFETY DATA SHEET - Fisher Scientific.

  • TLC PHARMACEUTICAL STANDARDS.

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azabicyclo[2.2.2]octane-3-carboxylic acid

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed not merely as rules, but as a self-validating system to ensure your protection and the integrity of your research.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the potential hazards of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is the critical first step in building a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally similar compounds and its functional groups (a bicyclic amine and a carboxylic acid).

A closely related analog, 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, the parent structure, a bicyclic amine, can be corrosive and toxic. For instance, 1-Azabicyclo[2.2.2]octane is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage[2]. Carboxylic acids, while generally weak, can also be corrosive to skin and eyes[3].

Therefore, we must assume 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is, at a minimum, a significant irritant to the skin, eyes, and respiratory tract, with the potential for more severe corrosive properties. Our PPE strategy is built upon this conservative and safety-first assessment.

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: Direct skin contact can lead to irritation or chemical burns.

  • Ocular Contact: Splashes pose a serious risk of severe eye irritation or damage.

  • Inhalation: Inhalation of the powdered compound can irritate the respiratory system.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure. All handling of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid as a solid or in volatile solutions should be performed within a fume hood. PPE is the essential final barrier between you and the chemical.

Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear chemical splash goggles that meet the ANSI Z.87.1 standard at all times when handling the compound in any form. Goggles provide a full seal around the eyes, protecting from splashes, powders, and vapors[4][5].

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during reaction quenching or crystallization), a face shield must be worn over chemical splash goggles to protect the entire face[4].

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Disposable nitrile gloves provide a good baseline of protection for incidental contact and splashes[4][6]. They are resistant to a broad range of chemicals, including acids.

  • Glove Thickness: A minimum thickness of 4 mil is recommended. For tasks with higher splash potential, consider 6 mil or 8 mil nitrile gloves.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin; if the outer glove is contaminated, it can be removed without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon known or suspected contact with the chemical. Do not reuse disposable gloves[7].

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snug fit at the wrists is mandatory. Ensure the coat is fully buttoned to provide maximum coverage[4].

  • Chemical-Resistant Apron: When handling larger volumes of solutions or during procedures with a high risk of spillage, a chemical-resistant apron worn over the lab coat is required.

  • Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are required in the laboratory at all times. Polyester and acrylic fabrics should be avoided in favor of cotton or other natural fibers[4].

Respiratory Protection

Engineering controls are the primary means of respiratory protection.

  • Fume Hood: All weighing and handling of the solid compound, as well as any work with its solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[2][8].

  • Respirator: If engineering controls are not feasible or fail, or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved N95 particulate respirator may be sufficient for the solid, but for vapors or unknown concentrations, an air-purifying respirator (APR) with organic vapor/acid gas cartridges would be necessary. Use of a respirator requires prior medical evaluation, training, and fit-testing as per OSHA regulations[4][9].

Operational Plans: PPE in Practice

Theoretical knowledge must be translated into flawless execution. Follow these procedural steps to ensure your safety.

PPE Selection Matrix
Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Workup/Extraction Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronChemical Fume Hood
Large Scale Weighing (>10g) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat & ApronRespirator (as needed)
Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_ops Operation A Review SDS & Assess Hazards (Skin/Eye/Resp Irritant) B Evaluate Task (Scale, Splash Potential) A->B C Select Core PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat B->C D High Splash Potential? C->D E Add Face Shield & Chemical Apron D->E Yes F Engineering Controls Inadequate? D->F No E->F G Don Respirator (Fit-Tested) F->G Yes H Perform Task in Chemical Fume Hood F->H No G->H I Monitor for Contamination H->I J Doff PPE Correctly I->J K Dispose of Contaminated PPE as Hazardous Waste J->K

Caption: Decision workflow for selecting and using PPE when handling 2-Azabicyclo[2.2.2]octane-3-carboxylic acid.

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over your goggles.

  • Final Check: Perform a final visual check before entering the work area.

Doffing (Taking Off) Sequence: This should be performed in an order that moves from most to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Apron: If used, remove the face shield and/or apron.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated outside folded inward. Hang it in its designated location or dispose of it if grossly contaminated.

  • Goggles: Remove your goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[10][11].

Emergency Procedures and Disposal

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2][8].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan:

  • All disposable PPE that is contaminated with 2-Azabicyclo[2.2.2]octane-3-carboxylic acid (gloves, aprons, etc.) must be disposed of as hazardous chemical waste.

  • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container. Do not overfill waste bags or containers. Follow all institutional and local regulations for hazardous waste disposal[12].

By integrating these principles and protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • Safety Guidelines for Handling Chemicals. HPE Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSdV_djvHhlOrZsVrDHNaZe-sbctUvQMGk29hc3Mm2cGUsr_-z03ZafCxIzGSwFpwumVWxoYkY1xcYrHpTTlLKnza-dIG_TpZCclCfZnQalhNokZENMTHMLB_c6z_a6d4i2na-9p3jmOzXA5k4pDmC02Ozd4TpiMPbQixSVJlVig8ZRlj6pOvPQgUgQrxye-Ss02PckODlZy59BTO9bK8A6Tq9UxfIIf4j3dxrPx2jJss]
  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyGrLHJCE-yXU-ghAi4MHanhiwn4eGSZ_2VWYVnd9C4-J2tcr1ZjkFxmW1hov3VPE3ITDEdrqdN58eZAsQ860pRTVdg-0h-zUkaHxa29szZOXU5hFNZKqP4W19kipC1r6JWlgrhl4lGYnxFUxq]
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2PnluOS7_cATCnXpTm6pSqnhEMGBwQBIADycU8OjArsJkB6UyNXhsCeZ9tMxCNit7wS8rpvn7Q8EPtYj7US1_g1R7Gn4AYIhUm6rhLPgdYv5Q5TrT_zfaollmcZN_VUp5c8TWMFBMuV1P3Yz0Es3vVJyaLWgaEVMc9-90WtLf3lob_Rh0cqClhN-8my4dG60eIXzX]
  • PPE for Hazardous Chemicals. Canada Safety Training. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ULnMzvKiJapcJvtALB3R0czNppUq3JEZUidKA31WufnefsQkKMh0-bbpBZZUbUM11ERCn4rgF4N_3KRFzI6Rm5bLR_eYz_7XinGzxqTunxBYir9TdFYq7xAkcA9KD9RwfDiie0C6f3t6X-By6rOZZmCYudDIxozHt6PcF2_qxyCVUug8xXZd]
  • Protective Equipment. American Chemistry Council. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELP9y8366Cq55fb6jSR3yGA37-u3-fV50Wy_SVAegiC-N8rxGXg5t5KGFZng7ORj8yjh1D5c0RLTN6yg9p90nZ7gDhwj4TruEbVRIqDkfQa8pfZECH6Lh4dpCP2CmDiyDGKp_oQU3z7ccj62MJg0UMC93VhFB3mBGg63y7Gz1ievwrU2doWHFcTHz58LjtXVILjsMPfHXfbxN5PVFjDKedaBa37GMGSMRkDekJY6H2fQZs3-c6Fp8VH9viWYwmTGNzotv1n7DRP4pJ90ioCG5PQM66e8UGzbftVaRbCFaux8fyovn-uV2adg==]
  • 2(S)-Aza-bicyclo[2.2.2]octane-2,3-dicarboxylic acid 2-tert-butyl ester SDS. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVs1VM7fhN1iqf55cZwxeUUPtEaMkl2CZTCR0Y5eC_Gh7V36qg6jTbwiKQNJoJk2BQo4wxRBOvXAprpFby9FyCgIqEiFrVyFPdHqM1VBhMemMG7wNGcPX8cYqPUXAQf7L5Cmv-b35H]
  • Safety Data Sheet. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr7Wx8eI4Fp8-Om0kX43zkyI0YYCRUN5nue4nJ1y67l_cOHf2pPqg2EaPBenIkSoW8zjKny84Qyoaby6DCzsinZaCNAgxmYrOERO6aAyMC7AFBHU5Bl0fPvOVGJyzFxuyCiVK4Smx0ekkuSOBckx6HVkkt12Tr0JxwDIK6i3r1LMBmMNIYOJz5]
  • SAFETY DATA SHEET - 1-Azabicyclo[2.2.2]octane. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIm3_SzvhEEwMM3sRHpBKtFD0ITnwzDW0HqFXzilohdlce2wx_qp_369Rl1JE3Skg2wckav2czq_mheASXuL3DLWfW8EU5b4QsKDX-NsJdo2w-Y4_W-VJv1z1qNCx-XNhdLtV2mjujCFEpmRY2795mmKAIP8BvsThhWDzEeXo6yfsA27TtcLOco7y555byg_Rn_74I8K9ybqpGcoR7Zyg4mrfVTQnfFN60hHofk9CC5jwdrT_WpuYO5FgwJg6aV_rgquiiLMDNyPQCLAqQ_SAFnukMgHCkVw==]
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyNid4MuaOOS8VPNNTtRhWydlxMn366OjrP2lJKfKwUbyH9g2AwUaYAKerm7_EX_sBxpRMWu4NozHiuVstjrMnTO0CRo3hVn9BU9rQAMT1ELo3-Js6tZlFcnrKA4-fbCFt2PDO9-CTy0hakAU=]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx6VbgzjaK2py0HvKnQZmmlRZnT0BtPPKY-mrhmkFLqnYhvtws54QpDWVs0Xw96EhJdJjngBLveRXJOXtC97-fDu1VmHl8EE3dJNiDDrG8ELi3s8JUwe9-23lBEro0nJvx3_1HOSchvi9COg==]
  • Acid Safety. Flinn Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOsTk8YrUMT92r83-VwuyZWoTZF9aZ8OI0x3Ri7Fi96a-ABSnsOlKT_N62-gWbWEqA5XryqbyildqzadtEqZUt2kOGWBWkcCPwrkK-QLrq7rTMwoQBTGtSgYDYcwoxHwnIFrDmvNgO0TojXBi0X2wtSn1NBms6CXeBzrJn6oLWUXHN6IFvPTn_A==]
  • MATERIAL SAFETY DATA SHEET. Twiga Chemical Industries. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyrZPA9uYWxharM5wSc7iOgECX-mRkEf_2botxl3me5BnSbXENGs0b-dDui1XIdI3N6_kd0LC7W_PlUcUGV8RUS0NGbLryBbzyh4vxVu9OQcNNxEUEt205nDFjX8WIUa7hEYsLr53fKNfGA9OHTkBKgiHEan0SoDXSWoS8gPYPgiF0gelUEEQSbHRK]

Sources

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